8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
Description
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Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-6-14(7-9-15)5-4-11(10-16)18-14/h11,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYKLWYIDSDHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(O2)CO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121993 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373028-78-4 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373028-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane, a valuable spirocyclic scaffold with significant potential in medicinal chemistry and drug development. The 1-oxa-8-azaspiro[4.5]decane core is a key structural motif in various biologically active molecules, including ligands for sigma-1 receptors.[1][2][3] This document outlines a rational, multi-step synthesis commencing from the readily available N-Boc-4-piperidone. Each step is detailed with proposed reagents, reaction conditions, and mechanistic insights, drawing upon established principles of organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to construct this and related spirocyclic systems.
Introduction: The Significance of the 1-Oxa-8-azaspiro[4.5]decane Scaffold
Spirocyclic systems have garnered considerable attention in contemporary drug discovery due to their inherent three-dimensionality, which can lead to enhanced pharmacological properties such as improved target selectivity and better pharmacokinetics. The 1-oxa-8-azaspiro[4.5]decane framework, in particular, represents a privileged scaffold. Its constituents, a piperidine ring and a tetrahydrofuran ring, offer multiple points for functionalization and can engage in a variety of interactions with biological targets. The Boc-protected amine and the primary alcohol in the target molecule, this compound, provide versatile handles for further chemical modifications, making it an attractive building block for the synthesis of compound libraries for high-throughput screening.
Proposed Synthetic Strategy
The proposed synthesis is a multi-step sequence starting from N-Boc-4-piperidone. The core of this strategy revolves around the stereoselective formation of the spirocyclic ether linkage and the introduction of the hydroxymethyl group at the C2 position of the tetrahydrofuran ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)-4-hydroxypiperidine-1-carboxylate
This initial step involves the nucleophilic addition of a protected three-carbon unit to the carbonyl group of N-Boc-4-piperidone. The use of propargyl alcohol as the three-carbon source is advantageous as the triple bond can be selectively reduced in a subsequent step.
-
Rationale: The alkynyl group is introduced via its lithium salt, a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the piperidone.[4][5] The reaction is conducted at low temperatures to control reactivity and minimize side reactions. The Boc protecting group on the piperidine nitrogen ensures its stability under the basic reaction conditions.
-
Protocol:
-
To a solution of propargyl alcohol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (2.5 M in hexanes, 2.4 equivalents) dropwise.
-
Stir the resulting suspension at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diol.
-
Step 2: Synthesis of tert-Butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate
This step involves the complete reduction of the alkyne to an alkane.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of alkynes. Palladium on carbon is a standard and effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere.
-
Protocol:
-
Dissolve the product from Step 1 in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the saturated diol, which can often be used in the next step without further purification.
-
Step 3: Synthesis of this compound
The final step is an intramolecular cyclization to form the spirocyclic ether.
-
Rationale: This acid-catalyzed intramolecular etherification, or spiroketalization, proceeds via protonation of one of the hydroxyl groups, followed by nucleophilic attack by the other hydroxyl group to form the tetrahydrofuran ring.[6][7] The use of a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) is common for such transformations.
-
Protocol:
-
Dissolve the diol from Step 2 in a suitable solvent such as toluene or dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux, and if using toluene, equip the apparatus with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
-
Data Summary
The following table summarizes the key parameters for the proposed synthetic route. Expected yields are based on literature precedents for similar transformations.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | N-Boc-4-piperidone | Propargyl alcohol, n-BuLi, THF | tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)-4-hydroxypiperidine-1-carboxylate | 70-85 |
| 2 | Alkyne diol from Step 1 | H₂, 10% Pd/C, Ethanol | tert-Butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate | 90-99 |
| 3 | Saturated diol from Step 2 | p-TsOH, Toluene | This compound | 75-90 |
Conclusion
This technical guide presents a robust and logical synthetic pathway to this compound. The proposed route utilizes well-established and reliable chemical transformations, starting from an inexpensive and commercially available starting material. The versatility of the final product, with its protected amine and primary alcohol, makes it a valuable intermediate for the synthesis of more complex molecules for applications in drug discovery and medicinal chemistry. The detailed protocols and mechanistic rationale provided herein are intended to serve as a solid foundation for researchers undertaking the synthesis of this and related spirocyclic scaffolds.
References
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Xu, J., Gao, Y., Gao, X., & Miao, Z. (2021). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 60(15), 8329-8333. [Link]
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Crimmins, M. T., & Shams, G. (2007). Intramolecular iodoetherification of ene or diene ketals: facile synthesis of spiroketals. Chemical Communications, (27), 2849-2851. [Link]
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Padwa, A., & Murphree, S. S. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Arkivoc, 2006(3), 6-26. [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Tius, M. A. (2008). An iodoetherification–dehydroiodination strategy for the synthesis of complex spiroketals from dihydroxyalkene precursors. Beilstein Journal of Organic Chemistry, 4, 23. [Link]
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Martin-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. [Link]
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Wang, Y., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6176–6188. [Link]
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Orjales, A., et al. (1997). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 40(5), 586–593. [Link]
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MySkinRecipes. (n.d.). 2-Boc-8-oxo-2-azaspiro[4.5]decane. MySkinRecipes Product Information. [Link]
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ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]
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MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. [Link]
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Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]
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Chemistry Stack Exchange. (2015). Synthesis of ethyl methyl ketone from 2-(4-hydroxyphenyl)ethyl methyl ketone. [Link]
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PubMed Central. (2007). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 11(10), 835-867. [Link]
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YouTube. (2018). 20.4 Reaction with Organometallic Reagents. Chad's Prep. [Link]
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PubMed Central. (2006). Preparation of the 5/5-Spiroketal of the Ritterazines. The Journal of Organic Chemistry, 71(13), 5035-5038. [Link]
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Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. [Link]
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RSC Publishing. (2018). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 54(76), 10706-10709. [Link]
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RSC Publishing. (n.d.). Robinson annulation of 2-hydroxymethylene-ketones. A new route to spiro-diketones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(31), 2022-2041. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary checkbox but a foundational pillar for success. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and potential toxicity. For researchers, scientists, and drug development professionals, an early and accurate assessment of these characteristics for a novel chemical entity such as 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane is paramount. This spirocyclic scaffold, featuring a protected amine and a primary alcohol, presents a unique combination of functionalities that are of significant interest in medicinal chemistry for the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive empirical data in publicly accessible literature, we have leveraged a well-established in silico predictive model, SwissADME, to provide a robust data set.[1][2][3] This approach is reflective of modern drug discovery paradigms where computational chemistry plays a critical role in the early stages of candidate evaluation. Furthermore, this guide details the standardized experimental protocols for the empirical determination of these properties, offering a self-validating system for researchers to confirm these predictions in a laboratory setting.
Molecular Identity and Predicted Physicochemical Profile
A precise understanding of a molecule's identity is the first step in its characterization. The structural and key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl 2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | - |
| CAS Number | 1373028-78-4 | [4] |
| Molecular Formula | C₁₄H₂₅NO₄ | [4] |
| SMILES | OCC1OC2(CCN(C(OC(C)(C)C)=O)CC2)CC1 | - |
The following table presents the computationally predicted physicochemical properties of this compound, generated using the SwissADME platform.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 271.35 g/mol | Influences diffusion and transport across biological membranes. |
| LogP (Octanol/Water Partition Coefficient) | 1.39 | A measure of lipophilicity, affecting solubility, absorption, and membrane permeability. |
| Water Solubility (LogS) | -2.45 | Crucial for formulation, dissolution, and absorption in the gastrointestinal tract. |
| Topological Polar Surface Area (TPSA) | 61.83 Ų | Predicts transport properties, including blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Influences binding interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 4 | Influences binding interactions with biological targets and solubility. |
| Rotatable Bonds | 2 | A measure of molecular flexibility, which can impact target binding. |
Experimental Determination of Key Physicochemical Properties: A Self-Validating Approach
While in silico predictions are invaluable for initial assessment, empirical validation is a cornerstone of scientific integrity. The following section outlines standardized, step-by-step protocols for the laboratory determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning.
Workflow for Shake-Flask LogP Determination
Caption: Workflow for LogP determination using the shake-flask method.
Expertise & Experience: The pre-equilibration of the solvent phases is a critical step to ensure that the mutual solubility of water and 1-octanol does not affect the final concentration measurements. The choice of analytical technique (UV-Vis or LC-MS) depends on the compound's chromophore and concentration. For a molecule like this compound, which lacks a strong chromophore, LC-MS would be the more appropriate and sensitive method.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for oral drug delivery. The equilibrium solubility method is a reliable approach.
Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium aqueous solubility.
Trustworthiness: The use of a buffer at a physiological pH (e.g., PBS at pH 7.4) provides more biologically relevant data than using pure water, as the ionization state of the molecule can significantly impact its solubility. The extended equilibration time ensures that a true thermodynamic equilibrium is reached, leading to a reliable and reproducible measurement.
Proposed Synthetic Route
Proposed Synthetic Scheme
Sources
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- 2. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
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- 4. 1373028-78-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
An In-depth Technical Guide to 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
This guide provides a comprehensive technical overview of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane (CAS Number: 1373028-78-4), a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's strategic importance, physicochemical properties, a detailed synthetic methodology with mechanistic insights, and its potential applications in the design of novel therapeutics.
Strategic Importance: The Rise of Spirocyclic Scaffolds in Drug Discovery
The principle of "escaping from flatland," or moving beyond traditional two-dimensional aromatic structures in drug design, has gained significant traction.[1] Three-dimensional scaffolds are increasingly sought after for their ability to provide more specific interactions with biological targets, leading to improved potency and selectivity.[2] Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement.[2][3][4] Their rigid, well-defined three-dimensional conformations allow for precise projection of functional groups into the binding pockets of proteins.[2]
The 1-oxa-8-azaspiro[4.5]decane core, in particular, offers several advantages. The incorporation of an oxygen atom into the spirocyclic framework can dramatically improve aqueous solubility and lower lipophilicity, key parameters for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][5][6] The nitrogen atom, protected here by a tert-butyloxycarbonyl (Boc) group, provides a versatile handle for further chemical modification and library synthesis. The hydroxymethyl group at the 2-position adds another point for diversification or for establishing key hydrogen bond interactions with a target protein. This trifecta of features makes this compound a highly valuable scaffold for generating novel chemical entities.
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is fundamental to its application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1373028-78-4 | [7][8] |
| Molecular Formula | C₁₄H₂₅NO₄ | [7] |
| Molecular Weight | 271.35 g/mol | Inferred from Formula |
| SMILES Code | OCC1OC2(CCN(C(OC(C)(C)C)=O)CC2)CC1 | [9] |
| Appearance | Expected to be a solid or oil | General chemical knowledge |
| Purity | Typically >95% | [8] |
| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. The oxa-spirocycle motif generally enhances water solubility compared to carbocyclic analogs.[1][5] | General chemical knowledge |
| Stability | Stable under recommended storage conditions (cool, dry place). The Boc-protecting group is sensitive to strong acids. | [8] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The overall synthetic strategy is outlined below. It is designed for efficiency, control, and scalability, starting from commercially available materials.
Caption: Proposed synthetic workflow for this compound.
Step 1: Horner-Wadsworth-Emmons Olefination
-
Objective: To introduce the exocyclic double bond and the ester functionality which will be later reduced to the primary alcohol.
-
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add triethyl phosphonoacetate (1.2 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(2-(ethoxycarbonyl)ethylidene)piperidine-1-carboxylate.
-
-
Scientific Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for forming carbon-carbon double bonds, particularly for creating α,β-unsaturated esters. It is chosen over the Wittig reaction due to the easier removal of the water-soluble phosphate byproduct, simplifying purification.
Step 2: DIBAL-H Reduction
-
Objective: To selectively reduce the ester to a primary alcohol without affecting the double bond.
-
Protocol:
-
Dissolve the ester from the previous step (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 2.2 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to afford tert-butyl 4-(3-hydroxyprop-1-en-1-yl)piperidine-1-carboxylate.
-
-
Scientific Rationale: DIBAL-H is a powerful reducing agent that can reduce esters to aldehydes or, with excess, to primary alcohols. Performing the reaction at low temperatures (-78 °C) is critical to prevent over-reduction and potential side reactions, ensuring high chemoselectivity for the desired allylic alcohol.
Step 3: Iodocyclization
-
Objective: To construct the pivotal oxa-spirocyclic ring system. This is the key ring-forming step.
-
Protocol:
-
Dissolve the allylic alcohol (1.0 eq.) in acetonitrile (MeCN).
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq.) to the solution.
-
Add a solution of iodine (I₂, 1.5 eq.) in MeCN dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, protected from light.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 8-Boc-2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane.
-
-
Scientific Rationale: This reaction proceeds via an electrophilic addition of iodine to the alkene, forming a cyclic iodonium ion intermediate. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion to form the tetrahydrofuran ring. This intramolecular cyclization is highly favored and results in the formation of the spirocyclic core.[1][6] NaHCO₃ is used as a mild base to neutralize the HI byproduct.
Step 4: Nucleophilic Substitution to Form the Alcohol
-
Objective: To convert the primary iodide into the target primary alcohol.
-
Protocol:
-
Dissolve the iodomethyl compound (1.0 eq.) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 9:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for several hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain this compound.
-
-
Scientific Rationale: This is a straightforward Sₙ2 substitution reaction where water acts as the nucleophile to displace the iodide, which is an excellent leaving group. DMSO is an ideal solvent for this transformation as it is polar aprotic and accelerates Sₙ2 reactions. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Applications in Drug Development Programs
The this compound scaffold is a prime candidate for inclusion in drug discovery libraries targeting a wide range of diseases. Its inherent properties make it particularly attractive for developing central nervous system (CNS) agents, kinase inhibitors, and modulators of other protein-protein interactions.
Logical Flow of Application
Caption: Relationship between scaffold properties and therapeutic applications.
-
CNS Disorders: The parent 1-oxa-8-azaspiro[4.5]decane scaffold has been successfully employed in the development of M1 muscarinic agonists for treating dementia and as selective σ₁ receptor ligands for potential PET imaging agents in the brain.[10][11] The improved physicochemical properties imparted by the oxa-spiro motif could enhance blood-brain barrier penetration.
-
Oncology: The rigid three-dimensional nature of the scaffold is ideal for designing kinase inhibitors, which often require precise positioning of functional groups to interact with the ATP-binding pocket. The hydroxymethyl and amine functionalities can be elaborated to target specific residues within the kinase domain.
-
Library Synthesis: The Boc-protected amine is a gateway to a multitude of derivatives. Deprotection followed by acylation, alkylation, reductive amination, or sulfonylation can rapidly generate a library of diverse compounds for high-throughput screening. This allows for a systematic exploration of the structure-activity relationship (SAR) around the spirocyclic core.[12]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its three-dimensional architecture, coupled with functionalities that enhance both biological interactions and pharmacokinetic properties, positions it as a highly valuable scaffold for the discovery of next-generation therapeutics. The synthetic route outlined herein provides a practical and mechanistically sound pathway for its preparation, enabling its broader application in drug discovery programs.
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Dandapani, S., & Marcaurelle, L. A. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(21), 7315-7340. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
Abstract
The 1-oxa-8-azaspiro[4.5]decane framework is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds.[1][2] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides a comprehensive, first-principles approach to the complete structure elucidation of a key intermediate, 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane. We will move beyond a simple recitation of data to explore the causality behind the analytical strategy, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) experiments can provide unambiguous constitutional assignment. This document is intended for researchers and professionals in chemical synthesis and drug development who require a practical and logical framework for molecular characterization.
Introduction: The Strategic Importance of the Target Molecule
This compound is a versatile building block featuring several key structural motifs: a spirocyclic junction, a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, a tetrahydrofuran ring, and a primary alcohol. The spirocyclic nature imparts a rigid, three-dimensional conformation, which is often desirable for optimizing ligand-receptor interactions. The Boc protecting group allows for selective manipulation of the nitrogen atom in subsequent synthetic steps, while the hydroxymethyl group offers a handle for further functionalization.
Given this complexity, confirming the precise connectivity and integrity of the molecule post-synthesis is a non-trivial task. The following guide details the integrated analytical workflow required for its definitive structural proof.
Caption: Overall workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into complex NMR analysis, foundational techniques provide rapid and crucial initial validation.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first step is to confirm that the compound has the correct elemental composition. Low-resolution MS could yield a molecular weight consistent with multiple formulas. HRMS provides mass accuracy to within a few parts per million (ppm), offering definitive proof of the molecular formula. For the target molecule, C₁₄H₂₅NO₄, the expected monoisotopic mass is 271.1784 Da. An observed mass within ±5 ppm of this value provides high confidence in the elemental composition.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Use positive ion mode, as the nitrogen atom is readily protonated to form the [M+H]⁺ ion (expected m/z 272.1856) or sodiated to form [M+Na]⁺ (expected m/z 294.1678).
-
Analysis: Acquire the spectrum in the m/z range of 100-500. Use an internal calibrant to ensure high mass accuracy.
-
Data Processing: Compare the measured m/z of the most abundant ion with the theoretical value calculated for the protonated/sodiated molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[3] For this molecule, the most informative regions are those corresponding to the O-H stretch of the alcohol, the C-H stretches of the aliphatic rings, and the highly characteristic C=O stretch of the Boc-carbamate group.[4]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or neat oil sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact. Collect the spectrum over a range of 4000-650 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and assign them to their respective functional groups.
Table 1: Summary of Foundational Spectroscopic Data
| Technique | Parameter | Expected Observation | Inference |
| HRMS (ESI+) | [M+H]⁺ m/z | 272.1856 ± 5 ppm | Confirms Molecular Formula: C₁₄H₂₅NO₄ |
| FT-IR | O-H Stretch | Broad peak, ~3400 cm⁻¹ | Presence of hydroxyl group |
| C-H Stretch | Sharp peaks, 2850-2980 cm⁻¹ | Presence of aliphatic CH₂, CH₃ groups | |
| C=O Stretch | Strong, sharp peak, ~1690 cm⁻¹ | Confirms Boc-carbamate carbonyl[4] | |
| C-O Stretch | Peaks in 1100-1250 cm⁻¹ region | Ether and alcohol C-O bonds present |
Definitive Proof of Connectivity: A Multi-dimensional NMR Approach
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom.[5][6][7]
Protocol: Standard NMR Sample Preparation
-
Solvent Selection: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). CDCl₃ is often preferred as it does not have exchangeable protons that could obscure the hydroxyl proton signal.
-
Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
One-Dimensional NMR: The Initial Blueprint
-
¹H NMR Spectroscopy: This spectrum reveals all unique proton environments in the molecule. Based on the structure, we anticipate signals for the Boc group (a sharp singlet integrating to 9H), the hydroxymethyl group, and the complex, overlapping multiplets for the 15 protons on the spirocyclic framework.
-
¹³C{¹H} NMR Spectroscopy: This spectrum shows a single peak for each unique carbon atom. The molecule's asymmetry should result in 14 distinct carbon signals. Key expected signals include the carbamate carbonyl (~155 ppm), the spiro-carbon (a quaternary carbon, ~80-90 ppm), and the carbons of the Boc group (~80 ppm for the quaternary C and ~28 ppm for the three methyl groups).
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types. It shows positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons. This information is vital for assigning the dense aliphatic region of the ¹³C spectrum.
Two-Dimensional NMR: Connecting the Dots
While 1D NMR provides the parts list, 2D NMR provides the assembly instructions.[8]
-
COSY (¹H-¹H Correlation Spectroscopy): The COSY spectrum identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is the primary tool for tracing out the proton networks within the individual rings. We would expect to see:
-
A spin system connecting the protons on the tetrahydrofuran ring (H2, H3, H4) and the hydroxymethyl group.
-
A separate spin system connecting the protons on the piperidine ring (H7, H9, H10). These two systems will appear isolated from each other in the COSY spectrum, as there is no ³JHH coupling across the spiro-carbon or the nitrogen atom.
-
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum is a powerful tool that correlates each proton signal with the carbon signal to which it is directly attached.[9] Its primary utility is to transfer the assignments made in the better-resolved ¹H spectrum directly to the ¹³C spectrum. For every C-H bond in the molecule, a cross-peak will appear at the coordinates corresponding to its ¹H and ¹³C chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall structure of a complex molecule.[10][11] It reveals correlations between protons and carbons that are separated by 2 or 3 bonds (²JCH, ³JCH). HMBC is the key to connecting the molecular fragments that were identified by COSY.
Caption: Key HMBC correlations for assembling the molecular structure.
Causality of HMBC-based Assembly:
-
Connecting the Rings: Protons on both the piperidine ring (H7, H9) and the tetrahydrofuran ring (H3, H4) will show correlations to the same quaternary carbon in the HMBC spectrum. The chemical shift of this carbon (~80-90 ppm) is characteristic of a spiro-carbon connected to two heteroatoms. This single set of correlations irrefutably establishes the spirocyclic junction at C5.
-
Placing the Boc Group: The protons on the piperidine ring adjacent to the nitrogen (H7, H9) will show a 3-bond correlation to the carbamate carbonyl carbon (~155 ppm). Furthermore, the 9H singlet of the Boc's methyl groups will show a 2-bond correlation to the Boc quaternary carbon (~80 ppm) and a 3-bond correlation to the same carbamate carbonyl. This confirms the Boc group is attached to the piperidine nitrogen.
-
Positioning the Hydroxymethyl Group: The proton at C2 will show a COSY correlation to the CH₂ protons of the hydroxymethyl group. These CH₂ protons will, in turn, show a 2-bond HMBC correlation back to C2, confirming the attachment point.
Summarized NMR Assignment Data
The table below presents a hypothetical but realistic set of NMR data based on the known structure and analogous compounds. A researcher would populate such a table with their experimental data to confirm the assignments.
Table 2: Predicted ¹H and ¹³C NMR Data and Key 2D Correlations (in CDCl₃)
| Position | δ¹³C (ppm) | δ¹H (ppm), Mult. (J in Hz) | COSY Correlations | Key HMBC Correlations |
| Boc-CO | ~155.0 (C) | - | - | Boc-CH₃, H7, H9 |
| Boc-Cq | ~79.5 (C) | - | - | Boc-CH₃ |
| Boc-CH₃ | ~28.4 (CH₃) | 1.45, s, 9H | - | Boc-CO, Boc-Cq |
| C2 | ~75.0 (CH) | 3.80, m, 1H | H3, -CH₂OH | C3, C4, -CH₂OH |
| -CH₂OH | ~64.0 (CH₂) | 3.60, m, 2H | C2-H, -OH | C2 |
| -OH | - | 2.10, t, 1H | -CH₂OH | -CH₂OH, C2 |
| C3 | ~35.0 (CH₂) | 1.90, m, 2H | H2, H4 | C2, C4, C5 |
| C4 | ~30.0 (CH₂) | 1.70, m, 2H | H3 | C2, C3, C5 |
| C5 (Spiro) | ~85.0 (C) | - | - | H3, H4, H7, H9 |
| C7 | ~45.0 (CH₂) | 3.50, m, 2H | H10 | C5, C9, Boc-CO |
| C9 | ~45.0 (CH₂) | 3.50, m, 2H | H10 | C5, C7, Boc-CO |
| C10 | ~32.0 (CH₂) | 1.60, m, 4H | H7, H9 | C7, C9 |
Conclusion: A Self-Validating System of Proof
References
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560. [Link]
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Ishibashi, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(11), 2000-2011. [Link]
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A Technical Guide to the Spectroscopic Characterization of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
This technical guide provides an in-depth analysis of the expected spectroscopic data for 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane, a key intermediate in the synthesis of novel spirocyclic compounds. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved target affinity and selectivity. The 1-oxa-8-azaspiro[4.5]decane core, in particular, is a valuable building block for the development of ligands targeting various receptors in the central nervous system.[1][2] A thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this intermediate, ensuring the reliability of subsequent synthetic steps and biological evaluations.
This guide is structured to provide not only the predicted spectroscopic data but also the underlying scientific rationale for the expected spectral features. Furthermore, it includes detailed, field-proven protocols for acquiring high-quality data, designed to be self-validating and reproducible.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[3] For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments, confirming the connectivity and stereochemistry of the molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show a series of distinct signals corresponding to the different proton environments in the molecule. The presence of the bulky Boc group can lead to broadened signals at room temperature due to restricted rotation around the N-C(O) amide bond.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H on OH | ~2.0-3.0 | br s | 1H | - |
| H-2 | ~3.8-4.0 | m | 1H | - |
| H on CH₂OH | ~3.5-3.7 | m | 2H | - |
| H on C-3 | ~1.8-2.0 | m | 2H | - |
| H on C-4 | ~1.6-1.8 | m | 2H | - |
| H on C-6, C-10 (axial) | ~3.0-3.2 | m | 2H | - |
| H on C-6, C-10 (equatorial) | ~3.8-4.0 | m | 2H | - |
| H on C-7, C-9 (axial) | ~1.4-1.6 | m | 2H | - |
| H on C-7, C-9 (equatorial) | ~1.6-1.8 | m | 2H | - |
| Boc (t-butyl) | ~1.45 | s | 9H | - |
Expertise & Experience: The chemical shifts are predicted based on the electronic environment of each proton. The protons on the carbon adjacent to the ether oxygen (H-2 and the CH₂OH protons) are expected to be the most downfield-shifted among the ring protons due to the deshielding effect of the oxygen atom. The protons on the piperidine ring adjacent to the nitrogen atom (H-6 and H-10) will also be deshielded. The Boc group protons will appear as a characteristic sharp singlet with a high integration value. The diastereotopic nature of the protons on the piperidine and tetrahydrofuran rings will likely result in complex splitting patterns (multiplets). The broad singlet for the hydroxyl proton is typical and its chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Boc) | ~155 |
| C(CH₃)₃ (Boc) | ~80 |
| C-2 | ~75 |
| CH₂OH | ~65 |
| C-5 (Spiro) | ~70 |
| C-6, C-10 | ~45 |
| C-3, C-4, C-7, C-9 | ~25-35 |
| C(CH₃)₃ (Boc) | ~28 |
Expertise & Experience: The carbonyl carbon of the Boc group is expected to be the most downfield signal. The quaternary carbon of the t-butyl group and the spiro carbon (C-5) will also be downfield. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-2, CH₂OH, C-6, C-10) will appear in the mid-field region. The remaining aliphatic carbons of the piperidine and tetrahydrofuran rings will be found in the upfield region.
Experimental Protocol for NMR Analysis
Trustworthiness: This protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a good choice for this compound due to its expected solubility and the relatively clean spectral window.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[1]
-
Filter the sample through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible to prevent issues with shimming.[1]
-
-
Instrument Setup & Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.
-
To aid in structural assignment, consider running 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Visualization of NMR Workflow
Caption: Workflow for Mass Spectrometric Analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating confirmation of its structure. The predicted data, rooted in fundamental spectroscopic principles and comparison with related structures, serves as a reliable benchmark for researchers. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in the field of medicinal chemistry.
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Harnessing Three-Dimensionality: The Ascendancy of Spirocyclic Scaffolds in Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the ever-evolving landscape of drug discovery, the pursuit of novel chemical matter with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. While medicinal chemistry has historically been dominated by planar, aromatic structures, the limitations of "flatland" have become increasingly apparent. This guide delves into the burgeoning importance of spirocyclic scaffolds—unique three-dimensional structures characterized by two rings sharing a single atom. We will explore the fundamental principles that make these motifs advantageous, from their inherent rigidity and ability to project functionality in three dimensions to their profound impact on critical drug-like properties. Through a synthesis of mechanistic insights, comparative data, and practical examples of approved drugs, this document serves as a comprehensive resource for scientists seeking to leverage the power of spirocyclic chemistry in the design of next-generation therapeutics.
Introduction: Escaping Flatland in Drug Design
For decades, the synthesis and derivatization of flat, aromatic, and heteroaromatic ring systems have been the bedrock of many medicinal chemistry programs. While this approach has yielded numerous successful drugs, it has also contributed to challenges such as poor solubility, metabolic instability, and off-target effects often associated with high lipophilicity.[1] The increasing recognition of these liabilities has spurred a strategic shift towards molecules with greater three-dimensionality and a higher fraction of sp³-hybridized carbons (Fsp³).[2][3]
Spirocycles are at the forefront of this paradigm shift.[4] Defined by two rings fused at a single quaternary carbon atom, these structures possess an inherent and rigid three-dimensional geometry.[5][6] This unique architecture allows for the precise spatial arrangement of substituents, offering a level of conformational control that is difficult to achieve with more flexible or planar systems.[7][8] The sp³ character of the spiro atom positions the two rings orthogonally, creating a scaffold that can project functional groups into distinct vectors of three-dimensional space.[5][9] This guide will elucidate why this seemingly simple structural feature has profound implications for modern drug discovery.
The Intrinsic Advantages of Spirocyclic Scaffolds
The utility of spirocyclic scaffolds in medicinal chemistry stems from a confluence of beneficial properties that directly address many of the shortcomings of traditional planar molecules.
Enhanced Three-Dimensionality and Conformational Rigidity
The defining feature of a spirocycle is its rigid, non-planar structure.[10] This rigidity limits the conformational flexibility of a molecule, which can be highly advantageous in drug design.[8] By locking the conformation of a molecule, a spirocyclic scaffold can pre-organize key binding elements into an optimal orientation for interaction with a biological target.[4] This can lead to a significant improvement in binding affinity and, consequently, potency.[6]
Furthermore, the well-defined spatial arrangement of substituents, often referred to as 'exit vectors,' allows for more precise and selective interactions with the complex three-dimensional surfaces of protein binding pockets.[7] This contrasts sharply with flexible molecules that must adopt a specific conformation to bind, a process that is entropically unfavorable.
Caption: Spirocyclic scaffolds reduce the entropic penalty of binding.
Improved Physicochemical and Pharmacokinetic Properties
The incorporation of spirocyclic motifs has been repeatedly shown to positively influence a molecule's "drug-like" properties.[11][12] The increased Fsp³ value associated with spirocycles generally leads to a departure from the high lipophilicity and poor aqueous solubility often seen with flat, aromatic compounds.[1][13]
Key property modulations include:
-
Increased Aqueous Solubility: The higher sp³ character of spirocycles is expected to favor water solubility.[5] In some cases, the incorporation of an oxygen atom into the spirocyclic unit can dramatically improve water solubility.[14]
-
Reduced Lipophilicity (LogP/LogD): Exchanging planar moieties for spirocycles can effectively lower lipophilicity, which is often beneficial for improving pharmacokinetic profiles and reducing off-target toxicities.[2][6]
-
Enhanced Metabolic Stability: The quaternary spirocenter and the rigidity of the scaffold can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the metabolic stability of the compound.[4][15]
| Property | Planar Aromatic Analog | Spirocyclic Analog | Rationale for Improvement |
| Aqueous Solubility | Low | Higher | Increased sp³ character and reduced planarity disrupt crystal packing and improve solvation.[5][14] |
| Lipophilicity (LogP) | High | Lower | The three-dimensional structure reduces the molecule's effective surface area for hydrophobic interactions.[4] |
| Metabolic Stability | Often labile | More stable | The rigid scaffold can sterically hinder access by metabolic enzymes to susceptible sites.[15] |
| Fraction of sp³ Carbons (Fsp³) | Low | High | By definition, spirocycles introduce at least one quaternary sp³ carbon and often additional saturated carbons.[2] |
This table provides a generalized comparison. Actual values are compound-specific.
Exploration of Novel Chemical Space and Intellectual Property
Spirocyclic scaffolds provide access to novel and underexplored chemical space, which is a significant advantage in the competitive landscape of drug discovery.[10] Their structural complexity and unique three-dimensional arrangements can lead to the identification of hits with novel modes of action. Furthermore, the novelty of these scaffolds often provides a strong basis for securing intellectual property (IP) rights.[10][13]
Spirocycles in Action: Approved Drugs and Clinical Candidates
The theoretical advantages of spirocyclic scaffolds are borne out by the increasing number of approved drugs and clinical candidates that incorporate these motifs.[3][16] Among the dozens of clinically used medicines containing a spirocycle, half have been approved in the 21st century.[3][16]
Examples of Approved Spirocyclic Drugs:
| Drug | Therapeutic Area | Spirocyclic Moiety | Mechanism of Action |
| Griseofulvin [3] | Antifungal | Spiro[benzofuran-2,1'-cyclohexane] | Interferes with fungal mitosis.[3] |
| Spironolactone [17] | Diuretic | Spirolactone | Aldosterone antagonist.[17] |
| Fluspirilene [3] | Antipsychotic | Spiro-piperidine | Dopamine D₂ and serotonin 5HT₂ₐ receptor antagonist.[3] |
| Irbesartan [3] | Antihypertensive | Spiro-cyclopentane | Angiotensin II receptor blocker.[3] |
| Drospirenone [3] | Contraceptive | Spirolactone | Progestin with antimineralocorticoid activity.[3] |
| Apalutamide [3] | Oncology (Prostate Cancer) | Spiro-hydantoin | Androgen receptor antagonist.[3] |
| Revumenib [18] | Oncology (Leukemia) | 2,7-diazaspiro[3.5]nonane | Menin-MLL interaction inhibitor.[18] |
This is a selection of examples and not an exhaustive list.
The successful application of spirocycles is not limited to small molecule inhibitors. They are also being incorporated into more complex modalities like PROTACs (PROteolysis TArgeting Chimeras), where their rigid nature can help to optimize the spatial orientation of the warhead and the E3 ligase-binding element.[18]
Synthetic Strategies and Methodologies
Historically, the synthesis of spirocyclic compounds was considered challenging due to the difficulty of constructing the quaternary spirocenter.[5][19] However, recent advances in synthetic organic chemistry have made these scaffolds much more accessible.[20]
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An In-Depth Technical Guide to the Stereochemistry of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
This guide provides a comprehensive technical overview of the stereochemistry of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane, a key building block in modern drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the structural nuances, stereoselective synthesis, and rigorous analytical characterization of this spirocyclic scaffold. Our focus is on the practical application of stereochemical principles, providing not just protocols but the scientific rationale that underpins them.
The Strategic Importance of the 1-Oxa-8-azaspiro[4.5]decane Scaffold
The 1-oxa-8-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, which is critical for selective interactions with biological targets. This spirocyclic system, which combines a piperidine ring with a tetrahydrofuran ring, is found in a variety of biologically active molecules, including potent and selective ligands for muscarinic and sigma receptors.[1][2] The introduction of a hydroxymethyl group at the C-2 position adds a crucial functional handle for further chemical modification, while the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen ensures chemoselectivity in multi-step syntheses.
Control over the stereochemistry of this scaffold is paramount. Different stereoisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize and analytically confirm the absolute and relative configuration of stereocenters is a cornerstone of modern, safety-conscious drug development.
Understanding the Stereoisomers of this compound
The core structure of this compound possesses two stereogenic centers: the spirocyclic carbon at C-5 and the carbon bearing the hydroxymethyl group at C-2. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.
The relative stereochemistry between the C-2 and C-5 positions defines the diastereomeric relationship (cis or trans), while the absolute configuration (R or S) at each center defines the specific enantiomer.
Caption: Stereoisomeric relationships of this compound.
The thermodynamic stability of these diastereomers is influenced by the anomeric effect and steric interactions, often favoring a specific ring conformation. The precise control over which of these four isomers is synthesized is a key challenge and objective in medicinal chemistry.
Strategies for Stereoselective Synthesis
Achieving high stereochemical purity requires a carefully designed synthetic strategy. The two main approaches are:
-
Asymmetric Synthesis: Building the chiral centers into the molecule with a high degree of stereocontrol from the outset.
-
Chiral Resolution: Synthesizing a mixture of stereoisomers (either a racemic mixture of enantiomers or a mixture of diastereomers) and then separating them.
Asymmetric Synthesis: A Proactive Approach
Asymmetric synthesis is often the more elegant and efficient approach, avoiding the loss of material associated with resolution. For a scaffold like 1-oxa-8-azaspiro[4.5]decane, a common strategy involves an intramolecular cyclization of a chiral precursor.
A plausible and field-proven approach is the acid-catalyzed spiroketalization of a dihydroxy ketone precursor. The stereochemical outcome of the cyclization can be controlled by the stereochemistry of the starting material, which can be sourced from the chiral pool or synthesized using asymmetric methodologies such as Sharpless asymmetric dihydroxylation or epoxidation.
Conceptual Workflow for Asymmetric Synthesis:
Caption: Conceptual workflow for the asymmetric synthesis of a single stereoisomer.
Chiral Resolution: A Separative Strategy
When an asymmetric synthesis is not feasible or provides insufficient stereoselectivity, chiral resolution is a robust alternative. This involves separating a racemic mixture into its constituent enantiomers.
Key Techniques for Chiral Resolution:
-
Diastereomeric Salt Formation: The racemic spirocycle (after removal of the Boc group to expose the secondary amine) can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Enzymatic Resolution: Lipases can be used to selectively acylate one enantiomer of the hydroxymethyl group, allowing for the separation of the acylated and unreacted enantiomers.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used to separate enantiomers. This is often the method of choice at both analytical and preparative scales.
Rigorous Stereochemical Characterization
Unequivocal determination of the stereochemistry of the synthesized molecule is a critical, self-validating step in any synthetic campaign. A combination of analytical techniques is typically employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a sample and for separating enantiomers.
Causality Behind the Method: The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for separating a wide range of chiral compounds, including spirocycles.[3]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar alcohol modifier (e.g., isopropanol or ethanol), is often used. The ratio of hexane to alcohol is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection is commonly used, typically at a wavelength where the Boc-protecting group or any other chromophore absorbs.
-
Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Data Presentation: Hypothetical Chiral HPLC Data
| Stereoisomer | Retention Time (min) | Peak Area (%) |
| Enantiomer 1 | 10.2 | 99.5 |
| Enantiomer 2 | 12.5 | 0.5 |
| e.e. | 99.0% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry (diastereomers) and, in some cases, can be used to infer the absolute configuration through the use of chiral derivatizing agents.
Determining Relative Stereochemistry with NOE: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (typically < 5 Å).[4][5] By observing NOE correlations in a 2D NOESY or ROESY experiment, the relative orientation of substituents on the spirocyclic core can be determined. For instance, a strong NOE between a proton on the hydroxymethyl group and a proton on the piperidine ring would suggest a cis relationship.
Workflow for NOE-Based Configurational Analysis:
Caption: Workflow for determining relative stereochemistry using NOE NMR.
X-ray Crystallography
Single-crystal X-ray crystallography is the only technique that can provide an unambiguous determination of the absolute stereochemistry of a chiral molecule.
Causality Behind the Method: The diffraction of X-rays by a single crystal of the compound allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice. When a heavy atom is present, anomalous dispersion effects can be used to determine the absolute configuration.
Case Study: Determination of Absolute Configuration of a Related Spirocycle In a study on related 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, the absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was unequivocally determined to be S by X-ray crystal structure analysis of its hydrochloride salt.[1] This provides a field-proven precedent for the use of this technique for this class of compounds.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the target molecule or a suitable salt derivative (e.g., hydrochloride, hydrobromide) are grown, typically by slow evaporation of a solvent.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The data are processed to solve and refine the crystal structure.
-
Determination of Absolute Configuration: The absolute configuration is determined by analyzing the Flack parameter, which should be close to zero for the correct enantiomer.
Conclusion
The stereochemistry of this compound is a critical aspect of its application in drug discovery. A thorough understanding of its potential stereoisomers, coupled with robust strategies for stereoselective synthesis and unambiguous analytical characterization, is essential for the development of safe and effective new medicines. The integration of asymmetric synthesis or chiral resolution with powerful analytical techniques such as chiral HPLC, NMR spectroscopy, and X-ray crystallography provides a self-validating workflow that ensures the highest standards of scientific integrity. The principles and protocols outlined in this guide, grounded in authoritative literature, provide a solid foundation for researchers working with this important class of spirocyclic compounds.
References
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Ishihara, K., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]
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The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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NOE - Intermediate Organic Chemistry. (n.d.). University of Liverpool. Retrieved January 20, 2026, from [Link]
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Reference-free NOE NMR analysis. (2020). SciSpace. [Link]
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Nuclear Overhauser effect. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1623. [Link]
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NOE – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
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Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. (2016). ResearchGate. [Link]
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Applying the NOE configuration selection to 3 (top) clearly selects the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2022). ResearchGate. [Link]
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Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. (2009). MDPI. [Link]
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Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2020). ResearchGate. [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2019). MDPI. [Link]
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Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2015). National Institutes of Health. [Link]
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Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2023). National Institutes of Health. [Link]
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8-oxa-1-azaspiro[4.5]decane (C8H15NO). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. (1998). ScienceDirect. [Link]
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Reaction of Spiro[piperidine-4,2'-(1',2',3',4'-Tetrahydroquinazolin)]-4'-Ones With Acid Anhydrides. (1980). Amanote Research. [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2025). ChemRxiv. [Link]
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Brust, P., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
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A Technical Guide to the Chemical Stability and Storage of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
This guide provides an in-depth analysis of the chemical stability of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane, a key intermediate in contemporary drug discovery and development. Understanding the stability profile of this molecule is paramount for ensuring its integrity, purity, and performance in synthetic applications and for maintaining the validity of biological data derived from its use. This document is intended for researchers, chemists, and drug development professionals who handle, store, and utilize this compound.
Introduction: The Significance of a Bifunctional Spirocyclic Scaffold
This compound is a structurally complex molecule featuring a spiroketal moiety, a Boc-protected secondary amine, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents targeting a range of diseases. The spirocyclic core imparts a rigid, three-dimensional architecture, which is often sought after in drug design to enhance target affinity and selectivity. The Boc-protected amine and the primary alcohol offer versatile handles for further chemical elaboration.
However, the very features that make this molecule synthetically attractive also present challenges to its chemical stability. The presence of an acid-labile Boc protecting group and a potentially acid-sensitive spiroketal necessitates a thorough understanding of its degradation pathways to ensure its effective use and long-term storage.
Core Molecular Structure and Inherent Stability Considerations
To appreciate the stability profile of this compound, it is crucial to analyze its constituent functional groups and their known chemical behaviors.
Methodological & Application
The Strategic Application of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is perpetual. The historical reliance on flat, aromatic structures has gradually given way to an appreciation for three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, wherein two rings are joined by a single common atom, are at the forefront of this paradigm shift.[1][2] These rigid, yet conformationally defined structures offer a unique opportunity to explore chemical space in three dimensions, often leading to significant improvements in potency, selectivity, and pharmacokinetic profiles.[3]
The 1-oxa-8-azaspiro[4.5]decane framework is a particularly compelling example of a privileged spirocyclic scaffold.[4] Its inherent rigidity can pre-organize appended functional groups into optimal orientations for target binding, thereby minimizing the entropic penalty upon binding. Furthermore, the introduction of spirocenters increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher success rates in clinical development.[2] This guide focuses on a versatile derivative of this scaffold: 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane . We will explore its synthesis, functionalization, and strategic deployment in the discovery of novel therapeutics, with a particular focus on its application in the development of M1 muscarinic agonists and sigma-1 receptor ligands.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a building block in medicinal chemistry is underpinned by its unique combination of structural and chemical features.
| Property | Advantage in Drug Discovery |
| Spirocyclic Core | Provides a rigid, three-dimensional framework, enabling precise spatial orientation of substituents for optimal target engagement.[1] |
| Increased Fsp³ | Correlates with improved solubility, metabolic stability, and reduced off-target toxicity, enhancing the developability of drug candidates.[2] |
| Boc-Protected Amine | Allows for the stable introduction of the spirocyclic core into a growing molecule, with facile deprotection under acidic conditions for subsequent functionalization. |
| Hydroxymethyl Group | A versatile handle for further chemical modification, allowing for the introduction of a wide range of functional groups to probe structure-activity relationships (SAR).[3] Can also participate in hydrogen bonding interactions with the target protein. |
Synthetic Pathways and Methodologies
A robust and scalable synthesis of this compound is critical for its widespread application. While a direct, one-pot synthesis from simple starting materials is not extensively documented, a logical and experimentally feasible route can be proposed based on established chemical transformations.
Proposed Synthesis of this compound
This proposed synthesis commences with the commercially available N-Boc-4-piperidone and proceeds through a spirocyclic ketone intermediate.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 8-Boc-1-oxa-8-azaspiro[4.5]decan-2-one (Intermediate 2)
This protocol is adapted from established procedures for the synthesis of related spirocyclic ketones.
Step 1a: Alkylation of N-Boc-4-piperidone
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.
-
Slowly add a solution of N-Boc-4-piperidone in anhydrous THF to the LDA solution at -78 °C.
-
After stirring for 1 hour, add ethyl 2-(bromomethyl)acrylate dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the alkylated intermediate.
Step 1b: Intramolecular Cyclization
-
Dissolve the product from Step 1a in toluene and add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer, and concentrate to yield 8-Boc-1-oxa-8-azaspiro[4.5]decan-2-one.
Protocol 2: Stereoselective Reduction to this compound (Target Compound)
The reduction of the ketone can be achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome.
-
Dissolve 8-Boc-1-oxa-8-azaspiro[4.5]decan-2-one in methanol (for NaBH₄) or anhydrous THF (for LiAlH₄) at 0 °C.
-
Slowly add sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in portions.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of sodium potassium tartrate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry, and concentrate. Purify by column chromatography to obtain this compound.
For stereoselective reductions, chiral reducing agents or catalysts can be employed to favor the formation of a specific diastereomer, which can be critical for achieving desired biological activity.[4]
Application in Drug Discovery: Case Studies
The true value of this compound is realized in its application as a versatile building block for the synthesis of complex, biologically active molecules.
Case Study 1: Development of M1 Muscarinic Agonists
The M1 muscarinic acetylcholine receptor is a key target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[5] The 1-oxa-8-azaspiro[4.5]decane scaffold has been successfully employed in the development of potent and selective M1 agonists.[6]
Caption: General workflow for the synthesis of M1 muscarinic agonists.
Protocol 3: Boc Deprotection
-
Dissolve this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base.
Alternatively, a solution of 4M HCl in dioxane can be used for a cleaner deprotection, often yielding the hydrochloride salt of the amine directly.
Protocol 4: N-Alkylation
-
To a solution of the deprotected amine in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or diisopropylethylamine.
-
Add the desired alkylating agent (e.g., an alkyl halide or tosylate).
-
Heat the reaction mixture as required and monitor for completion.
-
Work up the reaction by partitioning between water and an organic solvent.
-
Purify the product by column chromatography.
The hydroxymethyl group can be further functionalized, for example, through etherification or esterification, to explore additional SAR and fine-tune the pharmacological properties of the final compounds.
Case Study 2: Synthesis of Sigma-1 Receptor Ligands
Sigma-1 receptors are implicated in a variety of neurological disorders, and ligands targeting these receptors are of significant therapeutic interest. The 1-oxa-8-azaspiro[4.5]decane scaffold has been utilized to develop selective sigma-1 receptor ligands.[7]
The synthetic strategy for sigma-1 receptor ligands often involves N-alkylation of the deprotected spirocyclic amine with various substituted benzyl or phenethyl halides. The hydroxymethyl group can be retained to enhance polarity or converted to other functionalities to modulate lipophilicity and target engagement.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its inherent three-dimensionality, coupled with the synthetic tractability of the Boc-protected amine and the hydroxymethyl functional group, provides a powerful platform for the creation of novel, drug-like molecules. The successful application of the 1-oxa-8-azaspiro[4.5]decane core in the development of M1 muscarinic agonists and sigma-1 receptor ligands underscores the potential of this scaffold to address challenging biological targets. As the demand for molecules with improved physicochemical and pharmacological properties continues to grow, the strategic incorporation of spirocyclic building blocks like this compound will undoubtedly play an increasingly important role in the discovery of the next generation of therapeutics.
References
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ResearchGate. (2025). Hydroxyl group modulated diastereoselective synthesis of functionalized spiro[indoline-3,3′-pyrrolidines]. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
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Application Notes and Protocols: Versatile Functionalization of the Hydroxymethyl Group in 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
Introduction
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif frequently encountered in the structure of biologically active compounds, including potent and selective ligands for various receptors.[1][2][3] The ability to strategically modify this core structure is of paramount importance in medicinal chemistry and drug development programs. The title compound, 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane, serves as a versatile building block, with the primary hydroxyl group at the C2 position offering a convenient handle for a wide array of chemical transformations.
This comprehensive guide provides detailed protocols and expert insights into the functionalization of this hydroxymethyl group. We will explore its oxidation to the corresponding aldehyde and carboxylic acid, its conversion into an excellent leaving group, and its subsequent displacement by a nucleophile. Each protocol is designed to be a self-validating system, complete with mechanistic explanations and expected analytical data to ensure experimental success.
I. Oxidation of the Hydroxymethyl Group
The selective oxidation of the primary alcohol in this compound can furnish either the aldehyde or the carboxylic acid, both of which are valuable intermediates for further elaboration, such as reductive amination, olefination, or amide bond formation. The choice of oxidant and reaction conditions is critical to achieve the desired outcome while preserving the integrity of the Boc protecting group and the spiroketal moiety.
A. Synthesis of 8-Boc-1-oxa-8-azaspiro[4.5]decane-2-carbaldehyde via Dess-Martin Oxidation
For the mild and efficient conversion of the primary alcohol to the aldehyde, the Dess-Martin periodinane (DMP) oxidation is the method of choice.[4][5][6][7] This hypervalent iodine reagent operates under neutral conditions at room temperature, offering high chemoselectivity and compatibility with sensitive functional groups like the Boc carbamate.[4]
Mechanistic Rationale: The reaction proceeds through a ligand exchange at the iodine center, where the alcohol displaces an acetate group. A subsequent intramolecular deprotonation of the α-proton by the acetate ion leads to the formation of the aldehyde and the corresponding iodinane byproduct.[6]
Caption: Workflow for the Dess-Martin Oxidation.
Experimental Protocol 1: Dess-Martin Oxidation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired aldehyde.
Data Presentation: Expected Product Characterization
| Compound | Formula | MW | Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Expected MS (ESI+) m/z |
| Aldehyde | C₁₄H₂₁NO₄ | 267.32 | 9.65 (s, 1H), 4.20-4.10 (m, 1H), 3.80-3.60 (m, 2H), 2.00-1.50 (m, 8H), 1.45 (s, 9H) | ~202 (C=O), 154.7 (Boc C=O), ~80.1 (spiro C), 79.8 (C(CH₃)₃), ~75 (CHO-C), ~60-40 (piperidine CH₂), ~30-20 (piperidine CH₂), 28.4 (C(CH₃)₃) | 268.1 [M+H]⁺, 290.1 [M+Na]⁺ |
B. Synthesis of 8-Boc-1-oxa-8-azaspiro[4.5]decane-2-carboxylic Acid via TEMPO-Catalyzed Oxidation
For the oxidation of the primary alcohol directly to the carboxylic acid, a TEMPO-catalyzed system with sodium hypochlorite (bleach) as the terminal oxidant is a highly effective and environmentally benign method.[8][9][10][11] The reaction conditions are mild and generally compatible with the Boc protecting group.
Mechanistic Rationale: The catalytic cycle involves the oxidation of TEMPO to the corresponding N-oxoammonium ion by sodium hypochlorite. This active oxidant then oxidizes the primary alcohol to an aldehyde. The aldehyde is hydrated in the aqueous medium to a gem-diol, which is further oxidized by the N-oxoammonium ion to the carboxylic acid.[10]
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Application Notes and Protocols for 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Value of Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that can effectively probe the three-dimensional (3D) space of biological targets is ever-increasing. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged structures due to their inherent rigidity and well-defined 3D geometry.[1][2] This unique architecture allows for precise spatial orientation of functional groups, which can lead to enhanced potency, selectivity, and improved physicochemical properties such as aqueous solubility and metabolic stability.[3][4]
The 1-oxa-8-azaspiro[4.5]decane framework is of particular interest as it combines the favorable properties of a spirocycle with the hydrogen bonding capabilities of the embedded oxygen and nitrogen heteroatoms. Derivatives of this scaffold have been successfully employed in the development of potent M1 muscarinic agonists and selective σ1 receptor ligands, highlighting its therapeutic potential.[5][6]
This guide focuses on 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane , a bifunctional building block designed for synthetic versatility. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled manipulation of the piperidine ring, while the primary hydroxyl group serves as a handle for a wide array of synthetic transformations. These application notes provide a comprehensive overview of the synthesis and utility of this valuable intermediate for researchers in organic synthesis and drug development.
Physicochemical Properties
A clear understanding of the key properties of a building block is essential for its effective application in multi-step synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅NO₄ | [7] |
| Molecular Weight | 271.35 g/mol | [7] |
| CAS Number | 1217726-28-5 | N/A |
| Appearance | Typically an off-white to white solid | N/A |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Chemical Knowledge |
Proposed Synthesis of the Building Block
While this compound is commercially available, understanding its synthesis provides valuable insights into its structure and potential impurities. A plausible and efficient synthetic route can be adapted from established methodologies for constructing similar spirocyclic systems.[8] The proposed pathway commences with commercially available N-Boc-4-piperidone and proceeds through a key spiro-lactone intermediate.
Overall Synthetic Workflow
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Synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives for sigma-1 receptor targeting
An in-depth guide to the synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives as high-affinity ligands for the Sigma-1 Receptor.
Introduction: The Sigma-1 Receptor and the Promise of Spirocyclic Scaffolds
The Sigma-1 Receptor (S1R) is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER) membrane, particularly in a specialized region known as the mitochondria-associated ER membrane (MAM).[1][2] It plays a critical role in maintaining cellular homeostasis by modulating calcium signaling between the ER and mitochondria and attenuating ER stress.[1][2] The S1R has emerged as a significant therapeutic target due to its deep involvement in the pathophysiology of numerous central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, amyotrophic lateral sclerosis (ALS), neuropathic pain, and psychiatric conditions.[1][2][3][4][5]
Activation of S1R by agonist ligands is broadly neuroprotective, promoting cell survival through a variety of signaling pathways.[4] This has spurred considerable interest in the discovery and development of novel, selective S1R ligands. Among the various chemical scaffolds explored, the 1-oxa-8-azaspiro[4.5]decane framework has proven to be a privileged structure for targeting S1R. These spirocyclic compounds possess a conformationally rigid structure that facilitates high-affinity binding and allows for precise modification to tune selectivity and functional activity.[6][7] Indeed, several derivatives based on this scaffold have exhibited potent, nanomolar affinity for the S1R, establishing them as a promising class of molecules for therapeutic development and as research tools for probing S1R function.[8]
This guide provides a detailed overview of the synthetic strategies, characterization methods, and biological evaluation protocols for developing 1-oxa-8-azaspiro[4.5]decane derivatives as selective S1R ligands.
PART I: Chemical Synthesis and Characterization
The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives typically involves a multi-step sequence designed to construct the spirocyclic core and introduce desired functional groups for structure-activity relationship (SAR) studies.
General Synthetic Workflow
A common and effective strategy involves the initial construction of a substituted piperidine ring, followed by the crucial spirocyclization step to form the tethered oxolane (tetrahydrofuran) ring. Subsequent modifications, particularly at the piperidine nitrogen, are then performed to generate a library of analogs.
Caption: General workflow for the synthesis and analysis of 1-oxa-8-azaspiro[4.5]decane derivatives.
Detailed Experimental Protocol: Synthesis of an Exemplar Derivative
This protocol describes a representative synthesis adapted from established literature methodologies.[6][8] The example focuses on creating a derivative with a benzyl moiety attached to the piperidine nitrogen, a common feature in high-affinity S1R ligands.
Materials & Reagents:
-
1-Benzyl-4-piperidone
-
Lithium trimethylsilylacetylide (LiC≡CSiMe₃)
-
Tetrabutylammonium fluoride (TBAF)
-
Sodium borohydride (NaBH₄)
-
Sulfuric acid (H₂SO₄)
-
Appropriate solvents (THF, Methanol, Diethyl ether)
-
Reagents for purification (Silica gel, solvents for chromatography)
Step-by-Step Methodology:
-
Step 1: Alkynylation of N-Benzyl-4-piperidone
-
Causality: This step introduces a two-carbon unit that will ultimately form part of the oxolane ring. The trimethylsilyl (TMS) group is used to protect the terminal alkyne.
-
To a cooled solution (e.g., -78 °C) of lithium trimethylsilylacetylide in anhydrous THF, add a solution of 1-benzyl-4-piperidone in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting propargyl alcohol by flash chromatography.
-
-
Step 2: Desilylation of the Alkyne
-
Causality: The TMS protecting group is removed to liberate the terminal alkyne, which is required for the subsequent cyclization.
-
Dissolve the purified TMS-protected alcohol in THF and treat with a solution of TBAF (1M in THF).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until completion.
-
Concentrate the mixture and purify by chromatography to yield the terminal alkyne.
-
-
Step 3: Reduction and Intramolecular Cyclization
-
Causality: This is the key spirocyclization step. Reduction of the alkyne to an alkene is followed by an acid-catalyzed intramolecular hydroalkoxylation, where the hydroxyl group attacks the double bond to form the five-membered oxolane ring.
-
Dissolve the terminal alkyne in methanol and cool in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to reduce the ketone to a hydroxyl group.
-
After reduction is complete, carefully add dilute sulfuric acid to the cooled solution to catalyze the cyclization.
-
Stir at room temperature for several hours.
-
Neutralize the reaction with a saturated sodium bicarbonate solution and extract the spirocyclic product with ethyl acetate.
-
Dry, concentrate, and purify the final 1-oxa-8-azaspiro[4.5]decane derivative by flash column chromatography.
-
Purification and Characterization:
-
Purification: The crude product is purified using silica gel flash chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients).
-
Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques:
Data Summary: Representative Compounds
| Compound ID | R-Group (on N8) | Yield (%) | Purity (HPLC) | HRMS [M+H]⁺ (Observed) |
| Spiro-1 | Benzyl | 45 | >98% | 232.1698 |
| Spiro-2 | 4-Fluorobenzyl | 42 | >99% | 250.1603 |
| Spiro-3 | 2-Phenoxyethyl | 38 | >97% | 276.1805 |
PART II: Biological Evaluation for Sigma-1 Receptor Targeting
Once synthesized and characterized, the compounds must be evaluated to determine their affinity, selectivity, and functional activity at the S1R.
Biological Evaluation Workflow
The evaluation process follows a logical progression from initial binding affinity determination to more complex functional characterization.
Caption: Workflow for the biological evaluation of S1R-targeting compounds.
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the synthesized compounds for the S1R and their selectivity against the S2R.
Principle: This is a competitive inhibition assay. The ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the S1R (e.g., [³H]-(+)-pentazocine) from its binding site is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the inhibitory constant, Kᵢ.[11][12]
Materials:
-
Membrane homogenates from guinea pig liver (high S1R expression).[11][13]
-
Radioligand: [³H]-(+)-pentazocine.[11]
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM).
-
Test compounds dissolved in DMSO.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation (Support Protocol):
-
Homogenize fresh or frozen guinea pig liver tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store at -80 °C.[11]
-
-
Assay Setup:
-
Prepare assay tubes in triplicate for total binding (radioligand only), non-specific binding (radioligand + excess haloperidol), and competitive binding (radioligand + varying concentrations of test compound).
-
To each tube, add the membrane preparation (e.g., 100-200 µg protein), assay buffer, and the appropriate compound solution.
-
Initiate the binding reaction by adding [³H]-(+)-pentazocine at a final concentration near its Kₑ value (e.g., 2-3 nM).[12] The final assay volume is typically 100-200 µL.
-
-
Incubation and Termination:
-
Incubate the tubes at a controlled temperature (e.g., 37 °C) for a set time (e.g., 120 minutes) to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
-
Selectivity Assessment:
-
To determine selectivity, repeat the binding assay for the S2R using a different tissue preparation (e.g., rat liver) and a suitable radioligand (e.g., [³H]-DTG) in the presence of an S1R masking agent like (+)-pentazocine.[13]
-
The selectivity ratio is calculated as Kᵢ(S2R) / Kᵢ(S1R). A higher ratio indicates greater selectivity for S1R.
-
Data Summary: Biological Activity
| Compound ID | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R/S1R) |
| Spiro-1 | 1.2 ± 0.2 | 85 ± 11 | 71 |
| Spiro-2 | 0.47 ± 0.1 | 21 ± 3 | 44 |
| Spiro-3 | 5.4 ± 0.4 | 162 ± 20 | 30 |
Data are representative and presented as Mean ± SEM.[8][14]
Protocol 2: Functional Activity Assessment
Determining whether a ligand acts as an agonist or antagonist at the S1R is crucial. Unlike GPCRs, there are no universally accepted, direct functional assays for S1R.[15] However, several reliable cell-based and indirect methods are widely used.
Method A: Neurite Outgrowth Assay in PC12 Cells
Principle: S1R agonists have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in rat pheochromocytoma (PC12) cells. This effect is blocked by S1R antagonists, providing a robust system to differentiate functional activity.[16]
Step-by-Step Methodology:
-
Cell Culture: Culture PC12 cells in appropriate media. Plate cells onto collagen-coated plates and allow them to adhere.
-
Treatment: Differentiate the cells by treating them with a sub-optimal concentration of NGF (e.g., 25 ng/mL).
-
Co-treatment: Simultaneously treat cells with NGF and the test compound at various concentrations. For antagonist testing, pre-incubate cells with the test compound before adding NGF and a known S1R agonist (e.g., PRE-084).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging and Analysis: Capture images of the cells using a microscope. Quantify neurite outgrowth by measuring the length of the longest neurite for at least 50 cells per condition. A cell is considered differentiated if it bears a neurite longer than its cell body diameter.
-
Interpretation:
-
Agonist: A compound that significantly increases NGF-induced neurite outgrowth compared to NGF alone.
-
Antagonist: A compound that has no effect on its own but significantly blocks the potentiation caused by a known S1R agonist.
-
Method B: S1R-BiP Dissociation Biosensor Assay
Principle: In its resting state, S1R is complexed with the binding immunoglobulin protein (BiP), another ER chaperone. S1R agonists promote the dissociation of this S1R-BiP complex, freeing S1R to interact with its client proteins. This dissociation can be measured in living cells using biophysical techniques like Bioluminescence Resonance Energy Transfer (BRET) or NanoBiT.[12][17]
Step-by-Step Methodology (Conceptual):
-
Biosensor Construction: Genetically engineer cells to co-express S1R and BiP fused to complementary fragments of a luciferase enzyme (e.g., NanoLuc). When S1R and BiP are associated, the fragments are in close proximity, and adding a substrate produces a strong luminescent signal.
-
Assay: Plate the engineered cells in a microplate.
-
Ligand Addition: Add the test compounds to the wells.
-
Signal Measurement: Add the luciferase substrate and measure the luminescent signal over time using a plate reader.
-
Interpretation:
-
Agonist: A compound that causes a rapid decrease in the luminescent signal, indicating dissociation of the S1R-BiP complex.
-
Antagonist: A compound that does not cause dissociation itself but blocks the signal decrease induced by a known agonist.
-
Conclusion and Future Perspectives
The 1-oxa-8-azaspiro[4.5]decane scaffold represents a highly versatile and potent platform for the design of selective S1R ligands. The synthetic routes are well-established, allowing for systematic structural modifications to optimize pharmacological properties. The biological evaluation cascade, from radioligand binding to sophisticated functional assays, provides a clear path to characterize novel compounds.
Derivatives with high affinity and selectivity can serve as powerful pharmacological tools to further unravel the complex biology of the S1R. Furthermore, lead compounds identified through these protocols can be advanced into in vivo models of neurological and psychiatric diseases to assess their therapeutic potential.[18] The development of radiolabeled versions of these spirocyclic ligands, for instance with Fluorine-18, also holds great promise for creating novel Positron Emission Tomography (PET) tracers for imaging S1R density in the human brain, which could be invaluable for disease diagnosis and monitoring treatment response.[6][8][14]
References
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Ishikawa, M., M. Kuno, and S. M. M. M. Nakayama. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available from: [Link]
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Al-Ghraiybah, N. F., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. PubMed. Available from: [Link]
-
Wang, B., et al. (2020). Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers in Cellular Neuroscience. Available from: [Link]
-
Ryskamp, D. A., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available from: [Link]
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Al-Ghraiybah, N. F., et al. (2025). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Pharmacology & Translational Science. Available from: [Link]
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Farkas, A., & Palkovits, M. (2020). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Neuropharmacology. Available from: [Link]
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Kopajtic, T. A., & Katz, J. L. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available from: [Link]
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Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports. Available from: [Link]
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Xu, J., et al. (2025). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available from: [Link]
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Fischer, S., et al. (2009). Synthesis of spirocyclic sigma1 receptor ligands as potential PET radiotracers, structure-affinity relationships and in vitro metabolic stability. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Froehlich, R., et al. (2010). 5D-QSAR for spirocyclic sigma1 receptor ligands by Quasar receptor surface modeling. European Journal of Medicinal Chemistry. Available from: [Link]
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Wiese, M., et al. (2017). Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. Journal of Pharmacy and Pharmacology. Available from: [Link]
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Al-Hosaini, K., & Sharma, C. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available from: [Link]
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Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available from: [Link]
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Abate, C., et al. (2013). Development of sigma-1 fluorescent tracers. University of Turin Open Access Institutional Archive. Available from: [Link]
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Balogh, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available from: [Link]
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Roman, F. S., et al. (2011). Identification of a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. ResearchGate. Available from: [Link]
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Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. Available from: [Link]
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Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available from: [Link]
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Franco, R., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. Available from: [Link]
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El-Sayed, M., & Ezzat, S. M. (2017). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. Available from: [Link]
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Głowacka, I. E., et al. (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available from: [Link]
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Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. University of Ferrara. Available from: [Link]
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Preparation of M1 muscarinic agonists from 1-oxa-8-azaspiro[4.5]decane precursors
onists from 1-oxa-8-azaspiro[4.5]decane Precursors
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of M1 muscarinic agonists derived from the 1-oxa-8-azaspiro[4.5]decane scaffold. The M1 muscarinic acetylcholine receptor (mAChR) is a critical G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key therapeutic target for neurodegenerative disorders such as Alzheimer's disease.[1][2][3][4] This document outlines detailed synthetic protocols, explains the causal relationships behind experimental choices, and presents methodologies for the pharmacological evaluation of these spirocyclic compounds. The content is designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cholinergic therapeutics.
Introduction: The Therapeutic Imperative for M1 Muscarinic Agonists
The cholinergic system is fundamental to cognitive processes, including learning, memory, and attention.[1] A decline in cholinergic function is a well-established hallmark of Alzheimer's disease (AD).[2][5] While acetylcholinesterase inhibitors have been the mainstay of symptomatic treatment, their efficacy is limited by the progressive degeneration of presynaptic cholinergic neurons.[2][3] Direct-acting M1 muscarinic agonists offer a compelling alternative by directly stimulating postsynaptic M1 receptors, which remain relatively preserved in the AD brain.[3]
Activation of M1 receptors, which are primarily coupled to Gq/11 proteins, initiates a signaling cascade that is crucial for neuronal excitability and synaptic plasticity.[6][7][8] This pathway involves the stimulation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in a range of cellular responses that are thought to be beneficial for cognitive function.[9] Furthermore, M1 receptor activation has been shown to promote the non-amyloidogenic processing of amyloid precursor protein (APP), potentially offering a disease-modifying effect in AD.[5]
The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in the design of M1 selective agonists.[10][11] Its rigid, spirocyclic nature provides a defined three-dimensional arrangement of pharmacophoric features, enabling potent and selective interactions with the M1 receptor. This guide will delve into the synthetic strategies and pharmacological evaluation of this important class of compounds.
Synthetic Strategies for 1-oxa-8-azaspiro[4.5]decane M1 Agonists
The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives typically involves a multi-step sequence that establishes the core spirocyclic framework and allows for the introduction of various substituents to modulate pharmacological activity. The general synthetic approach is outlined below.
General Synthetic Workflow
The preparation of these M1 agonists often commences with the construction of a key piperidine intermediate, followed by the formation of the spirocyclic ether ring. Subsequent modifications can be made to fine-tune the structure-activity relationship (SAR).
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Application Notes and Protocols for Coupling Reactions of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1-Oxa-8-azaspiro[4.5]decane Scaffold
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality which allows for an expanded exploration of chemical space.[1] This spirocyclic system is a key component in the design of novel therapeutics, including M1 muscarinic agonists for Alzheimer's disease and selective σ₁ receptor ligands for neuroimaging and cancer therapy.[2][3] The specific derivative, 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane, serves as a versatile building block. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for selective reactions, while the primary hydroxyl group at the C2 position provides a convenient handle for a variety of coupling reactions to introduce diverse functional groups and build more complex molecular architectures.[4][5]
This guide provides an in-depth exploration of key coupling reactions involving the hydroxymethyl group of this compound, offering detailed protocols, mechanistic insights, and practical advice for researchers in drug discovery and development.
Core Coupling Strategies and Mechanistic Considerations
The primary alcohol of this compound can be leveraged for several types of coupling reactions, most notably for the formation of ethers, esters, and, after an intermediary oxidation step, amides. The choice of reaction is dictated by the desired functionality and the overall synthetic strategy.
I. Ether Synthesis via O-Alkylation
The formation of an ether linkage from the primary alcohol can be achieved through classic nucleophilic substitution reactions. Two of the most reliable methods are the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson ether synthesis is a robust and straightforward method for forming ethers, proceeding via an SN2 mechanism.[6] The reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group on an alkyl halide or sulfonate.[7]
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is crucial for the quantitative deprotonation of the alcohol without competing side reactions. Sodium hydride (NaH) is a common choice as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward.[8] For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) can be employed, particularly with more reactive alkylating agents.[9]
-
Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the alkoxide but do not solvate the nucleophilic oxygen, thus enhancing its reactivity.[9]
-
Alkylating Agent: Primary alkyl halides (iodides, bromides) or sulfonates (tosylates, mesylates) are the best electrophiles for this SN2 reaction. Secondary and tertiary halides are prone to elimination reactions (E2) under the basic conditions.[6]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Williamson Ether Synthesis
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl Bromide | NaH | THF | 0 to RT | 16 | 75-85 |
| Ethyl Iodide | NaH | THF | 0 to RT | 24 | 70-80 |
| Methyl Tosylate | K₂CO₃ | DMF | 60 | 12 | 65-75 |
Workflow for Williamson Ether Synthesis
Caption: General workflow for Williamson Ether Synthesis.
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including ethers, with inversion of stereochemistry if the alcohol is chiral.[10] It is particularly useful for substrates that are sensitive to the strongly basic conditions of the Williamson synthesis or when dealing with more sterically hindered alcohols.[11]
Causality Behind Experimental Choices:
-
Reagents: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] PPh₃ acts as the reducing agent, while the azodicarboxylate is the oxidizing agent.[13]
-
Mechanism: The reaction proceeds through the formation of a highly reactive alkoxyphosphonium salt intermediate. The nucleophile, in this case, the alcohol for ether formation, then displaces the activated hydroxyl group in an SN2 fashion.[10] The pKa of the nucleophile is a critical factor; it should be acidic enough to protonate the betaine intermediate formed from PPh₃ and the azodicarboxylate.[12]
-
Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction as it effectively dissolves the reactants and intermediates.[14]
Experimental Protocol: Mitsunobu Reaction for Ether Synthesis
Materials:
-
This compound
-
Phenol or another suitable alcohol nucleophile
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the phenol or alcohol nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the desired ether from triphenylphosphine oxide and the dialkyl hydrazodicarboxylate byproducts.
Data Presentation: Mitsunobu Reaction for Ether Synthesis
| Nucleophile (Alcohol) | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | PPh₃, DIAD | THF | 0 to RT | 18 | 70-80 |
| 4-Nitrophenol | PPh₃, DIAD | THF | 0 to RT | 16 | 80-90 |
| N-Hydroxyphthalimide | PPh₃, DEAD | THF | 0 to RT | 12 | 85-95 |
Workflow for Mitsunobu Reaction
Caption: General workflow for the Mitsunobu Reaction.
II. Ester Synthesis via O-Acylation
Esterification of the primary alcohol is a common transformation that can be achieved under mild conditions using a variety of coupling reagents. The Steglich esterification is a particularly effective method.
The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[15] This method is well-suited for substrates that are sensitive to acidic or harsh conditions.[16]
Causality Behind Experimental Choices:
-
Coupling Agent: DCC or EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[17]
-
Catalyst: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol nucleophile.[16]
-
Solvent: A non-protic solvent like dichloromethane (DCM) or DMF is typically used.
Experimental Protocol: Steglich Esterification
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, acetic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC or EDC (1.2 eq) in anhydrous DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Steglich Esterification
| Carboxylic Acid | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzoic Acid | DCC | DCM | 0 to RT | 16 | 85-95 |
| Acetic Acid | EDC | DCM | 0 to RT | 12 | 80-90 |
| Boc-Gly-OH | EDC | DMF | 0 to RT | 18 | 75-85 |
III. Amide Synthesis via Oxidation and Coupling
To form an amide linkage, the primary alcohol of this compound must first be oxidized to the corresponding carboxylic acid. This two-step sequence provides access to a diverse range of amide derivatives.
A variety of mild and selective oxidizing agents can be used for this transformation, such as Dess-Martin periodinane (DMP) or a Swern oxidation, to first yield the aldehyde, which can then be further oxidized to the carboxylic acid using reagents like sodium chlorite (NaClO₂). A direct oxidation to the carboxylic acid can also be achieved.
Experimental Protocol: Two-Step Oxidation to Carboxylic Acid
Step 1: Oxidation to the Aldehyde (e.g., using DMP)
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can often be used in the next step without further purification.
Step 2: Oxidation of the Aldehyde to the Carboxylic Acid (Pinnick Oxidation)
Materials:
-
Crude 8-Boc-2-formyl-1-oxa-8-azaspiro[4.5]decane
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
Procedure:
-
Dissolve the crude aldehyde in a 2:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq).
-
In a separate flask, dissolve sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water.
-
Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the solution of the aldehyde at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
Upon completion, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Once the carboxylic acid is obtained, standard peptide coupling reagents can be used to form the amide bond with a desired amine.
Experimental Protocol: Amide Coupling
Materials:
-
8-Boc-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid
-
Primary or secondary amine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature.
-
Add the amine (1.2 eq) and continue to stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, 1 M HCl, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or preparative HPLC.
Data Presentation: Amide Coupling
| Amine | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | HATU, DIPEA | DMF | RT | 6 | 80-90 |
| Morpholine | HATU, DIPEA | DMF | RT | 8 | 75-85 |
| Aniline | EDC, HOBt | DMF | RT | 12 | 60-70 |
Workflow for Amide Synthesis
Caption: General workflow for Amide Synthesis.
Conclusion
This compound is a valuable and versatile building block in drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this scaffold in the synthesis of novel and complex molecules. The choice of coupling reaction and specific conditions should be tailored to the target molecule and the overall synthetic strategy, with careful consideration of the reactivity and stability of all components.
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Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Mechanistic Study of the Mitsunobu Reaction. (2025, August 6). ResearchGate. Retrieved from [Link]
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Mitsunobu Reaction. (2019, August 26). Retrieved from [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate. Retrieved from [Link]
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Wikipedia. Mitsunobu reaction. Retrieved from [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. Retrieved from [Link]
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J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
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Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023, December 9). PubMed. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2025, August 6). ResearchGate. Retrieved from [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PubMed. Retrieved from [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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- Ishii, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Steglich Esterification with EDC. (2024, July 21). Reddit. Retrieved from [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. Retrieved from [Link]
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (n.d.). Google Patents.
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Steglich esterification - Wikipedia [en.wikipedia.org]
- 16. Steglich Esterification [organic-chemistry.org]
- 17. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Application Note & Protocols: A Guide to the Scale-Up Synthesis of 1-Oxa-8-azaspiro[4.5]decane Intermediates
Abstract
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents, including M1 muscarinic agonists and sigma-1 receptor ligands.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[3] This guide provides a detailed, field-proven methodology for the multi-gram to kilogram scale synthesis of key 1-oxa-8-azaspiro[4.5]decane intermediates. We will delve into the strategic considerations behind a robust three-step synthetic sequence, address the critical challenges of process scale-up, and offer detailed, reproducible protocols suitable for implementation in a process chemistry or drug development environment.
Introduction: The Strategic Importance of the Spirocyclic Core
The "Escape from Flatland" initiative in drug discovery has underscored the need for molecules with greater three-dimensionality to improve physicochemical properties and explore novel chemical space.[4] Spirocyclic systems, such as the 1-oxa-8-azaspiro[4.5]decane core, are exemplary in this regard. This scaffold integrates a piperidine ring, common in CNS-active agents, with a tetrahydrofuran ring, introducing specific stereochemical and electronic features. Derivatives have been successfully developed as selective σ1 receptor ligands for potential use in positron emission tomography (PET) imaging and as M1 muscarinic agonists for treating dementia.[1][2][5]
The synthetic challenge lies in constructing the spirocyclic junction efficiently and in a manner that is amenable to large-scale production without resorting to costly or hazardous reagents and purification methods.[6][7] The route detailed herein has been optimized for scalability, safety, and robustness, starting from a commercially available piperidine derivative.
Recommended Synthetic Pathway
Our recommended approach is a reliable, three-step process commencing with the commercially available N-Boc-4-piperidone.[8] This strategy is predicated on three core transformations:
-
Spirocyclization: Formation of the oxazolidinone ring via a Grignard reaction followed by intramolecular cyclization.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
-
Salt Formation (Optional but Recommended): Conversion to a stable, crystalline hydrochloride salt, which improves handling and stability.
This pathway is advantageous for scale-up because it avoids problematic reagents and intermediates, and the final product can often be isolated in high purity via crystallization, obviating the need for large-scale chromatography.
Caption: Overall synthetic scheme from N-Boc-4-piperidone.
Detailed Protocols and Methodologies
The following protocols are designed for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one
This step involves a vinyl Grignard addition to the ketone, followed by an intramolecular Williamson ether synthesis to form the tetrahydrofuranone ring. The choice of a Boc-protected piperidone is strategic; the Boc group is stable to the Grignard reaction conditions but is readily cleaved in the subsequent step.
| Parameter | Value | Rationale |
| Starting Material | N-Boc-4-piperidone (100 g, 0.502 mol) | Commercially available, stable starting point. |
| Reagent 1 | Vinylmagnesium bromide (1.0 M in THF) | Readily available Grignard reagent for vinyl addition. |
| Reagent 2 | Sodium Hydride (60% in mineral oil) | Strong base for deprotonation of the tertiary alcohol. |
| Reagent 3 | Bromoacetic acid | Provides the two-carbon unit for the lactone ring. |
| Solvent | Tetrahydrofuran (THF) | Standard solvent for Grignard reactions. |
| Temperature | 0 °C to 65 °C | Controlled temperature is crucial for safety and selectivity. |
| Typical Yield | 75-85% | |
| Purity (crude) | >90% |
Protocol:
-
Grignard Addition:
-
Charge a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel with N-Boc-4-piperidone (100 g, 0.502 mol) dissolved in anhydrous THF (500 mL).
-
Cool the solution to 0 °C using an ice/water bath.
-
Slowly add vinylmagnesium bromide (1.0 M in THF, 600 mL, 0.602 mol) via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (300 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude vinyl alcohol intermediate.
-
-
Cyclization:
-
In a separate 5 L reactor, suspend sodium hydride (60% dispersion in mineral oil, 24 g, 0.602 mol) in anhydrous THF (1 L).
-
Dissolve the crude vinyl alcohol from the previous step in anhydrous THF (500 mL) and add it dropwise to the NaH suspension at 0 °C. Caution: Hydrogen gas evolution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Dissolve bromoacetic acid (84 g, 0.602 mol) in THF (200 mL) and add it dropwise to the reaction mixture.
-
Heat the reaction to reflux (approx. 65 °C) for 4-6 hours until TLC/LC-MS indicates completion.
-
Cool the reaction to room temperature and carefully quench with water (100 mL).
-
Concentrate the mixture under reduced pressure, then partition between ethyl acetate (1 L) and water (500 mL).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by crystallization from a mixture of ethyl acetate and hexanes.
-
Step 2: Deprotection to 1-Oxa-8-azaspiro[4.5]decan-3-one (Free Base)
Acid-mediated cleavage of the Boc group is a standard and highly efficient transformation. Using a solution of HCl in dioxane is ideal for scale-up as it provides a controlled source of acid and the byproducts (isobutylene and CO₂) are volatile gases.
| Parameter | Value | Rationale |
| Starting Material | 1-Oxa-8-(Boc)azaspiro[4.5]decan-3-one | Product from Step 1. |
| Reagent | 4M HCl in Dioxane (500 mL) | Efficient and clean deprotection agent. |
| Solvent | Dichloromethane (DCM) (500 mL) | Good solvent for the starting material. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm. |
| Typical Yield | 90-98% | |
| Purity | >95% (after work-up) |
Protocol:
-
Dissolve the Boc-protected intermediate (from Step 1) in dichloromethane (500 mL) in a 2 L flask and cool to 0 °C.
-
Slowly add the 4M HCl in dioxane solution (500 mL) dropwise over 30-45 minutes.[8] The reaction is exothermic; maintain the internal temperature below 15 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed.[8]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting residue, carefully add a saturated sodium bicarbonate solution at 0 °C until the pH is ~8-9 to neutralize the excess acid and liberate the free base.
-
Extract the aqueous layer with dichloromethane (3 x 400 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.[8]
Step 3: Formation of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
Converting the free base to its hydrochloride salt is highly recommended for large-scale work. The salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the corresponding free base.
Protocol:
-
Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate (approx. 1 L).
-
Cool the solution to 0 °C in an ice bath.
-
With vigorous stirring, slowly bubble hydrogen chloride gas through the solution or add a solution of ethanolic HCl dropwise until the pH of the solution is between 1 and 2 (as tested with moist pH paper).[8]
-
A white precipitate will form. Continue stirring at 0 °C for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 200 mL).
-
Dry the solid in a vacuum oven at 40-50 °C to a constant weight.
Critical Scale-Up Considerations
Transitioning a synthesis from the bench to a pilot plant or manufacturing setting introduces challenges that are often negligible at the lab scale.[6][7]
Caption: Transition workflow from laboratory to manufacturing scale.
-
Heat Management: The Boc deprotection step (Step 2) is significantly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This requires a jacketed reactor with a reliable cooling system and a slow, controlled addition rate of the acid to prevent a thermal runaway.[7][9]
-
Mass Transfer and Mixing: In large reactors, achieving homogeneity is critical. Inefficient mixing during the Grignard reaction or the NaH cyclization can lead to localized "hot spots" and the formation of impurities. The use of mechanical overhead stirrers with appropriate impeller design is mandatory.
-
Handling of Reagents:
-
Sodium Hydride: NaH is highly flammable and reacts violently with water. On a large scale, it is typically purchased as a stable dispersion in mineral oil and should be added to the reactor under an inert nitrogen atmosphere.
-
HCl in Dioxane: Dioxane is a suspected carcinogen. For manufacturing scale, consider replacing it with HCl in a more environmentally friendly and less toxic solvent like 2-propanol or generating HCl gas in situ.
-
-
Purification Strategy: While lab-scale synthesis may rely on column chromatography, this is not economically viable for multi-kilogram production.[6] The described synthesis is designed to yield a final product that can be purified by crystallization. Developing a robust crystallization procedure with defined solvent systems, cooling profiles, and seeding strategies is a critical part of process development.
-
Process Analytical Technology (PAT): For manufacturing, implementing in-line monitoring tools (e.g., ReactIR) can provide real-time data on reaction progress, ensuring consistency and safety without the need for manual sampling.
Conclusion
The 1-oxa-8-azaspiro[4.5]decane core is a valuable building block in pharmaceutical research. The synthetic route and protocols detailed in this application note provide a robust, scalable, and economically viable method for producing this intermediate in significant quantities. By carefully considering the principles of process chemistry, particularly heat management, mixing, and purification strategies, researchers and drug development professionals can successfully transition this synthesis from the laboratory to a manufacturing environment.
References
-
Ishiwata, K., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
ResearchGate. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF. [Link]
-
Xu, J., et al. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
-
Melnykov, K. V., et al. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. The Journal of Organic Chemistry, 86(1), 589–602. [Link]
-
Ricci, G., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(11), 1259-1262. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PubMed Central. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4203. [Link]
-
Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]
-
ACS Medicinal Chemistry Letters. (2023). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4203. [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. [Link]
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. [Link]
-
Crow, J. M. (2011). When it comes to scaling up organic synthesis, it pays to think small. Chemistry & Industry. [Link]
Sources
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
Application Note & Protocols: Solid-Phase Synthesis Utilizing Boc-Protected Azaspirocyclic Amino Acids
Abstract
The incorporation of conformationally constrained, three-dimensional scaffolds into peptide and small molecule drug candidates is a premier strategy for enhancing potency, selectivity, and pharmacokinetic properties. Azaspirocyclic amino acids, with their rigid frameworks and rich sp³-hybridization, represent a class of building blocks uniquely suited for this purpose. This document provides a comprehensive guide to the solid-phase synthesis (SPPS) of peptides and peptidomimetics using the tert-butyloxycarbonyl (Boc) protection strategy to incorporate these valuable azaspiro motifs. We detail the underlying chemical principles, provide step-by-step experimental protocols from resin loading to final cleavage, and offer expert insights into potential challenges and optimization strategies. The protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the structural and physicochemical advantages of azaspiro compounds in their synthetic programs.
The Strategic Advantage of Azaspiro Scaffolds in Medicinal Chemistry
The departure from "flat," aromatic-heavy molecules towards structures with greater three-dimensionality is a well-established trend in modern drug discovery.[1] Azaspirocycles are at the forefront of this movement, offering distinct advantages rooted in their unique topology.
-
Three-Dimensionality and Conformational Rigidity: The spirocyclic core, defined by a single quaternary carbon atom shared between two rings, locks the molecule into a well-defined, rigid conformation.[2][3] This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity.[2] Furthermore, the rigid structure provides precise, predictable exit vectors for substituents, allowing for meticulous exploration of a target's binding pocket.[2]
-
Improved Physicochemical Properties: A higher fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved drug-like properties.[1][3] Azaspirocycles inherently increase a molecule's Fsp³ count, which has been linked to better aqueous solubility, improved metabolic stability, and moderated lipophilicity compared to their non-spirocyclic or aromatic counterparts.[1][3][4]
-
Versatile Bioisosteric Replacement: Azaspiro scaffolds are increasingly used as bioisosteres for common heterocyclic motifs such as piperidines, morpholines, and piperazines.[1][2] This "scaffold hopping" can overcome challenges related to ADME-Tox properties; for example, replacing a morpholine with an azaspirocycle has been shown to lower lipophilicity (logD) and improve metabolic stability.[3] A notable clinical example is BeiGene's sonrotoclax (BGB-11417), a Bcl-2 inhibitor, which incorporates a 7-azaspiro[3.5]nonane linker to achieve superior potency and selectivity.[2]
Principles of Boc-Based Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing chain to an insoluble resin support, thereby simplifying purification to simple filtration and washing steps.[][6] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust approach particularly well-suited for complex or unusual amino acids.[7]
The strategy relies on a semi-orthogonal protection scheme:
-
Temporary Nα-Protection: The Boc group protects the N-terminus of the incoming amino acid. It is labile to moderate acid conditions, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7]
-
Permanent Side-Chain Protection: Reactive side chains are protected with groups, often benzyl-based (e.g., -OBzl for Asp/Glu, 2-Cl-Z for Lys), that are stable to the repetitive TFA treatments used for Boc removal.[6] These groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[6][8]
The synthesis proceeds through a series of iterative cycles, each consisting of deprotection, neutralization, and coupling, until the desired sequence is assembled.
Key Reagents and Materials
| Category | Reagent/Material | Typical Use & Purity |
| Resins | Merrifield, PAM, MBHA | Peptide synthesis grade, 100-200 mesh, ~1.0 mmol/g substitution |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Peptide synthesis or HPLC grade, anhydrous |
| Isopropanol (IPA), Diethyl Ether (Et₂O) | Reagent grade | |
| Amino Acids | Boc-Protected Azaspiro Amino Acids, Standard Boc-AAs | High purity (>99%) |
| Deprotection | Trifluoroacetic Acid (TFA) | Reagent grade, >99% |
| Neutralization | N,N-Diisopropylethylamine (DIEA) | Redistilled, >99% |
| Coupling | Dicyclohexylcarbodiimide (DCC), HBTU, HATU | Reagent grade |
| 1-Hydroxybenzotriazole (HOBt), HOAt | Reagent grade | |
| Cleavage | Anhydrous Hydrogen Fluoride (HF), TFMSA | High purity, requires specialized apparatus |
| Scavengers | Anisole, p-Cresol, Thioanisole, Dithiothreitol (DTT) | Reagent grade |
Detailed Experimental Protocols
Safety Precaution: The protocols described involve hazardous materials, including strong acids (TFA, HF) and flammable solvents. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Anhydrous HF is extremely toxic and corrosive and requires a specialized, dedicated apparatus and extensive safety training.[8]
Protocol 4.1: Resin Preparation and First Azaspiro Amino Acid Loading (Merrifield Resin)
Causality: The first amino acid is anchored to the resin via an ester bond. The cesium salt method is a clean and efficient way to form this bond, minimizing side reactions and racemization.[9] Proper swelling of the resin is critical for ensuring that reactive sites within the polymer matrix are accessible.
-
Resin Swelling: Place 1.0 g of Merrifield resin (chloromethylated polystyrene, ~1.0 mmol/g) into a fritted glass reaction vessel. Add 15 mL of DCM, and gently agitate (e.g., with nitrogen bubbling or a shaker) for 1 hour. Drain the DCM. Wash the resin with DMF (2 x 15 mL) and DCM (3 x 15 mL).
-
Cesium Salt Preparation: In a separate flask, dissolve Boc-azaspiro-amino acid (1.1 mmol) in 10 mL of methanol (MeOH). Neutralize the solution by adding 20% aqueous cesium carbonate (Cs₂CO₃) dropwise until the pH reaches 7.0.
-
Solvent Removal: Remove the solvent from the cesium salt solution using a rotary evaporator to obtain a white solid. Dry the salt under high vacuum for at least 4 hours.
-
Loading Reaction: Dissolve the dried Boc-azaspiro-AA-Cs salt in 10 mL of DMF. Add this solution to the swollen resin in the reaction vessel.
-
Incubation: Heat the reaction mixture to 50°C and agitate for 12-24 hours.
-
Washing: Allow the vessel to cool to room temperature. Drain the reaction solution. Wash the resin thoroughly with DMF (3 x 15 mL), DMF/H₂O (1:1, 3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. A small sample can be subjected to quantitative analysis (e.g., picric acid titration) to determine the final loading capacity.
Protocol 4.2: Iterative Peptide Chain Elongation Cycle
This cycle is repeated for each subsequent amino acid to be added to the chain. The process involves the removal of the temporary Boc protecting group, neutralization of the resulting ammonium salt, and coupling of the next activated Boc-amino acid.[6][10]
-
Swelling: Swell the peptide-resin in 15 mL of DCM for 30 minutes. Drain the solvent.
-
Boc Deprotection:
-
Add 10 mL of 25% TFA in DCM to the resin. Agitate for 2 minutes. Drain.
-
Add a fresh 10 mL of 25% TFA in DCM. Agitate for 30 minutes. Drain.
-
Expert Insight: The initial short treatment removes residual water and prepares the resin, while the second, longer treatment ensures complete cleavage of the Boc group.[9]
-
-
Washing: Wash the resin with DCM (3 x 15 mL), IPA (2 x 15 mL), and DCM (3 x 15 mL) to thoroughly remove TFA and the by-product tert-butyl cations.
-
Neutralization:
-
Washing: Wash the resin with DCM (5 x 15 mL) to remove excess DIEA.
-
Amino Acid Coupling (DCC/HOBt example):
-
In a separate vial, dissolve the next Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DCM to the vial, then add DCC (3 eq., as a 1M solution in DCM). Mix for 10 minutes at 0°C to pre-activate the amino acid.
-
Filter the solution to remove the dicyclohexylurea (DCU) byproduct and add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction for 2-4 hours at room temperature.
-
-
Monitoring & Washing:
-
Perform a qualitative ninhydrin (Kaiser) test to check for reaction completion. If the test is positive (blue beads), indicating free amines, the coupling step should be repeated.
-
Once complete, drain the coupling solution and wash the resin with DCM (3 x 15 mL), IPA (2 x 15 mL), and DCM (3 x 15 mL). The resin is now ready for the next cycle.
-
Protocol 4.3: Final Cleavage and Deprotection (High HF Method)
Causality: Anhydrous HF is a powerful acid capable of cleaving both the peptide from the resin (e.g., from PAM resin) and the benzyl-type side-chain protecting groups simultaneously.[8] Reactive carbocations generated during this process can alkylate sensitive residues (Trp, Met, Cys, Tyr). Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these cations and prevent side reactions.[8]
| Sensitive Residue | Potential Side Reaction | Recommended Scavenger |
| Tryptophan (Trp) | Alkylation by benzyl/t-butyl cations | Thioanisole, Tryptamine |
| Methionine (Met) | S-alkylation | Thioanisole |
| Cysteine (Cys) | Alkylation of free thiol | p-Cresol, Thioanisole |
| Tyrosine (Tyr) | Benzylation of the phenol ring | p-Cresol, Anisole |
-
Preparation: Dry the fully assembled peptide-resin (approx. 500 mg) under high vacuum for at least 12 hours. Place the dried resin into a Kel-F reaction vessel compatible with an HF apparatus.
-
Add Scavengers: Add the appropriate scavenger cocktail to the vessel. A common "low-high" HF procedure starts with deprotection of side chains. For a standard cleavage, a typical scavenger is p-cresol (1.0 mL per gram of resin).
-
HF Condensation: Cool the reaction vessel to -5°C to 0°C using an acetone/ice bath. Carefully distill anhydrous HF (approx. 10 mL) into the vessel under vacuum.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum. This process must be done carefully using an appropriate acid trap.
-
Peptide Precipitation: Wash the remaining resin and crude peptide with cold diethyl ether (Et₂O) (3 x 20 mL) to remove the scavengers and cleaved organic protecting groups.
-
Extraction & Lyophilization: Extract the peptide from the resin using 10% aqueous acetic acid (3 x 15 mL). Combine the aqueous extracts, freeze them, and lyophilize to obtain the crude peptide powder.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity with LC-MS.
Troubleshooting and Expert Insights
-
Incomplete Coupling: Often detected by a positive ninhydrin test.
-
Cause: Steric hindrance from the bulky azaspiro moiety or aggregation of the growing peptide chain.
-
Solution: Double the coupling time or perform a second coupling with fresh reagents. Switching to a more potent coupling reagent like HATU may also be effective. For difficult sequences, changing the solvent from DCM/DMF to N-methyl-2-pyrrolidone (NMP) can help disrupt secondary structures.
-
-
Aspartimide Formation: For sequences containing Asp-Gly or Asp-Ser, the side-chain carboxyl can attack the peptide backbone, forming a stable five-membered ring.
-
Alkylation During Cleavage: Unprotected Trp or Met residues can be modified during the final HF cleavage.
-
Cause: Insufficient or incorrect scavengers to trap reactive cations.[6][8]
-
Solution: Always use a well-designed scavenger cocktail tailored to the peptide sequence. For peptides with multiple sensitive residues, a more complex mixture like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary if using TFA-based cleavage methods.[11]
-
Conclusion
The Boc/Bzl solid-phase synthesis strategy provides a robust and reliable pathway for the incorporation of structurally complex Boc-protected azaspiro amino acids into peptides and peptidomimetics. The inherent three-dimensionality and favorable physicochemical properties of azaspirocyclic scaffolds make them powerful tools for modern drug discovery.[2][12] By understanding the fundamental chemical principles and carefully executing the detailed protocols provided in this guide, researchers can effectively leverage these advanced building blocks to create novel molecules with enhanced biological performance.
References
- AiFChem. (2026). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. AiFChem Tech Blogs.
- BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
- ResearchGate. (2025). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Request PDF.
- ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin.
- Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
- BOC Sciences. (n.d.).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- Hojo, H., & Aimoto, S. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Title: A Framework for the Biological Evaluation of Novel Compounds Derived from 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
An Application Guide by a Senior Application Scientist
Author's Foreword
The 1-oxa-8-azaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional conformation allows for precise presentation of functional groups in chemical space, making it an attractive starting point for developing potent and selective modulators of biological targets. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at position 8 provides a versatile synthetic handle for further diversification, while the hydroxymethyl group at C2 offers another site for modification.
This document serves as a comprehensive guide for researchers initiating the biological evaluation of novel compounds derived from this specific scaffold. It is not merely a collection of protocols; it is a strategic framework. We will move from initial, broad-spectrum viability screens to more focused pharmacological profiling and mechanism of action studies. The causality behind each experimental choice is explained, ensuring that the data generated is not only robust but also logically interconnected, forming a self-validating cascade of evidence for hit characterization and lead optimization.
Part 1: The Strategic Imperative - Initial Compound Triage
Before committing significant resources to detailed pharmacological studies, it is critical to perform an initial triage. The first questions to answer are fundamental: Is the compound soluble and stable in a biologically relevant matrix? And, most importantly, does it exhibit non-specific cytotoxicity that would preclude its development as a therapeutic agent?
Physicochemical Assessment
A compound's behavior in aqueous solution is a primary determinant of its utility in biological assays.
-
Kinetic Solubility: An initial assessment using a high-throughput method like nephelometry is recommended. This measures turbidity as a function of compound concentration in a buffered solution (e.g., PBS, pH 7.4), providing a practical understanding of the concentration range suitable for cell-based assays.
-
Aqueous Stability: The compound's stability in the chosen assay buffer should be assessed over the time course of the planned experiment. This is typically done by incubating the compound in buffer at 37°C and analyzing its concentration at various time points using LC-MS (Liquid Chromatography-Mass Spectrometry). Degradation can lead to a loss of activity or the formation of new, active species, both of which would confound results.
Foundational Cytotoxicity Profiling
A foundational cytotoxicity screen is non-negotiable. It establishes the concentration window for all subsequent experiments and flags compounds that are pan-assay interference compounds (PAINS) or simply general cellular toxins. The MTT assay is a reliable, cost-effective colorimetric method for this purpose.
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the test compounds in culture medium. A typical starting concentration is 100 µM, diluted down in 8-10 steps. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or staurosporine).
-
Cell Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X compound solutions to achieve the final 1X concentration. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals. Mix gently by pipetting.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Normalize the data to the vehicle control (100% viability) and plot the results as % Viability vs. log[Compound Concentration]. Calculate the CC₅₀ (Concentration causing 50% Cytotoxicity) value using a non-linear regression fit.
Data Interpretation: A compound with a CC₅₀ value significantly lower than its effective concentration in a functional assay (e.g., >10-fold difference) is a more promising candidate.
Part 2: Primary Pharmacological Screening - Identifying a "Hit"
With a non-toxic concentration range established, the next step is to screen for desired biological activity. The choice of assay depends on the therapeutic hypothesis for the spirocyclic scaffold. Given their prevalence in CNS-active agents, we will use a G-Protein Coupled Receptor (GPCR) binding assay as an illustrative example.
Workflow: From Triage to Hit Identification
Caption: Antagonism of a Gαs-coupled receptor, blocking cAMP production.
Principle: This is a competitive immunoassay to measure intracellular cAMP levels. Cells are stimulated in the presence of the test compound, then lysed. The cAMP from the lysate competes with a fixed amount of a cAMP-alkaline phosphatase (AP) conjugate for binding to a limited number of anti-cAMP antibody sites on a pre-coated plate. The amount of AP conjugate bound is inversely proportional to the cAMP concentration in the sample.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to near confluency.
-
Pre-treatment: Aspirate the culture medium. Pre-incubate the cells for 15-30 minutes with a phosphodiesterase (PDE) inhibitor like IBMX. This prevents the degradation of cAMP and amplifies the signal.
-
Compound Addition (Antagonist Mode):
-
Add the test compound (potential antagonist) at various concentrations.
-
Incubate for 15-30 minutes.
-
Add a fixed concentration of a known agonist (e.g., the EC₈₀ concentration) to all wells except the basal control.
-
-
Incubation: Incubate for 30-60 minutes at 37°C to allow for cAMP production.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the commercial ELISA kit. This releases the intracellular cAMP.
-
ELISA Protocol: Follow the specific instructions of the commercial cAMP ELISA kit. This typically involves:
-
Transferring the cell lysates to the antibody-coated plate.
-
Adding the cAMP-AP conjugate.
-
Incubating to allow for competitive binding.
-
Washing away unbound reagents.
-
Adding a colorimetric substrate for the AP enzyme.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Data Analysis:
-
Use the standards provided in the kit to generate a standard curve (Absorbance vs. cAMP concentration).
-
Interpolate the cAMP concentration for each sample from the standard curve.
-
Plot the cAMP concentration vs. log[Antagonist Concentration] and fit the data to determine the IC₅₀ for the functional response.
-
Part 4: Data Synthesis and Interpretation
The final step is to consolidate all the data to build a comprehensive profile of the lead compound(s). This allows for easy comparison and informed decision-making.
Table 1: Summary Profile of a Hypothetical Hit Compound
| Parameter | Assay Type | Result | Interpretation |
| Cytotoxicity | MTT Assay (HeLa cells) | CC₅₀ = 78.5 µM | Low general cytotoxicity, providing a good therapeutic window. |
| Receptor Affinity | [³H]-Spiperone Binding | IC₅₀ = 150 nM | Potent binding to the target receptor. |
| Functional Activity | cAMP Accumulation | IC₅₀ = 450 nM | Confirmed antagonist activity at the target receptor. |
| Selectivity Index | (CC₅₀) / (Functional IC₅₀) | 174 | A high selectivity index suggests the observed functional activity is not due to non-specific toxicity. |
Conclusion
This guide outlines a logical, tiered approach to the biological evaluation of novel compounds derived from the 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane scaffold. By systematically assessing cytotoxicity, target affinity, and functional activity, researchers can build a robust data package. This self-validating workflow ensures that resources are focused on compounds with genuine therapeutic potential, paving the way for more advanced preclinical studies.
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. URL: [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]
-
Mancini, J. A., et al. (2015). Radioligand Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]
-
Beavo, J. A., & Brunton, L. L. (2002). Cyclic nucleotide research -- still expanding after all these years. Nature reviews. Molecular cell biology, 3(9), 710–718. URL: [Link]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
Welcome to the technical support center for the synthesis of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to achieve optimal reaction outcomes.
Introduction
The this compound scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure, which allows for precise presentation of functional groups. The synthesis of this molecule, while achievable, presents several challenges that can impact yield, purity, and stereoselectivity. This guide will address these potential hurdles with scientifically grounded explanations and actionable protocols.
Proposed Synthetic Pathway
A common and logical synthetic approach to this compound initiates from the readily available N-Boc-4-piperidone. The overall strategy involves the formation of the spiroketal ring system through a key intramolecular cyclization step.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low Yield or No Reaction in Step 1 (Alkylation/Addition)
Question: I am attempting to introduce a three-carbon unit at the C-3 position of N-Boc-4-piperidone, but I am observing low yields or recovery of starting material. What could be the issue?
Answer:
This is a critical C-C bond-forming step, and its success is highly dependent on the reaction conditions and the nature of the electrophile. Here are the common culprits and their solutions:
-
Incomplete Deprotonation: The formation of the enolate from N-Boc-4-piperidone is a prerequisite for alkylation.
-
Solution: Ensure your base (e.g., Lithium diisopropylamide (LDA), sodium hydride (NaH)) is fresh and properly handled. For LDA, maintain a low temperature (-78 °C) during deprotonation to prevent decomposition. Use of a strong, non-nucleophilic base is crucial.
-
-
Poor Electrophile Reactivity: The choice of the three-carbon electrophile is critical.
-
Solution: Consider using a more reactive electrophile, such as an allyl bromide or a protected 3-bromo-1-propanol derivative. If using an epoxide, a Lewis acid catalyst may be required to facilitate ring-opening.
-
-
Side Reactions: The enolate can participate in undesired side reactions.
-
Solution: Add the electrophile slowly at a low temperature to control the reaction rate and minimize side reactions like self-condensation. Ensure an inert atmosphere (argon or nitrogen) to prevent quenching of the enolate by atmospheric moisture or oxygen.
-
| Parameter | Recommendation | Rationale |
| Base | Freshly prepared LDA (1.1 eq.) | Ensures complete enolate formation. |
| Temperature | -78 °C for deprotonation and addition | Minimizes base degradation and side reactions. |
| Solvent | Anhydrous THF | Aprotic and solubilizes the intermediates. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the highly reactive enolate. |
Problem 2: Poor Stereoselectivity in Step 2 (Carbonyl Reduction)
Question: The reduction of the ketone in Intermediate A is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?
Answer:
The stereochemical outcome of the ketone reduction will influence the subsequent spiroketalization. Achieving high diastereoselectivity is key.
-
Choice of Reducing Agent: Different reducing agents exhibit varying degrees of stereocontrol.
-
Solution: For the generation of the syn-diol, consider using a bulky reducing agent like L-Selectride® or a chelation-controlled reduction with sodium borohydride in the presence of a Lewis acid (e.g., CeCl₃). For the anti-diol, sodium borohydride in a protic solvent like methanol is often effective.
-
-
Steric Hindrance: The existing substituents on the piperidine ring will influence the facial selectivity of the hydride attack.
-
Solution: Analyze the steric environment of your specific intermediate. A bulky protecting group on the nitrogen or a large substituent at C-3 may direct the hydride to the less hindered face.
-
Problem 3: Inefficient or Failed Spiroketalization (Step 3)
Question: I have successfully synthesized the dihydroxy piperidine intermediate (Intermediate B), but the intramolecular cyclization to form the spiroketal is not proceeding efficiently. What are the common reasons for this?
Answer:
Spiroketalization is often an equilibrium-driven process, and several factors can hinder the reaction.[1][2]
-
Inappropriate Catalyst: The choice and amount of acid catalyst are critical.
-
Solution: Use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA). An excess of acid can lead to decomposition. For substrates sensitive to strong acids, milder conditions using pyridinium p-toluenesulfonate (PPTS) may be beneficial.
-
-
Presence of Water: The presence of water can shift the equilibrium away from the spiroketal.
-
Solution: Perform the reaction in a non-polar solvent like toluene or dichloromethane with a Dean-Stark apparatus or in the presence of molecular sieves to remove water as it is formed.
-
-
Thermodynamic vs. Kinetic Control: The desired stereoisomer may not be the thermodynamically favored product.[3]
-
Solution: If the thermodynamically controlled reaction yields the incorrect isomer, consider a kinetically controlled cyclization. This may involve using a milder catalyst at a lower temperature or exploring alternative cyclization strategies, such as an intramolecular Williamson ether synthesis from a halohydrin precursor.
-
Sources
Overcoming challenges in the stereoselective synthesis of spiroketals
Welcome to the Technical Support Center for Stereoselective Spiroketal Synthesis. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex molecules containing the spiroketal motif. Spiroketals are pivotal structural units in a multitude of biologically active natural products, and their stereocontrolled synthesis is a well-established challenge in modern organic chemistry.[1][2][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to empower you to overcome common hurdles and achieve your synthetic targets with high efficiency and stereoselectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Issue 1: Poor Diastereoselectivity in Acid-Catalyzed Spiroketalization
Question: My acid-catalyzed cyclization of a dihydroxyketone precursor is yielding a mixture of spiroketal diastereomers with a low diastereomeric ratio (d.r.). How can I improve the selectivity for the desired isomer?
Answer: This is a classic challenge often rooted in the delicate balance between thermodynamic and kinetic control.[4][5]
Root Cause Analysis:
Under acidic conditions, spiroketalization is often reversible, allowing for equilibration to the thermodynamically most stable product.[6][7] This stability is heavily influenced by stereoelectronic factors, primarily the anomeric effect . The anomeric effect describes the thermodynamic preference for an electronegative substituent on a pyranose ring to occupy the axial position.[6] The most stable spiroketal isomer is typically the one that benefits from this stabilization in both rings (a "doubly anomeric" spiroketal).
However, if the desired product is not the thermodynamic one, or if steric hindrance prevents the attainment of the ideal doubly anomeric conformation, a mixture of products can result.[4]
Solutions & Optimization Strategies:
-
Prolonged Reaction Time & Temperature Adjustment: To favor the thermodynamic product, ensure the reaction reaches equilibrium. This can often be achieved by extending the reaction time or carefully increasing the temperature.[8] Monitor the reaction by TLC or LC-MS to determine when the product ratio is no longer changing.
-
Choice of Acid Catalyst:
-
Brønsted Acids: Camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) are commonly used to promote thermodynamic equilibration.[6][9]
-
Lewis Acids: In some cases, Lewis acids can influence the transition state geometry and favor a specific diastereomer. However, their use can sometimes lead to undesired side reactions.[10]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.[11] Non-polar solvents like dichloromethane often favor the desired cyclization, whereas more coordinating solvents like THF could potentially lead to side reactions.[11]
-
Consider a Kinetically Controlled Approach: If the desired isomer is the kinetic product (formed faster but less stable), you must use conditions that are irreversible.[5] This often involves moving away from traditional acid catalysis.
-
Transition Metal Catalysis: Gold(I) and other transition metal catalysts can facilitate spiroketalization of substrates like alkynyl diols under very mild conditions, often avoiding the equilibration that occurs with strong acids.[1][12][13]
-
Intramolecular Cyclizations of Intermediates: Methods involving the cyclization of transient species like glycal epoxides can provide access to kinetically favored products.[2][14][15]
-
Issue 2: Low or No Yield of the Spiroketal Product
Question: I am attempting a spiroketalization reaction, but I am observing either no product formation or very low yields, with the starting material remaining or unidentifiable byproducts forming. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield can stem from several factors, ranging from substrate reactivity to inappropriate reaction conditions.
Root Cause Analysis:
-
Substrate Stability: The dihydroxyketone precursor may be unstable under the reaction conditions, especially with strong acids, leading to decomposition or side reactions like elimination.[11]
-
Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to promote cyclization, or it may be deactivated by impurities in the starting material or solvent.
-
Steric Hindrance: Bulky substituents near the reacting hydroxyl or ketone groups can significantly slow down or prevent the intramolecular cyclization.
-
Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular spiroketalization, leading to oligomers or polymers.[11]
Solutions & Optimization Strategies:
-
Optimize Reaction Conditions:
-
Catalyst Screening: If using acid catalysis, screen a variety of Brønsted and Lewis acids. For substrates with acid-labile groups, consider milder transition-metal catalysts (e.g., AuCl, PdCl₂(PhCN)₂).[9][12][16]
-
Temperature: While higher temperatures can increase reaction rates, they can also promote decomposition.[8] Start at room temperature or below and gradually increase if necessary.
-
Concentration: Employ high-dilution conditions to favor the intramolecular cyclization over competing intermolecular reactions.[11]
-
-
Protecting Group Strategy: If side reactions are occurring at other functional groups, consider protecting them. Ensure the protecting groups are stable to the spiroketalization conditions and can be removed without affecting the newly formed spiroketal.
-
Alternative Synthetic Routes: If direct cyclization of a dihydroxyketone is failing, consider alternative strategies:
-
Hetero-Diels-Alder Approach: This can be a powerful method for constructing the spiroketal core in a controlled manner.[4]
-
Cyclization of Alkynyl Diols: As mentioned, transition metal-catalyzed cyclization of alkynyl diols is a mild and efficient alternative.[12][17]
-
Organocatalysis: Chiral phosphoric acids and other organocatalysts have been successfully employed in enantioselective spiroketalizations.
-
Issue 3: Unexpected Side Reactions or Byproduct Formation
Question: My spiroketalization is producing significant amounts of an unexpected byproduct. How can I identify and suppress this side reaction?
Answer: Identifying the structure of the byproduct is the first crucial step. Common side reactions include elimination, rearrangement, and intermolecular condensation.
Root Cause Analysis & Common Byproducts:
-
Elimination: Acid-catalyzed dehydration can lead to the formation of enol ethers or dienes, particularly if a stable conjugated system can be formed.
-
Rearrangement: Carbocationic intermediates, especially if formed under strong acidic conditions, can be prone to Wagner-Meerwein or other rearrangements.
-
Intermolecular Products: As discussed, at higher concentrations, two molecules of the dihydroxyketone precursor can react with each other.[11]
Solutions & Optimization Strategies:
-
Characterize the Byproduct: Use techniques like NMR, MS, and IR to determine the structure of the byproduct. This will provide valuable clues about the undesired reaction pathway.
-
Modify Reaction Conditions to Disfavor the Side Reaction:
-
Lower Temperature: Many side reactions have higher activation energies than the desired cyclization and can be suppressed by lowering the reaction temperature.[8]
-
Milder Catalyst: Switch to a less aggressive catalyst. If using a strong Brønsted acid, try a milder one or a transition metal catalyst.[11]
-
High Dilution: To minimize intermolecular byproducts, run the reaction at a lower concentration.[11]
-
-
Substrate Modification: If elimination is a persistent issue, consider modifying the substrate to remove the possibility of forming a stable conjugated system.
Frequently Asked Questions (FAQs)
Q1: What is the difference between thermodynamic and kinetic control in spiroketal synthesis, and how do I choose which to aim for?
A1:
-
Thermodynamic control is achieved when the reaction is reversible, allowing the products to equilibrate to the most stable isomer.[5] This is often the case in acid-catalyzed reactions run for a sufficient amount of time.[6][7] You should aim for thermodynamic control if your desired spiroketal is the most stable possible isomer, which is often the one with double anomeric stabilization.
-
Kinetic control is operative when the reaction is irreversible, and the product distribution is determined by the relative rates of formation.[5] The product that forms via the lowest energy transition state will be the major product.[7] You should pursue a kinetically controlled strategy if your target spiroketal is a less stable isomer.[2][14] This often requires milder, non-equilibrating conditions, such as those provided by transition-metal catalysis or the cyclization of activated intermediates.[15][18]
Q2: How do substituents on the dihydroxyketone precursor influence the stereochemical outcome?
A2: Substituents play a critical role through both steric and electronic effects.
-
Steric Effects: Large substituents will tend to occupy equatorial positions in the transition state and the final product to minimize steric strain (A-value). This can sometimes override the anomeric effect, leading to the formation of "singly anomeric" spiroketals.[19]
-
Electronic Effects (Chelation Control): Certain functional groups can chelate to a Lewis acid or metal catalyst, holding the precursor in a rigid conformation during cyclization.[14] This can be a powerful tool to control stereochemistry, leading to products that might not be favored under standard thermodynamic conditions.
Q3: When should I consider using a transition-metal catalyst for spiroketalization?
A3: Transition-metal catalysis is an excellent choice in several scenarios:[1][13][17]
-
When your substrate contains acid-sensitive functional groups that would not survive traditional Brønsted or Lewis acid catalysis.[11]
-
When you need to access a thermodynamically less stable spiroketal isomer (kinetic product).[11]
-
For the cyclization of specific precursors like alkynyl diols , where transition metals (especially gold and platinum) are particularly effective at activating the alkyne for nucleophilic attack by the hydroxyl groups.[12]
-
In the development of asymmetric syntheses , where chiral ligands on the metal can induce high levels of enantioselectivity.[20][21][22]
Q4: Can I predict the most stable spiroketal isomer?
A4: Yes, to a good extent. The most stable isomer is generally the one that maximizes favorable stereoelectronic interactions and minimizes unfavorable steric interactions. The key factors to consider are:
-
The Anomeric Effect: The tendency for electronegative atoms (the ring oxygens) to have their lone pairs anti-periplanar to the C-O bond of the other ring. This results in a preference for axial C-O bonds at the spirocenter. The isomer with two such interactions (doubly anomeric) is often the most stable.
-
Steric Hindrance: All large substituents will prefer to be in equatorial positions to avoid 1,3-diaxial interactions.
-
Intramolecular Hydrogen Bonding: The presence of nearby hydroxyl groups can lead to hydrogen bonding that stabilizes a particular conformation.[15]
In many cases, the doubly anomeric product with all other large substituents in equatorial positions will be the thermodynamic product. However, a careful conformational analysis of all possible isomers is recommended.
Visualizing Synthetic Control
The choice between thermodynamic and kinetic control is fundamental to stereoselective spiroketal synthesis. The following diagram illustrates the decision-making process.
Caption: Decision workflow for choosing a synthetic strategy.
Key Experimental Protocols
Protocol 1: General Procedure for Thermodynamic Acid-Catalyzed Spiroketalization
This protocol is a general starting point for achieving the thermodynamically favored spiroketal.
Materials:
-
Dihydroxyketone precursor
-
Anhydrous dichloromethane (DCM)
-
Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH) (5-10 mol%)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the dihydroxyketone precursor in anhydrous DCM (at a concentration of 0.01-0.05 M to favor intramolecular cyclization).
-
Add the acid catalyst (e.g., CSA, 10 mol%) to the solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Check for the disappearance of the starting material and the stabilization of the diastereomeric ratio of the product.
-
If the reaction is slow, it can be gently heated (e.g., to 40 °C), but be cautious of potential decomposition.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired spiroketal.
Protocol 2: General Procedure for Gold(I)-Catalyzed Spiroketalization of an Alkynediol
This protocol is adapted from methods using gold catalysts for mild spiroketal formation.[9][23]
Materials:
-
Alkynediol precursor
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Gold(I) catalyst, e.g., PPh₃AuCl (1-5 mol%)
-
Silver co-catalyst (if needed to activate the gold catalyst), e.g., AgOTf or AgSbF₆ (1-5 mol%)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the gold(I) catalyst and silver co-catalyst (if applicable).
-
Add the anhydrous solvent (e.g., DCM) and stir for a few minutes.
-
Add a solution of the alkynediol precursor in the anhydrous solvent to the catalyst mixture at room temperature.
-
Stir the reaction at room temperature. These reactions are often rapid (30 minutes to a few hours). Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a short pad of silica gel or Celite, eluting with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Data Summary
The choice of catalyst and conditions can dramatically impact the outcome of a spiroketalization reaction. The table below summarizes representative data from the literature to highlight these differences.
| Synthetic Route | Catalyst/Reagent | Substrate Type | Yield (%) | Diastereomeric Ratio (d.r.) | Ref. |
| Acid-Catalyzed Cyclization | Camphorsulfonic acid (CSA) | Dihydroxyketone | 91 | >20:1 | [9] |
| Gold-Catalyzed Cyclization | AuCl (5 mol%) | Alkynediol | 95 | N/A | [9] |
| Palladium-Catalyzed Cyclization | PdCl₂(PhCN)₂ | Dihydroxyenone | ~20 | High | [16] |
| Iridium-Catalyzed Cascade | [Ir(cod)Cl]₂ / Chiral Ligand | Allylic carbonate & Alkyne | High | High | [20][21][22] |
| Ti-Mediated Kinetic Cyclization | Ti(Oi-Pr)₄ | Glycal Epoxide | High | Varies | [14] |
This table illustrates that while traditional acid catalysis can be highly effective for thermodynamically controlled reactions, transition metal-catalyzed methods offer mild and efficient alternatives, particularly for substrates like alkynediols.[9]
Concluding Remarks
The stereoselective synthesis of spiroketals remains a vibrant area of chemical research, driven by the biological significance of this structural motif. Success in this field requires a deep understanding of the interplay between substrate structure, reaction conditions, and the governing principles of kinetic and thermodynamic control. This guide has provided a framework for troubleshooting common experimental challenges and making informed decisions in the design of synthetic strategies. By leveraging the principles and protocols outlined herein, researchers can more effectively navigate the complexities of spiroketal synthesis and accelerate their research and development programs.
References
-
Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]
-
Crimmins, M. T. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC, 2006(7), 105-119. [Link]
-
Fletcher, S. P. (2014). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry, 12(38), 7423–7432. [Link]
-
Ley, S. V., et al. (2011). Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Organic Letters, 13(1), 58–61. [Link]
-
Krische, M. J., et al. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society, 139(24), 8082–8085. [Link]
-
Ley, S. V., et al. (2011). Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. PubMed. [Link]
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Krische, M. J., et al. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. PubMed. [Link]
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Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279–291. [Link]
-
Toplak, M., et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition, 60(52), 26960-26970. [Link]
-
Uenishi, J., et al. (2014). Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. Tetrahedron Letters, 55(3), 753-756. [Link]
-
Toplak, M., et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. PubMed. [Link]
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Krische, M. J., et al. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society. [Link]
-
Rychnovsky, S. D., et al. (2021). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 23(20), 7859–7863. [Link]
-
De Brabander, J. K., et al. (2006). Metal-Catalyzed Regioselective Oxy-Functionalization of Internal Alkynes: An Entry into Ketones, Acetals, and Spiroketals. Organic Letters, 8(21), 4679–4682. [Link]
-
Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. [Link]
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Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-256. [Link]
-
Wirth, T., et al. (2024). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry. [Link]
-
Fletcher, S. P. (2014). Recent Developments in Transition Metal-Catalyzed Spiroketalisation. Request PDF. [Link]
-
Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617–1661. [Link]
-
Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry. [Link]
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Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. [Link]
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ResearchGate. (n.d.). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. [Link]
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Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
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Reddy, D. S., et al. (2021). Stereoselective Total Synthesis of (±)-Pleurospiroketals A and B. The Journal of Organic Chemistry, 86(19), 13465–13474. [Link]
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Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
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Danishefsky, S. J., et al. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(13), 2121–2123. [Link]
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Brimble, M. A., et al. (2010). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Synthesis, 7(4), 306–336. [Link]
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
ResearchGate. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. [Link]
-
Liu, P.-N., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters, 25(2), 346–350. [Link]
-
Ballini, R., et al. (2011). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 16(10), 8640–8658. [Link]
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Technical Support Center: Troubleshooting Boc Deprotection in Complex Spirocyclic Systems
Welcome to the technical support center for navigating the intricacies of tert-butyloxycarbonyl (Boc) deprotection in complex spirocyclic systems. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this critical synthetic step. The unique three-dimensional architecture of spirocycles often introduces significant steric hindrance and can alter the electronic environment around the protected amine, making standard deprotection protocols unreliable.
This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the underlying chemical principles to empower you to make informed decisions and optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Incomplete or Sluggish Reactions
Question 1: My Boc deprotection on a spirocyclic amine is stalled or incomplete, even with standard TFA or HCl conditions. What are the likely causes and how can I resolve this?
Answer:
Incomplete deprotection is the most common issue when working with sterically demanding spirocyclic frameworks. The primary culprits are often insufficient acid strength, steric hindrance, and electronic effects.[1]
-
Causality: The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates. Steric bulk around the nitrogen can impede the approach of the acid, slowing down the initial protonation step.[1][2] Furthermore, electron-withdrawing groups within the spirocyclic system can destabilize the carbocation intermediate, hindering the reaction.[1]
-
Troubleshooting Workflow:
-
Increase Acid Concentration/Strength: A simple first step is to increase the concentration of trifluoroacetic acid (TFA) or switch to a stronger acid. For instance, moving from 20% TFA in dichloromethane (DCM) to 50% or even neat TFA can be effective.[3] Anhydrous conditions are crucial, as water can degrade the acid's strength.[1]
-
Elevate Reaction Temperature: For particularly stubborn substrates, gently increasing the reaction temperature can provide the necessary activation energy. However, this should be done cautiously to avoid potential side reactions.
-
Alternative Acidic Reagents: Consider using 4M HCl in 1,4-dioxane, which is often more effective than TFA for certain substrates.[4] The reaction time can vary from minutes to several hours depending on the specific molecule.[4]
-
Solvent Optimization: The choice of solvent can significantly impact reaction efficiency. While DCM is common, protic solvents like methanol can sometimes participate in the reaction.[1] For substrates with poor solubility, exploring alternative solvent systems is recommended to ensure a homogeneous reaction mixture.[1]
-
-
Experimental Protocol: Standard Boc Deprotection with HCl/Dioxane
-
Dissolve the Boc-protected spirocyclic amine in a minimal amount of a suitable solvent (e.g., DCM or directly in the HCl solution).
-
Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product often precipitates as the hydrochloride salt and can be collected by filtration.[4]
-
Section 2: Side Reactions and Substrate Degradation
Question 2: I'm observing significant side product formation or degradation of my spirocyclic core during Boc deprotection. How can I mitigate these issues?
Answer:
The generation of the tert-butyl cation during deprotection is a primary source of side reactions, especially with electron-rich or nucleophilic functionalities within the spirocycle.[5] Additionally, the harsh acidic conditions required for Boc removal can be incompatible with other acid-sensitive protecting groups or functionalities in the molecule.[1][6]
-
Causality of Side Reactions:
-
tert-butylation: The electrophilic tert-butyl cation can alkylate nucleophilic sites such as electron-rich aromatic rings, thiols, and guanidines.[5][7]
-
Acid-catalyzed Degradation: Spirocyclic systems can sometimes contain acid-labile groups like ketals, which may be cleaved under the deprotection conditions.[8]
-
-
Mitigation Strategies:
-
Use of Scavengers: To prevent tert-butylation, introduce a scavenger into the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole, which will preferentially react with the tert-butyl cation.[5][7]
-
Milder Deprotection Methods: If your molecule contains other acid-sensitive groups, a milder deprotection strategy is necessary. This is a classic challenge in the synthesis of complex molecules requiring orthogonal protecting group strategies.[9][10]
-
Aqueous Phosphoric Acid: This can be an effective and environmentally benign reagent for deprotecting tert-butyl carbamates while tolerating other acid-sensitive groups like Cbz carbamates and various esters.[7]
-
Lewis Acids: Reagents like TMSI (trimethylsilyl iodide) or TMSOTf (trimethylsilyl trifluoromethanesulfonate) can facilitate Boc removal under non-strongly acidic conditions.[3][11]
-
Thermal Deprotection: In some cases, heating the substrate in a suitable solvent can induce thermal cleavage of the Boc group.[3][12]
-
-
-
Data Summary: Comparison of Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA/DCM | 20-50% TFA in DCM, RT | Fast, common, volatile byproducts | Harsh, potential for side reactions |
| HCl/Dioxane | 4M HCl in Dioxane, RT | Often effective, product precipitates | Dioxane is a solvent of concern |
| Aqueous H₃PO₄ | 85% H₃PO₄, 50-70°C | Mild, selective | Higher temperatures may be needed |
| TMSI/DCM | TMSI in DCM, RT | Neutral pH possible with base | Reagent sensitivity, cost |
| Thermal | High-boiling solvent, reflux | Acid-free | High temperatures, potential for degradation |
-
Diagram: Decision-Making Workflow for Boc Deprotection
Caption: Troubleshooting workflow for Boc deprotection.
Section 3: Reaction Monitoring and Work-up
Question 3: What is the most effective way to monitor the progress of my Boc deprotection and how should I approach the work-up, especially if my product is water-soluble?
Answer:
Effective reaction monitoring is crucial to avoid over-exposure to harsh conditions and to determine the optimal reaction time. The work-up procedure needs to be tailored to the properties of the deprotected amine, which will exist as a salt.
-
Reaction Monitoring:
-
TLC: This is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value.[1] Staining with ninhydrin is an excellent way to visualize the appearance of the primary or secondary amine product.
-
LC-MS: For more complex reaction mixtures or for quantitative analysis, LC-MS is the preferred method. It allows for the clear identification of the starting material, product, and any side products.
-
-
Work-up Procedures:
-
For Non-polar Amines: After reaction completion, the solvent and excess acid can be removed under reduced pressure. The residue can then be dissolved in an organic solvent and washed with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize the acid and liberate the free amine.
-
For Polar/Water-Soluble Amines: If the deprotected amine salt is soluble in water, a standard aqueous work-up can lead to product loss. In these cases, it is often best to evaporate the reaction mixture to dryness and use the resulting salt directly in the next step.[13] If purification is necessary, techniques like ion-exchange chromatography or crystallization may be required.
-
-
Diagram: General Boc Deprotection Mechanism
Caption: Acid-catalyzed Boc deprotection mechanism.
References
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
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- 7. Boc-Protected Amino Groups [organic-chemistry.org]
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- 11. Amine Protection / Deprotection [fishersci.co.uk]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane and its Derivatives
Welcome to the technical support center for the purification of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered during the synthesis of these valuable spirocyclic building blocks. The unique structural features of this class of molecules, including the Boc-protecting group, the hydroxyl moiety, and the basic nitrogen within the spirocyclic core, can present specific hurdles in achieving high purity. This resource aims to address these issues directly in a question-and-answer format, blending theoretical principles with field-proven troubleshooting strategies.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound and its derivatives.
Flash Column Chromatography Issues
Question 1: My Boc-protected spirocycle is streaking badly on the silica gel column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
Answer: Streaking of amine-containing compounds on silica gel is a classic problem rooted in the interaction between the basic nitrogen of your spirocycle and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to slow, uneven elution and broad, tailing peaks.
Causality Explained: The lone pair of electrons on the nitrogen atom of the azaspirocycle core can be protonated by the acidic silica surface, leading to strong adsorption. The Boc-protecting group, while sterically bulky, may not completely shield the nitrogen, especially in more polar solvent systems that can solvate and expose the basic center.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. This will compete with your compound for binding to the acidic sites on the silica, resulting in sharper peaks and improved separation.
-
Ammonia Solution: For very basic compounds, a mobile phase containing a small amount of ammonium hydroxide in methanol (e.g., 1-2% of a 7N solution in methanol) can be highly effective when used with a main eluent like dichloromethane.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient or incompatible with your downstream applications, consider using a different stationary phase.[2]
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized silica: This is an excellent, albeit more expensive, option that is specifically designed to minimize interactions with basic compounds.
-
Workflow for Troubleshooting Streaking:
Caption: Decision workflow for troubleshooting peak streaking in chromatography.
Question 2: I'm losing my compound on the silica gel column; the yield is significantly lower than expected. Could the Boc group be cleaving?
Answer: While the Boc group is generally stable to neutral silica gel, prolonged exposure, especially to acidic silica or in the presence of acidic impurities, can lead to partial deprotection.[3][4]
Causality Explained: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[5][6] Silica gel is inherently acidic, and this acidity can be sufficient to slowly cleave the Boc group, especially if the compound spends a long time on the column. The resulting free amine will likely bind very strongly to the silica and may not elute under normal conditions, leading to apparent yield loss.
Solutions:
-
Neutralize the Silica: Pre-treating the silica gel with a base can mitigate this issue. You can either use the mobile phase modification strategy with triethylamine as described above, or you can prepare a slurry of silica gel in your eluent containing 1% triethylamine, let it stand for an hour, and then pack your column.
-
Minimize Residence Time: A well-optimized gradient elution can help to move your compound off the column faster, reducing its contact time with the silica.
-
Check for Acidic Impurities: Ensure that your crude product is free from any acidic reagents used in the preceding synthetic steps. A basic aqueous workup before chromatography is highly recommended.
Crystallization and Product Isolation Challenges
Question 3: My purified this compound is a persistent oil. How can I induce it to crystallize?
Answer: Many Boc-protected amino alcohols are prone to forming oils or amorphous solids. This can be due to the presence of minor impurities, residual solvent, or the inherent conformational flexibility of the molecule which hinders the formation of a well-ordered crystal lattice.
Solutions:
-
High Vacuum Drying: First, ensure all residual solvents are removed by drying the oil under high vacuum, possibly with gentle heating (e.g., 40 °C), for several hours.[7]
-
Solvent-Antisolvent Crystallization: This is often the most successful technique.
-
Dissolve your oil in a minimum amount of a good solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or methanol).
-
Slowly add a non-polar "anti-solvent" in which your compound is poorly soluble (e.g., hexanes, heptane, or diethyl ether) until the solution becomes slightly turbid.[8]
-
If necessary, gently warm the mixture to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
-
Seeding: If you have a small amount of solid material from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[5][9]
-
Pulping/Trituration: Stirring the oil with a poor solvent (like hexanes or diethyl ether) for an extended period can sometimes induce solidification.[10]
| Solvent System | Compound Polarity | Notes |
| Ethyl Acetate / Hexanes | Moderately Polar | A very common and effective system. |
| Dichloromethane / Pentane | Moderately Polar | Good for compounds that are very soluble in DCM. |
| Methanol / Diethyl Ether | Polar | Useful for more polar derivatives. |
| Acetone / Water | Very Polar | Can be effective but may require lyophilization to remove water. |
Caption: Common solvent systems for the crystallization of Boc-protected compounds.
Chiral Purification of Derivatives
Question 4: I have synthesized a chiral derivative of this compound and need to separate the enantiomers. What is the best approach?
Answer: The most effective method for separating enantiomers of your chiral derivatives is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[10][11]
Methodology:
-
Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for the separation of a wide range of chiral molecules.[12]
-
Mobile Phase Screening: A systematic screening of different mobile phases is crucial.
-
Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol.
-
Reversed Phase: Mixtures of water/acetonitrile or water/methanol, often with an additive like trifluoroacetic acid (TFA) or diethylamine to improve peak shape. Caution: Be mindful that TFA is acidic and could potentially cleave the Boc group if fractions are left standing for extended periods.[3] It is advisable to neutralize the collected fractions promptly.
-
-
Method Optimization: Once a promising mobile phase is identified, optimize the separation by adjusting the solvent ratio, flow rate, and temperature.
Alternative (Indirect) Approach: If access to chiral HPLC is limited, you can consider an indirect approach. This involves reacting your racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated by standard achiral chromatography (e.g., flash chromatography on silica gel).[12] After separation, the chiral auxiliary is cleaved to yield the pure enantiomers. This method is more labor-intensive and requires careful selection of the derivatizing agent and cleavage conditions.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I visualize this compound on a TLC plate?
A1: This compound has poor UV activity due to the absence of a strong chromophore. Therefore, you will need to use a chemical stain for visualization.
-
Potassium Permanganate (KMnO₄) stain: This is a good general-purpose stain that reacts with the hydroxyl group and any other oxidizable functionalities.
-
Ninhydrin stain: While ninhydrin is typically used for primary and secondary amines, it can sometimes weakly stain Boc-protected amines after heating the TLC plate, as some degree of thermal deprotection may occur.[7]
Q2: What are the likely impurities I should be trying to remove during the purification of this compound?
A2: The impurities will depend on the synthetic route. However, some common possibilities include:
-
Unreacted starting materials: For example, if the synthesis involves the reduction of a corresponding ester or aldehyde, you may have residual starting material.
-
Over-reduction products: If a strong reducing agent is used, other functional groups could be affected.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: If the Boc protection is the final step, you may have residual Boc anhydride or t-butanol.
-
Partially deprotected compound: As discussed earlier, the free amine may be present as an impurity.
Q3: Can I use reversed-phase chromatography to purify my compound?
A3: Yes, reversed-phase chromatography can be a very effective technique, especially for more polar derivatives. A C18-functionalized silica column with a mobile phase of water and acetonitrile or methanol is a common choice. Adding a modifier like 0.1% TFA can improve peak shape for the amine, but be mindful of the potential for Boc-group cleavage.[3]
Purification Strategy Decision Tree:
Caption: A general workflow for the purification of spirocyclic compounds.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
-
VanVeller Lab, University of Iowa. VanVeller Lab Resources. [Link]
-
Reddit. Flash column of very polar amine without access to reverse phase silica?[Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. [Link]
-
Reddit. TLC Seperation of N-Boc thiol. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Scholars Research Library. Der Pharma Chemica. [Link]
-
CNKI. Selective Deprotection of N-Boc Catalyzed by Silica Gel. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Royal Society of Chemistry. Chiral HPLC for efficient resolution of enantiomers. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
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Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
MDPI. Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. [Link]
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- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. reddit.com [reddit.com]
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- 10. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Preventing side reactions during the functionalization of the hydroxymethyl group
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Welcome to the technical support center for the functionalization of hydroxymethyl groups. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this ubiquitous functional group. The hydroxymethyl group (–CH₂OH), a primary alcohol, is a cornerstone in the synthesis of many pharmaceuticals and complex organic molecules.[1][2] Its reactivity, however, can be a double-edged sword, often leading to undesirable side reactions.[3][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and overcome these challenges.
The Challenge: Balancing Reactivity and Selectivity
The primary hydroxyl group is susceptible to a wide range of transformations, including oxidation, esterification, and etherification.[2] When a molecule contains multiple reactive sites, achieving selective functionalization of the hydroxymethyl group without affecting other functionalities is a significant hurdle.[5][6] Protecting group chemistry is a powerful strategy to temporarily mask the hydroxyl group, thereby preventing it from reacting while other transformations are carried out elsewhere in the molecule.[7][8]
Frequently Asked Questions (FAQs)
Q1: My reaction with a Grignard reagent is failing. What is the likely cause?
A1: The acidic proton of the hydroxymethyl group is likely quenching your Grignard reagent. Grignard reagents are strongly basic and will readily deprotonate the alcohol, consuming the reagent in an acid-base reaction and preventing the desired nucleophilic addition.[3][4]
Solution: You must protect the hydroxymethyl group before introducing the Grignard reagent.[4][8] A common and effective strategy is to convert the alcohol into a silyl ether.[3][4]
Workflow for Silyl Ether Protection:
Caption: Grignard reaction workflow with alcohol protection.
Q2: I need to perform a reaction under acidic conditions, but my protecting group is being cleaved. What are my options?
A2: This is a classic problem of protecting group stability. Many common protecting groups, such as silyl ethers (like TMS and TBDMS) and acetals (like THP and MOM), are labile under acidic conditions.[3][9]
Solution: You need to choose a protecting group that is stable to acid but can be removed under different, "orthogonal" conditions. A benzyl ether (Bn) is an excellent choice as it is robust under a wide range of acidic and basic conditions but can be selectively removed by hydrogenolysis.[10][11]
Decision Tree for Protecting Group Selection:
Caption: Selecting a protecting group based on reaction conditions.
Troubleshooting Guides
Problem 1: Incomplete Protection of the Hydroxymethyl Group
Symptoms:
-
A mixture of starting material and protected product is observed by TLC or NMR.
-
Side reactions involving the unprotected hydroxyl group occur in subsequent steps.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Reagents | The protecting agent or base may be the limiting reagent. | Use a slight excess (1.1-1.5 equivalents) of the protecting agent and base. |
| Steric Hindrance | A bulky substrate may slow down the reaction. | Increase reaction time and/or temperature. Consider a less sterically hindered protecting group if possible. |
| Poor Solvent Choice | The solvent may not be suitable for the reaction. | For silyl ether formation with TBDMS-Cl, DMF is often a good choice.[12] For benzyl ethers, THF or DMF are commonly used.[9] |
| Presence of Water | Moisture can quench the base and hydrolyze the protecting agent. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Difficulty in Deprotecting the Hydroxymethyl Group
Symptoms:
-
Low yield of the deprotected product.
-
The protecting group remains intact even after prolonged reaction times.
Potential Causes & Solutions:
| Protecting Group | Cause of Failure | Recommended Action |
| Silyl Ethers (e.g., TBDMS) | Ineffective fluoride source. | Use a fresh, anhydrous solution of tetra-n-butylammonium fluoride (TBAF) in THF.[3][13] If cleavage is still slow, gentle heating may be required. For very robust silyl ethers, HF-pyridine can be used, but with extreme caution in plastic labware.[14] |
| Benzyl Ethers (Bn) | Inactive catalyst for hydrogenolysis. | Use a fresh batch of palladium on carbon (Pd/C). Ensure the system is properly flushed with hydrogen gas. If the substrate contains other reducible functional groups (e.g., alkenes, alkynes), consider using a transfer hydrogenation source like ammonium formate.[9][11] |
| Ester Protecting Groups (e.g., Acetyl, Benzoyl) | Insufficiently basic conditions for saponification. | Use a stronger base (e.g., NaOH or KOH in methanol/water) or increase the reaction temperature. The ease of hydrolysis generally follows the order: Acetyl > Benzoyl > Pivaloyl.[15] |
Problem 3: Unwanted Side Reactions During Functionalization
Symptoms:
-
Formation of multiple products.
-
Modification of other functional groups in the molecule.
Potential Causes & Solutions:
-
Over-oxidation: When oxidizing the hydroxymethyl group to an aldehyde, over-oxidation to the carboxylic acid can occur.
-
Solution: Use mild oxidizing agents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.
-
-
Lack of Orthogonal Protection: A protecting group is being removed by the conditions of a subsequent reaction.
Orthogonal Protection Strategy Example:
Caption: Example of an orthogonal protection scheme.
Key Protecting Groups for Hydroxymethyl Groups: A Comparative Overview
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF in THF; mild acid (e.g., AcOH)[12] | Stable to base, mild oxidants, and reductants.[3] Labile to strong acid and fluoride ions.[3] |
| Benzyl Ether | Bn | BnBr or BnCl, NaH, THF/DMF[9][18] | H₂, Pd/C; Na in liquid NH₃[9][10] | Very stable to acidic and basic conditions, and many oxidizing/reducing agents.[10] |
| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA, CH₂Cl₂[9] | Acidic conditions (e.g., HCl in MeOH)[9] | Stable to base, nucleophiles, and hydrogenolysis.[10] Labile to acid.[9] |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), cat. acid (e.g., PPTS)[3] | Acidic conditions (e.g., AcOH in THF/H₂O)[10] | Stable to base, nucleophiles, and hydrogenolysis.[10] Labile to acid.[10] |
| Acetyl Ester | Ac | Acetic anhydride or Acetyl chloride, Pyridine[15] | Basic hydrolysis (e.g., K₂CO₃ in MeOH); mild acid[15] | Stable to neutral and mildly acidic conditions. Labile to strong acid and base. |
| Pivaloyl Ester | Piv | Pivaloyl chloride, Pyridine[15] | Strong basic hydrolysis (more robust than Acetyl)[15] | More sterically hindered and stable than Acetyl.[15] Good for selective protection of primary alcohols.[15] |
Detailed Protocols
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
Materials:
-
Substrate containing a primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DMF in an oven-dried flask under an inert atmosphere (N₂ or Ar).
-
Add TBDMS-Cl portion-wise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a TBDMS Ether using TBAF
Materials:
-
TBDMS-protected substrate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected compound in anhydrous THF in a flask.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Resuspend the residue in an organic solvent and wash with water to remove TBAF salts.
-
Dry the organic layer, concentrate, and purify the resulting alcohol as needed.
Protocol 3: Protection of a Primary Alcohol as a Benzyl Ether
Materials:
-
Substrate containing a primary alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
In an oven-dried flask under an inert atmosphere, suspend NaH in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of the alcohol in anhydrous THF dropwise. (Caution: Hydrogen gas is evolved).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Cool the reaction back to 0 °C and add BnBr dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Deprotection of a Benzyl Ether by Hydrogenolysis
Materials:
-
Benzyl-protected substrate (1.0 eq)
-
Palladium on carbon (Pd/C), 10 wt. % (5-10 mol %)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas source (balloon or cylinder)
Procedure:
-
Dissolve the benzyl ether in the chosen solvent.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with H₂ gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (typically a balloon is sufficient) at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from 1 hour to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
References
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Kaliappan, K. P. (2020, October 26). Protecting Groups. Indian Institute of Technology Bombay. Retrieved from [Link]
-
University of Guelph. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
- Trossini, G. H. G., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Molecules, 26(16), 4988.
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
- MDPI. (2023). Enhancing Osmotic Power Generation and Water Conservation with High-Performance Thin-Film Nanocomposite Membranes for the Mining Industry. Membranes, 13(7), 659.
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]
- National Institutes of Health. (2018, May 29). A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols. Beilstein Journal of Organic Chemistry, 14, 1166–1172.
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Grokipedia. (n.d.). Hydroxymethyl group. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Hydroxymethyl – Knowledge and References. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
- Sci-Hub. (2018). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews, 118(23), 11457–11517.
- ACS Publications. (2025, December 11). Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. Biomacromolecules.
-
National Institutes of Health. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Retrieved from [Link]
-
ScienceDirect. (n.d.). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Retrieved from [Link]
-
YouTube. (2018, September 20). 12.4 Protecting Alcohols. Retrieved from [Link]
Sources
- 1. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. chem.iitb.ac.in [chem.iitb.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. Silyl ether - Wikipedia [en.wikipedia.org]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 16. fiveable.me [fiveable.me]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Technical Support Center: Optimizing Spirocyclization in 1-Oxa-8-Azaspiro[4.5]decane Synthesis
Welcome to the technical support center dedicated to the synthesis of the 1-oxa-8-azaspiro[4.5]decane scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable spirocyclic motif. The inherent three-dimensionality of spirocycles offers a significant advantage in drug discovery, allowing for an "escape from flatland" and exploration of novel chemical space.[1] However, the key spirocyclization step in forming the 1-oxa-8-azaspiro[4.5]decane core can be challenging, often plagued by low yields and competing side reactions.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose issues and systematically improve the yield and purity of your target compounds.
Understanding the Core Challenge: The Spirocyclization Step
The formation of the 1-oxa-8-azaspiro[4.5]decane ring system typically involves an intramolecular cyclization. Strategies like the Pictet-Spengler[2] or Bischler-Napieralski[3] reactions are conceptually related and highly relevant. The central event in these pathways is the formation of a highly electrophilic iminium or N-acyliminium ion, which is then intercepted by a nucleophile—in this case, the oxygen of a tethered hydroxyl group or a related precursor—to form the spirocyclic junction. The efficiency of this critical step is the primary determinant of the overall yield.
Caption: Generalized workflow for 1-oxa-8-azaspiro[4.5]decane synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: My spirocyclization reaction has a very low or no yield. Where should I start troubleshooting?
Low conversion is the most frequent issue and can be traced back to several factors related to reagents, catalysts, or reaction conditions. A systematic approach is crucial.[4][5]
A1: Systematic Troubleshooting for Low Conversion
-
Verify Starting Material Quality and Stoichiometry:
-
Purity: Ensure your starting materials, such as the N-protected 4-piperidone and the side-chain precursor, are pure. Contaminants can inhibit catalysts or participate in side reactions.[5]
-
Anhydrous Conditions: The activation step to form the electrophilic intermediate is often highly sensitive to moisture. Use freshly distilled, anhydrous solvents and flame-dried glassware, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6] Water can quench the activating agent or hydrolyze the reactive intermediate.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess (1.1-1.2 equivalents) of the activating/dehydrating agent is often beneficial to drive the reaction to completion.[4]
-
-
Evaluate the Activation/Catalysis Step: The choice and amount of the acid catalyst or dehydrating agent are critical for generating the key electrophilic intermediate at an appropriate rate.[3][7]
-
Insufficient Acidity/Activation: If using a mild acid, it may not be strong enough to promote sufficient formation of the iminium ion. Conversely, an overly harsh acid or high temperature can lead to decomposition.
-
Screening Catalysts: It is advisable to screen a panel of activating agents. The optimal choice depends heavily on the specific substrate.
Table 1: Comparison of Common Activating Agents for Spirocyclization
Activating Agent / Catalyst Typical Conditions Pros Cons & Troubleshooting POCl₃ (Phosphorus oxychloride) MeCN or Toluene, reflux Effective for Bischler-Napieralski type cyclizations.[3][8] Can require high temperatures; may cause charring with sensitive substrates. If yield is low, try adding P₂O₅ as a co-dehydrating agent.[3] Tf₂O (Triflic anhydride) with a non-nucleophilic base (e.g., 2-chloropyridine) CH₂Cl₂, 0 °C to 45 °C Very powerful activating agent, often enabling reaction at lower temperatures.[9] Highly reactive and moisture-sensitive. Can lead to side products if not controlled. Ensure slow addition at low temperature. TFA (Trifluoroacetic acid) CH₂Cl₂, rt Common Brønsted acid for Pictet-Spengler type reactions; easy to handle.[7] May not be strong enough for less reactive substrates. If stalling, consider a stronger acid or a Lewis acid co-catalyst. | p-TsOH (p-Toluenesulfonic acid) | Toluene, reflux with Dean-Stark trap | Good for driving equilibrium by removing water.[6] | Requires high temperatures; may not be suitable for thermally sensitive molecules. |
-
-
Optimize Reaction Parameters:
-
Temperature: If no reaction occurs at room temperature, gentle heating (e.g., 40-60 °C) may be necessary.[4] If decomposition is observed, consider running the reaction at a lower temperature (e.g., 0 °C) for a longer duration.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. A common error is quenching the reaction prematurely or allowing it to stir for too long, which can lead to product degradation.[5]
-
Caption: A logical workflow for troubleshooting low spirocyclization yields.
Issue 2: My reaction is messy, and I'm isolating significant side products. What are they likely to be?
A2: Identifying and Mitigating Common Side Products
The formation of side products provides valuable mechanistic clues. The most common issues are incomplete cyclization and undesired alternative reaction pathways.
-
Stable Intermediates: The reaction may stall after the formation of the imine or enamine intermediate if this species is too stable to cyclize under the applied conditions. This points to a need for a stronger acid or higher temperature to facilitate the final ring closure.[4]
-
Retro-Ritter Reaction: In Bischler-Napieralski type syntheses, the intermediate nitrilium salt can fragment, leading to a styrene-type side product. This is particularly problematic if the resulting alkene is highly conjugated.[3] Using milder activating agents (e.g., avoiding excessively high temperatures) can sometimes suppress this pathway.
-
Polymerization/Decomposition: Harsh acidic conditions and high heat can cause degradation of the starting materials or the desired spirocyclic product. If you observe significant charring or an intractable baseline on your TLC plate, consider using a more potent (but lower-temperature) activation method, like Tf₂O/2-chloropyridine.[9]
Issue 3: I have a moderate yield according to LC-MS, but I'm struggling with purification and isolation.
A3: Strategies for Effective Purification
The polarity and basicity of the 1-oxa-8-azaspiro[4.5]decane core can make purification challenging.
-
Column Chromatography:
-
The free base is often amenable to silica gel chromatography. A common issue is product tailing on the column due to interaction with acidic silica. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to your eluent system (e.g., DCM/MeOH/NH₄OH).
-
-
Isolation as a Hydrochloride Salt:
-
Converting the purified free base to its hydrochloride salt is an excellent strategy for obtaining a stable, crystalline solid that is easier to handle and store.[6][10]
-
Protocol: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane or ethereal HCl) dropwise until the solution is acidic. The hydrochloride salt will typically precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for the 1-oxa-8-azaspiro[4.5]decane core?
-
Q2: How does the choice of the nitrogen protecting group (e.g., Boc vs. Cbz) influence the spirocyclization?
-
The protecting group is critical. The Boc (tert-butoxycarbonyl) group is widely used because it is stable to many reaction conditions but can be easily removed with acid (e.g., TFA or HCl).[6] This deprotection can sometimes be performed in the same step as the cyclization if a strong acid is used. A Cbz (carboxybenzyl) group is also viable and is typically removed by hydrogenolysis, offering an orthogonal deprotection strategy if acid-sensitive groups are present elsewhere in the molecule.
-
-
Q3: What are the key considerations for scaling up this synthesis?
-
For large-scale synthesis, temperature control during the activation and cyclization steps is paramount to prevent runaway reactions or side product formation. Reagent addition rates must be carefully controlled.[10] Purification by crystallization of the final salt is often more practical and scalable than chromatography.
-
Reference Protocol: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
This protocol is adapted from established literature procedures and outlines a reliable synthesis pathway.[6][10]
Step 1: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).
-
Stir for 30 minutes, then add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude intermediate in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq), and heat to reflux with a Dean-Stark apparatus for 6 hours.
-
Cool the reaction, wash with saturated aqueous sodium bicarbonate, and concentrate the organic layer to yield the Boc-protected spirocycle, which can be purified by column chromatography.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified Boc-protected spirocycle from Step 1 in a minimal amount of anhydrous dioxane.
-
Cool the solution to 0 °C and add a solution of 4M HCl in dioxane (5.0 eq) dropwise.[10]
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is completely consumed.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to afford 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride as a white solid.
References
-
Ishikawa, H., & Nakajima, M. (2004). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 52(9), 1108-1119. [Link]
-
Schomaker, J. M., & Boralsky, L. A. (2013). Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. Organic Letters, 15(1), 6-9. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Xu, J., et al. (2023). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 62(21), e202302135. [Link]
-
De Nanteuil, F., et al. (2014). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Organic & Biomolecular Chemistry, 12(3), 439-442. [Link]
-
Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(8), 5438-5451. [Link]
-
Al-Mourabit, A., & Potier, P. (2001). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and 1,6-dioxa-2-azaspiro[4.6]undecane backbones. European Journal of Organic Chemistry, 2001(11), 2131-2134. [Link]
-
De Nanteuil, F., et al. (2014). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine. Organic & Biomolecular Chemistry, 12(3), 439-442. [Link]
-
Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(8), 5438-5451. [Link]
-
Hsieh, I-F., et al. (2012). Facile Synthesis of Azaspirocycles via Iron Trichloride-Promoted Cyclization/Chlorination of Cyclic 8-Aryl-5-aza-5-tosyl-2-en-7-yn-1-ols. Organic Letters, 14(8), 2058-2061. [Link]
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Lindsay, V. N. G., et al. (2020). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 10(17), 9985-9991. [Link]
-
Reddit r/Chempros. (2024). What are some common causes of low reaction yields? [Link]
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Schomaker, J. M., & Boralsky, L. A. (2013). Synthesis of Spirocyclic Indolines by Interruption of the Bischler-Napieralski Reaction. Organic Letters, 15(1), 6-9. [Link]
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Wikipedia. (2023). Pictet–Spengler reaction. [Link]
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Sharma, R., et al. (2022). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development, 26(4), 1143-1150. [Link]
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Procter, D. J., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters, 21(16), 6423-6427. [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
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Wang, Y., et al. (2018). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 23(11), 2919. [Link]
-
Kasyan, A., et al. (2019). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Chemistry of Heterocyclic Compounds, 55(4), 459-460. [Link]
-
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5577-5588. [Link]
-
Thomson, R. J., et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. The Journal of Organic Chemistry, 88(20), 14616-14621. [Link]
-
Li, X., et al. (2024). Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. The Journal of Organic Chemistry, 89(21), 15953-15963. [Link]
-
Stepan, A. F., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11686-11694. [Link]
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Managing the stability of intermediates in multi-step synthesis of azaspiro compounds
Technical Support Center: Navigating the Labyrinth of Azaspiro Compound Synthesis
A Senior Application Scientist's Guide to Managing Intermediate Stability in Multi-Step Synthesis
Welcome to the technical support center for the multi-step synthesis of azaspiro compounds. As a senior application scientist, I've witnessed the immense potential of these complex scaffolds in drug discovery and the frustrating challenges that can arise during their synthesis. The stability of intermediates is often the critical factor that determines the success or failure of a synthetic campaign. This guide is designed to be your companion in the lab, providing practical, in-depth troubleshooting advice and answers to frequently encountered questions. We will move beyond simple protocols and delve into the "why" behind the experimental choices, empowering you to anticipate and overcome stability-related hurdles.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common questions and concerns that researchers face when dealing with the stability of intermediates in azaspiro synthesis.
Q1: My reaction yield is consistently low, and I suspect my intermediate is decomposing. What are the most common causes?
A1: Low yields are a frequent headache in multi-step synthesis, and intermediate instability is a primary culprit. The root causes often trace back to a few key factors:
-
Ring Strain: Azaspirocycles, particularly those with small rings like cyclopropane or cyclobutane, possess significant ring strain.[1][2] This inherent strain can make intermediates susceptible to ring-opening or rearrangement reactions, especially under harsh conditions (e.g., strong acids/bases, high temperatures).[1]
-
Reactive Functional Groups: The presence of unprotected or highly reactive functional groups (e.g., amines, aldehydes, ketones) can lead to a host of side reactions, including self-condensation, oxidation, or reaction with solvents and reagents.
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent polarity, and pH can all dramatically impact the stability of an intermediate.[3] A seemingly minor deviation from optimal conditions can be the difference between a high-yielding step and a complex mixture of decomposition products.
-
Atmospheric Sensitivity: Many organic intermediates are sensitive to oxygen and moisture. Failure to maintain an inert atmosphere can lead to oxidation or hydrolysis.
-
Purification Woes: The purification process itself can be a source of decomposition. Silica gel, for instance, is acidic and can degrade sensitive compounds. The heat required for distillation can also be problematic.
Q2: I'm working with a strained azaspirocyclic system. What are the tell-tale signs of decomposition due to ring strain?
A2: Strained systems are like coiled springs, ready to release their energy.[1][2] Signs of decomposition often manifest as:
-
Unexpected Rearrangement Products: You may observe the formation of products with different ring sizes or connectivity than expected. For example, a spiro[3.3]heptane system might rearrange to a more stable bicyclic system.
-
Ring-Opened Products: The strain can be relieved by the cleavage of one of the rings, leading to linear or larger cyclic products.
-
Difficulty in Isolation: Strained intermediates can be notoriously difficult to isolate in pure form, often decomposing on the column or during solvent removal.
-
Broad or Unresolved NMR Spectra: A complex mixture of rapidly interconverting or decomposing species can result in broad or uninterpretable NMR spectra.
Q3: My synthesis involves an imine or iminium ion intermediate, and I'm struggling with side reactions. How can I control their reactivity?
A3: Imines and their protonated or acylated counterparts, iminium ions, are powerful electrophiles and key intermediates in many azaspirocycle syntheses.[4][5][6] Their high reactivity is essential for the desired cyclization but can also lead to undesired pathways.[4] To tame their reactivity:
-
Control the Stoichiometry of Activating Agents: If you are generating an N-acyliminium ion, for example, precise control over the amount of the acylating agent is crucial to avoid side reactions.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often temper the reactivity of these intermediates, favoring the desired intramolecular cyclization over intermolecular side reactions.
-
Choose the Right Solvent: The polarity of the solvent can influence the stability and reactivity of iminium ions. Experiment with a range of solvents to find the optimal balance.
-
In Situ Generation and Trapping: Often, the best strategy is to generate the reactive imine or iminium ion in the presence of the nucleophile so that it is trapped in the desired reaction before it has a chance to decompose or react elsewhere.
Part 2: Troubleshooting Guides - A Deeper Dive into Specific Issues
This section provides a more structured approach to troubleshooting specific problems you might encounter during your synthesis.
Problem 1: Decomposition of Intermediate During Purification
You've successfully completed a reaction step, and TLC/LC-MS analysis of the crude product looks promising. However, after column chromatography, the yield is significantly lower, and you observe multiple new spots on the TLC plate.
| Possible Cause | Suggested Solution |
| Acid-Sensitivity of the Intermediate | The acidic nature of standard silica gel can catalyze decomposition. Solution: Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina (basic or neutral) or C18 (reversed-phase).[7] |
| Thermal Instability | The heat generated by the elution process or during solvent evaporation can be detrimental. Solution: Perform the chromatography in a cold room or with a jacketed column. Use a rotary evaporator at low temperature and pressure. |
| Air/Moisture Sensitivity | Exposure to air and moisture on the column can lead to degradation. Solution: For highly sensitive compounds, consider using a flash chromatography system under an inert atmosphere. |
| Prolonged Contact Time with Stationary Phase | The longer the intermediate is on the column, the more time it has to decompose. Solution: Optimize your solvent system to ensure a reasonable retention factor (Rf) and a rapid elution. |
Problem 2: Uncontrolled Polymerization or Side Reactions of Precursors
You are attempting a cyclization reaction, but instead of the desired azaspirocycle, you obtain a significant amount of polymeric material or a complex mixture of side products.
| Possible Cause | Suggested Solution |
| High Concentration | High concentrations can favor intermolecular reactions over the desired intramolecular cyclization. Solution: Employ high-dilution conditions. This can be achieved by slowly adding the precursor to a large volume of solvent. |
| Reactive Unprotected Functional Groups | Unprotected amines, alcohols, or other nucleophilic/electrophilic groups can lead to undesired intermolecular reactions. Solution: Introduce appropriate protecting groups that are stable to the reaction conditions and can be selectively removed later.[8][9] |
| Incorrect Reaction Temperature | The activation energy for polymerization or side reactions may be lower than that of the desired cyclization at a given temperature. Solution: Systematically screen a range of temperatures. Lower temperatures often favor the desired intramolecular pathway. |
| Inappropriate Catalyst or Reagent | The catalyst or reagent may be too reactive, leading to non-selective reactions. Solution: Screen a variety of catalysts or reagents with different activities. For example, if a strong Lewis acid is causing decomposition, try a milder one. |
Part 3: The Art of Protection - A Guide to Stabilizing Intermediates
The judicious use of protecting groups is a cornerstone of modern organic synthesis, and it is particularly critical in the multi-step synthesis of complex molecules like azaspiro compounds.[8][9]
Q4: What are the key considerations when choosing a protecting group for an azaspiro synthesis?
A4: The ideal protecting group should be:
-
Easy to Install: The protection step should be high-yielding and straightforward.
-
Stable (Orthogonal): It must be robust enough to withstand the reaction conditions of subsequent steps without being cleaved.[10]
-
Easy to Remove: The deprotection should be clean, high-yielding, and occur under mild conditions that do not affect the rest of the molecule.
-
Non-interfering: The protecting group should not interfere with the desired reactions.
-
Cost-effective and Readily Available: This is an important consideration, especially for large-scale synthesis.
Common Protecting Groups in Azaspiro Synthesis
| Functional Group | Protecting Group | Common Deprotection Conditions | Key Considerations |
| Amine (-NH2, -NHR) | Boc (tert-butoxycarbonyl) | Acidic conditions (e.g., TFA, HCl) | Widely used, stable to many conditions. |
| Cbz (Carboxybenzyl) | Hydrogenolysis (H2, Pd/C) | Useful when acid-labile groups are present. | |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Basic conditions (e.g., piperidine) | Common in peptide synthesis, labile to base.[10] | |
| Alcohol (-OH) | Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride sources (e.g., TBAF), acid | Steric bulk can be tuned for selective protection. |
| Benzyl Ether (Bn) | Hydrogenolysis (H2, Pd/C) | Very stable to a wide range of conditions. | |
| Acetate (Ac) | Basic hydrolysis (e.g., K2CO3, MeOH) | Easy to install and remove, but not very robust. | |
| Carbonyl (C=O) | Acetal/Ketal | Acidic hydrolysis | Protects ketones and aldehydes from nucleophiles and reducing agents. |
Part 4: Experimental Protocols and Data
This section provides detailed experimental protocols for key techniques and presents data in a structured format for easy comparison.
Protocol 1: General Procedure for Protecting an Amine with a Boc Group
This protocol describes a standard method for protecting a primary or secondary amine with a tert-butoxycarbonyl (Boc) group, a common step in stabilizing precursors for azaspiro synthesis.
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine-containing substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Table 1: Comparison of Deprotection Conditions for Common Amine Protecting Groups
| Protecting Group | Reagents | Typical Conditions | Potential Incompatibilities |
| Boc | Trifluoroacetic acid (TFA) | DCM, 0 °C to rt | Acid-labile groups (e.g., silyl ethers, acetals) |
| Cbz | H2, Palladium on Carbon (Pd/C) | Methanol or Ethanol, rt | Alkenes, alkynes, other reducible groups |
| Fmoc | 20% Piperidine in DMF | DMF, rt | Base-labile groups (e.g., esters) |
Part 5: Visualizing the Concepts
This section uses diagrams to illustrate key concepts related to the stability of intermediates in azaspiro synthesis.
Caption: A generalized workflow for multi-step azaspiro synthesis, highlighting the critical juncture of an unstable intermediate.
Caption: A decision-making flowchart for troubleshooting low yields due to suspected intermediate instability.
References
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.[Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Synthesis.[Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal.[Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.[Link]
-
From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. Angewandte Chemie International Edition.[Link]
-
The Role of Ring Strain on the Ease of Ring Closure of Bifunctional Chain Molecules. Molecules.[Link]
-
A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. International Journal of Molecular Sciences.[Link]
-
Protecting group - Wikipedia. Wikipedia.[Link]
-
Continuous flow multi-step organic synthesis. Chemical Science.[Link]
-
Stabilization of anti-aromatic and strained five-membered rings with a transition metal. Nature Chemistry.[Link]
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Chemistry LibreTexts.[Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate.[Link]
-
Decomposition Reactions of Fe(CO)5, Fe(C5H5)2, and TTIP as Precursors for the Spray-Flame Synthesis of Nanoparticles in Partial Spray Evaporation at Low Temperatures. ResearchGate.[Link]
-
(PDF) Stabilization of anti-aromatic and strained five-membered rings with a transition metal. ResearchGate.[Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Zurich Research Collection.[Link]
-
A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. PubMed.[Link]
-
Ab initio dynamics of cellulose pyrolysis: nascent decomposition pathways at 327 and 600 °C. Physical Chemistry Chemical Physics.[Link]
-
Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles. Pure and Applied Chemistry.[Link]
-
Electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones through dearomative spirocyclization. Chemical Communications.[Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.[Link]
-
Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Journal of the Brazilian Chemical Society.[Link]
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics.[Link]
-
Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. MDPI.[Link]
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- 2. researchgate.net [researchgate.net]
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- 4. From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Analytical methods for monitoring the progress of reactions involving 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane. This guide provides in-depth, practical advice in a question-and-answer format to help you effectively monitor the progress of your chemical reactions and troubleshoot common analytical challenges. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring reactions involving this compound?
A1: The primary methods for routine reaction monitoring are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For structural confirmation and more detailed analysis of crude reaction mixtures or purified products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. Gas Chromatography (GC) can also be used, but often requires derivatization of the polar hydroxyl group and must be approached with caution due to the thermal lability of the Boc protecting group.
Q2: How do I choose the best primary monitoring technique for my specific reaction?
A2: The choice depends on the specific transformation you are performing.
-
TLC is the fastest and most cost-effective method for qualitatively tracking the consumption of starting material and the appearance of products.[1][2] It is ideal for reactions where there is a significant polarity difference between reactants and products (e.g., oxidation of the alcohol, or removal of the Boc group).
-
HPLC offers superior separation and quantitative analysis, making it the preferred method for complex reaction mixtures, analyzing stereoisomers, or when precise conversion rates are needed.[3][4] For this chiral spiro alcohol, HPLC with a Chiral Stationary Phase (CSP) is essential for monitoring enantioselectivity.[3]
-
LC-MS is a powerful combination that provides both separation and mass information simultaneously, making it highly effective for identifying products, byproducts, and intermediates in real-time.[5]
Below is a general workflow for selecting the appropriate analytical method.
Caption: Workflow for selecting an analytical method.
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
TLC is an essential tool for rapid reaction analysis.[1] However, the bifunctional nature of this compound (containing a basic Boc-protected amine and a polar alcohol) can present challenges.
Q3: What is a good starting solvent system (eluent) for TLC analysis of this compound?
A3: A medium-polarity solvent system is a good starting point. The presence of the polar hydroxyl group and the relatively nonpolar Boc group requires a balanced eluent.
| Solvent System (v/v) | Typical Use Case | Expected Rf of Starting Material |
| 30-50% Ethyl Acetate in Hexanes | General purpose, good starting point. | 0.2 - 0.4 |
| 5-10% Methanol in Dichloromethane | For more polar products (e.g., after Boc deprotection). | > 0.6 (streaking likely) |
| 100% Ethyl Acetate | For separating compounds of very similar polarity. | ~0.5 |
Expert Tip: The optimal Rf for your compound of interest on a TLC plate should be between 0.2 and 0.4 to achieve good separation for column chromatography.[1]
Q4: My spots are streaking badly on the TLC plate. How can I fix this?
A4: Streaking is a common issue when analyzing amines on silica gel.[1] The lone pair on the nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor spot shape.
Causality: This strong interaction causes the analyte to "drag" up the plate rather than moving as a compact spot.
Solution: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your chosen solvent system. For example, modify a 40% Ethyl Acetate/Hexanes eluent to be 40% EtOAc / 59.5% Hexanes / 0.5% Et₃N.[1] This will compete with your compound for binding to the acidic sites, resulting in sharper, well-defined spots.
Q5: The starting material is not UV-active. How can I visualize the spots on my TLC plate?
A5: Since the molecule lacks a strong chromophore, you must use a chemical stain for visualization.
| Stain | Preparation | Visualization | Selectivity |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water. | Dip plate, gently warm with a heat gun. Yellow-brown spots appear on a purple background.[6] | General stain for compounds with oxidizable functional groups (like alcohols). |
| Ninhydrin | 0.2 g Ninhydrin, 0.5 mL Acetic Acid, 4.5 mL water in 100 mL n-Butanol.[7] | Dip plate, heat carefully with a heat gun. | Excellent for primary and secondary amines (pink/purple spots). It can also visualize Boc-protected amines, as the heat can cause in-situ deprotection.[1][7] |
| Phosphomolybdic Acid (PMA) | 10 g PMA in 100 mL ethanol. | Dip plate, heat with a heat gun. | General stain, produces blue-green spots against a yellow-green background.[1] |
Troubleshooting Guide: HPLC & GC Analysis
Q6: I need to quantify the enantiomeric excess (e.e.) of my spiro alcohol. What kind of HPLC setup should I use?
A6: Enantioselective analysis of spiro alcohols is a primary application of HPLC in this context.[3] You will need a Chiral Stationary Phase (CSP).
-
Expert Recommendation: Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are highly effective for separating enantiomers of alcohols.[3]
-
Methodology: Start with Normal-Phase (NP) HPLC. The hydrogen bonding interactions between the alcohol and the polar stationary phase often enhance chiral recognition.[3]
-
Starting Conditions:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm (for end-absorption) or a Refractive Index (RI) detector if UV sensitivity is poor.
-
Q7: Is Gas Chromatography (GC) a suitable method for analyzing reactions of this compound?
A7: GC can be used, but it is often not the preferred method due to two main issues:
-
Low Volatility: The hydroxyl group makes the compound polar and non-volatile. Direct injection may lead to broad peaks and poor resolution.
-
Thermal Instability: The Boc protecting group is known to be thermally labile. At the high temperatures of a GC injection port (~250 °C), it can decompose, leading to inaccurate quantification and the appearance of artifact peaks corresponding to the deprotected amine.[5]
Solution: If GC is necessary, you must perform derivatization. Convert the polar -OH group to a less polar, more volatile silyl ether by reacting the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This will improve chromatographic performance, but care must still be taken with the injection temperature to minimize Boc-group decomposition.
Troubleshooting Guide: Spectroscopic Analysis (NMR & MS)
Q8: I'm running a reaction to modify the hydroxymethyl group. What key signals in the ¹H NMR spectrum should I monitor?
A8: You should focus on the signals corresponding to the protons on and adjacent to the hydroxymethyl group and the Boc group.
| Proton Assignment | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Key Changes to Monitor |
| -C(CH₃)₃ (Boc group) | ~1.47 | singlet (s) | Disappearance upon deprotection. |
| -CH₂OH (hydroxymethyl) | 3.6 - 3.9 | multiplet (m) | Shift or disappearance upon reaction. |
| -CH₂O H (hydroxyl) | Variable, broad singlet | broad singlet (br s) | Disappearance upon reaction (e.g., oxidation, etherification). |
| Protons on piperidine ring | 1.5 - 3.8 | multiplets (m) | General shifts in the pattern may occur. |
Expert Tip: The disappearance of the starting material's -CH₂OH signals and the appearance of new signals in a different region (e.g., an aldehyde proton around 9-10 ppm for an oxidation reaction) is a clear indicator of reaction progress.
Q9: I am analyzing my product with Mass Spectrometry (MS) but I can't find the molecular ion peak [M+H]⁺. What is happening?
A9: The inability to detect the molecular ion of a Boc-protected compound is a very common issue in mass spectrometry, particularly with techniques that involve energetic ionization.[8][9]
Causality: The Boc group is highly prone to fragmentation. Under MS conditions, it readily undergoes fragmentation through mechanisms like McLafferty rearrangement, leading to the loss of neutral fragments even with soft ionization techniques like Electrospray Ionization (ESI).[5][8]
Common Fragmentation Patterns: Instead of the molecular ion, you are likely to observe fragment ions corresponding to:
-
[M - 56 + H]⁺: Loss of isobutylene (C₄H₈). This is a very characteristic fragmentation.[6]
-
[M - 100 + H]⁺: Loss of the entire Boc group (C₅H₉O₂).[6]
-
m/z = 57: The tert-butyl cation (t-Bu⁺). This is often a prominent peak in the spectrum.[6][9]
The following diagram illustrates the decision-making process when interpreting the mass spectrum of a Boc-protected compound.
Caption: Troubleshooting workflow for MS analysis.
Advanced Technique: To unequivocally determine the presence of the Boc group when the molecular ion is elusive, consider using on-column H/D exchange HPLC/ESI/MS. Employing a deuterated mobile phase can provide a convenient tool for confirming the presence of t-Boc protecting groups.[8]
References
- A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. (n.d.). Benchchem.
- Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides. (2025). Benchchem.
- A Comparative Guide to Analytical Methods for Confirming Boc Protection. (n.d.). Benchchem.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). Journal of the American Society for Mass Spectrometry.
- Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs.
- The Chemistry of the Boc Protecting Group. (n.d.). Benchchem.
- VanVeller Lab Resources. (n.d.). Department of Chemistry, Iowa State University.
- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (n.d.). National Institutes of Health (NIH).
- Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. (n.d.). Benchchem.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health (NIH).
- Let's talk about TLCs Part 4 - Ninhydrin Stain. (2008). Curly Arrow Blog.
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Der Pharma Chemica.
- HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2020). Bulgarian Chemical Communications.
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Technical Support Center: Selective Functionalization of the 1-Oxa-8-azaspiro[4.5]decane Scaffold
Welcome to the technical support center for the selective functionalization of the 1-oxa-8-azaspiro[4.5]decane scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the chemical modification of this versatile scaffold. Our aim is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
The 1-oxa-8-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, notably for its application in the development of M1 muscarinic agonists and sigma-1 receptor ligands.[1][2] Its rigid, three-dimensional structure offers a unique conformational landscape for drug design. However, the selective functionalization of this scaffold can present several challenges. This guide will address these challenges head-on, providing you with the necessary tools and knowledge to navigate the intricacies of its chemical space.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to anticipate and solve common issues encountered during the functionalization of the 1-oxa-8-azaspiro[4.5]decane scaffold.
I. Challenges in N-Functionalization (Position 8)
The secondary amine at position 8 is the most common site for initial functionalization. However, issues with reactivity, selectivity, and purification can arise.
Question 1: I am having trouble with the N-alkylation of the 1-oxa-8-azaspiro[4.5]decane core. What are the common pitfalls?
Answer: Low yields or incomplete reactions in N-alkylation are often due to a few key factors:
-
Insufficient Basicity: The choice of base is critical. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile is recommended. For more hindered or less reactive substrates, consider stronger, non-nucleophilic bases.
-
Steric Hindrance: The spirocyclic nature of the scaffold can sterically hinder the approach of bulky alkylating agents. If you are using a large electrophile, you may need to increase the reaction temperature and time.
-
Leaving Group Ability: The choice of leaving group on your alkylating agent is important. Iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are experiencing low reactivity, consider converting your alkyl chloride or bromide to the corresponding iodide in situ using sodium iodide (Finkelstein reaction).
-
Solvent Choice: Ensure your solvent is anhydrous, as water can quench the base and hydrolyze the alkylating agent.
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting workflow for N-alkylation.
Question 2: My Buchwald-Hartwig amination for N-arylation is giving low yields. What should I optimize?
Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the interplay of several components.[3][4][5][6][7]
-
Ligand Choice: The choice of phosphine ligand is paramount. For secondary amines like the 1-oxa-8-azaspiro[4.5]decane, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos often give superior results.[6]
-
Catalyst Precursor: While Pd(OAc)2 or Pd2(dba)3 are common choices, consider using a pre-formed catalyst complex which can sometimes improve activity and reproducibility.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are frequently used. The choice of base can be critical and may need to be screened.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane are the most common solvents. Ensure rigorous exclusion of air and moisture, as these can deactivate the palladium catalyst.
II. Challenges in C-Functionalization of the Piperidine Ring
Selective functionalization of the piperidine ring at positions other than the nitrogen can be challenging due to the lack of inherent reactivity of the C-H bonds.
Question 3: I want to introduce a substituent at the C-7 or C-9 position (alpha to the nitrogen). What is the best strategy?
Answer: Functionalization at the alpha-position to the nitrogen typically requires a directed metalation approach.
-
Protecting Group as a Directing Group: The choice of the nitrogen protecting group is crucial. A tert-butoxycarbonyl (Boc) group is commonly used. Deprotonation is then achieved with a strong base like sec-butyllithium in the presence of a chelating agent like TMEDA at low temperatures (-78 °C), followed by quenching with an electrophile.
-
Directed ortho-Metalation (DoM): If an aryl group has been installed on the nitrogen, it can act as a directing group for lithiation of the piperidine ring.[8][9][10][11][12] The regioselectivity will depend on the specific directing group on the aryl ring.
III. Challenges in C-Functionalization of the Tetrahydrofuran Ring
The tetrahydrofuran ring presents its own set of challenges for selective functionalization.
Question 4: How can I selectively functionalize the tetrahydrofuran ring, for example, at the C-2 position?
Answer: Functionalization of the tetrahydrofuran ring often relies on radical-based or transition-metal-catalyzed C-H activation strategies.
-
Radical-Mediated C-H Functionalization: Recent studies have shown that radical-mediated processes can be used for the difunctionalization of tetrahydrofuran.[8] This approach, however, may lack regioselectivity in a complex molecule like the 1-oxa-8-azaspiro[4.5]decane.
-
Photocatalytic C-H Activation: Metal-free, photocatalytic methods have been developed for the site-selective α-C–H functionalization of tetrahydrofuran.[1] These methods often employ a photocatalyst and a bromine radical source to achieve selective activation.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific substrate and desired product.
Protocol 1: General Procedure for N-Alkylation
This protocol is a general method for the N-alkylation of the 1-oxa-8-azaspiro[4.5]decane scaffold.
Materials:
-
1-oxa-8-azaspiro[4.5]decane
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 1-oxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Arylation (Buchwald-Hartwig Amination)
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of the scaffold.[3][4][5][6][7]
Materials:
-
1-oxa-8-azaspiro[4.5]decane
-
Aryl halide (e.g., 4-bromotoluene)
-
Pd2(dba)3
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, deoxygenated toluene
Procedure:
-
In a glovebox, add Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried reaction vessel.
-
Add the aryl halide (1.0 eq) and 1-oxa-8-azaspiro[4.5]decane (1.2 eq).
-
Add anhydrous, deoxygenated toluene.
-
Seal the vessel and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Protocol 3: α-Lithiation and Alkylation of N-Boc-1-oxa-8-azaspiro[4.5]decane
This protocol describes the functionalization at the C-7 or C-9 position of the piperidine ring.
Materials:
-
N-Boc-1-oxa-8-azaspiro[4.5]decane
-
sec-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Electrophile (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve N-Boc-1-oxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous THF in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add TMEDA (1.2 eq) followed by the slow, dropwise addition of s-BuLi (1.2 eq).
-
Stir the mixture at -78 °C for 2-4 hours.
-
Add the electrophile (1.5 eq) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Summary
The following table summarizes typical reaction conditions for various functionalizations of the 1-oxa-8-azaspiro[4.5]decane scaffold, compiled from literature sources.
| Functionalization | Reagents and Conditions | Typical Yields | Reference |
| N-Alkylation | Alkyl halide, K2CO3, DMF, rt | 60-90% | [13] |
| N-Arylation | Aryl halide, Pd2(dba)3, XPhos, NaOtBu, Toluene, 100 °C | 50-85% | [2] |
| N-Acylation | Acyl chloride, Et3N, CH2Cl2, 0 °C to rt | 70-95% | [14] |
| α-Lithiation/Alkylation | s-BuLi, TMEDA, THF, -78 °C; then electrophile | 40-75% |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways for the functionalization of the 1-oxa-8-azaspiro[4.5]decane scaffold.
N-Functionalization Pathways
Caption: Key N-functionalization strategies.
C-H Functionalization of the Piperidine Ring
Caption: C-H functionalization via directed lithiation.
References
-
The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available from: [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available from: [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available from: [Link]
-
Study On Sp~3 C-H Functionalization Of Tetrahydrofuran Via Radical Process. Global Thesis. Available from: [Link]
-
Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals. Royal Society of Chemistry. Available from: [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available from: [Link]
-
Directed (ortho) Metallation. Myers Research Group, Harvard University. Available from: [Link]
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DIRECTED ORTHO METALATION. Unblog.fr. Available from: [Link]
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Directed ortho Metalation (DOM). Organic Chemistry Portal. Available from: [Link]
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Buchwald-Hartwig amination. YouTube. Available from: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]
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Amide Synthesis. Fisher Scientific. Available from: [Link]
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Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available from: [Link]
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Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]
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Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Assignment of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
This guide provides an in-depth analysis and predicted assignment of the ¹H and ¹³C NMR spectra for the novel spirocyclic compound, 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane. Due to the absence of published experimental data for this specific molecule, this guide establishes a robust predictive framework by comparing its expected spectral features with experimentally determined data from structurally related analogs, including N-Boc-piperidines and other 1-oxa-8-azaspiro[4.5]decane derivatives. This comparative approach, grounded in fundamental NMR principles, offers researchers a reliable reference for the characterization of this and similar complex heterocyclic systems.
Introduction to the Structural Challenge
The unequivocal assignment of NMR signals for this compound presents a notable challenge due to its complex three-dimensional structure. The molecule features a spirocyclic junction, creating a rigid system with numerous diastereotopic protons and carbons. Furthermore, the presence of the bulky tert-butoxycarbonyl (Boc) protecting group can induce conformational rigidity and influence the chemical environment of nearby nuclei. A comprehensive analysis necessitates a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques to resolve overlapping signals and establish through-bond and through-space correlations.
Predicted ¹H and ¹³C NMR Assignments
The following assignments are predicted based on the analysis of structurally similar compounds and fundamental NMR principles. The atom numbering scheme used for assignment is presented in the molecular structure diagram below.
Molecular Structure and Atom Numbering
Caption: Workflow for the complete NMR structural elucidation of this compound.
Conclusion
This guide presents a detailed, predictive ¹H and ¹³C NMR assignment for this compound based on a comparative analysis of structurally related compounds. The complex nature of this spirocyclic system necessitates a comprehensive suite of 2D NMR experiments for unambiguous structural confirmation. The provided protocols and predictive data serve as a valuable resource for researchers working on the synthesis and characterization of novel heterocyclic compounds, enabling more efficient and accurate structural elucidation.
References
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
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Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from Princeton University website. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/files/Nature-2016-SI.pdf]([Link] Macmillan-Group/files/Nature-2016-SI.pdf)
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MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
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Journal of the American Chemical Society. (n.d.). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). [Link]
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The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. [Link]
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]
-
ResearchGate. (n.d.). Assignment of peaks from 1H and 13C NMR. [Link]
-
ResearchGate. (2020, October). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
SpectraBase. (n.d.). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. (n.d.). 1-Oxaspiro[4.5]decane, 2,6,6,10-tetramethyl- - Optional[13C NMR]. [Link]
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PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]
-
PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
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ResearchGate. (2015, July 8). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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PubMed Central. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]
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MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS RN 1373028-07-9 | 8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane. [Link]
The Gold Standard: Unambiguous Stereochemical Assignment of 1-oxa-8-azaspiro[4.5]decane Derivatives by X-ray Crystallography
A Comparative Guide for Researchers in Drug Discovery and Development
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including potent M1 muscarinic agonists for the potential treatment of Alzheimer's disease and selective σ1 receptor ligands for diagnostic imaging. The complex three-dimensional architecture of these spirocyclic systems, often containing multiple stereocenters, presents a significant challenge for unambiguous structural elucidation. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, for the definitive structural analysis of 1-oxa-8-azaspiro[4.5]decane derivatives. We will demonstrate the unparalleled power of single-crystal X-ray diffraction in providing unequivocal evidence of molecular structure, an indispensable capability for advancing drug development programs.
The Decisive Power of X-ray Crystallography: A Case Study
The determination of the absolute configuration of pharmacologically active molecules is paramount in drug development, as different enantiomers can exhibit vastly different biological activities and toxicological profiles. A notable example within the 1-oxa-8-azaspiro[4.5]decane series is the M1 muscarinic agonist, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane. While spectroscopic techniques could suggest the connectivity of the molecule, it was single-crystal X-ray analysis that unequivocally established its absolute configuration as S, mirroring that of the natural neurotransmitter muscarone.[1] This definitive structural assignment was crucial for its selection for further clinical studies.
X-ray crystallography stands as the gold standard for structural elucidation because it provides a direct visualization of the molecule's electron density in the solid state. This allows for the precise determination of:
-
Absolute Stereochemistry: The unambiguous assignment of all chiral centers.
-
Bond Lengths and Angles: Providing insight into the strain and electronic nature of the spirocyclic system.
-
Molecular Conformation: Revealing the precise spatial arrangement of the fused ring systems.
-
Intermolecular Interactions: Elucidating the packing of molecules in the crystal lattice, which can influence physical properties.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the definitive method, NMR spectroscopy and computational modeling are indispensable tools in the chemist's arsenal. Here, we objectively compare their capabilities in the context of 1-oxa-8-azaspiro[4.5]decane derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Quantum mechanical or molecular mechanics calculations |
| Sample Phase | Solid (single crystal) | Solution | In silico (no physical sample) |
| Structural Information | Absolute 3D structure, bond lengths, angles, conformation | Connectivity, relative stereochemistry, solution-state conformation | Predicted 3D structure, conformational energies |
| Ambiguity | Unambiguous determination of absolute configuration | Can be ambiguous for complex stereoisomers | Dependent on the accuracy of the computational method |
| Key Advantage | Provides a definitive, high-resolution 3D structure.[2] | Allows for the study of dynamic processes in solution.[3][4] | Can predict the stability of different conformers and guide synthesis.[5][6] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[2] | Does not directly provide absolute stereochemistry in most cases. | Predictions must be validated by experimental data. |
The Experimental Workflow: From Powder to Picture
The journey from a synthesized 1-oxa-8-azaspiro[4.5]decane derivative to its three-dimensional structure is a meticulous process. The following outlines the key steps in a typical single-crystal X-ray diffraction experiment.
Crystal Growth: The Art and Science
The most critical and often challenging step is obtaining a single crystal of suitable size and quality (typically 0.1-0.5 mm in all dimensions).[7] Common techniques for growing crystals of organic molecules include:
-
Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals begin to form.[7]
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent into the first induces crystallization.
-
Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.
The choice of solvent is crucial and can significantly impact crystal quality.[7]
Data Collection: Illuminating the Lattice
Once a suitable crystal is obtained, it is mounted on a goniometer in a diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. A detector records the position and intensity of these diffracted beams.[8]
Structure Solution and Refinement: From Data to Model
The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using various computational methods. This initial model is then refined against the experimental data to improve the fit and generate the final, high-resolution structure.[9]
Conclusion: An Indispensable Tool for Drug Development
For the structural elucidation of complex chiral molecules like 1-oxa-8-azaspiro[4.5]decane derivatives, single-crystal X-ray crystallography remains the undisputed gold standard. Its ability to provide a complete and unambiguous three-dimensional structure is essential for understanding structure-activity relationships, guiding lead optimization, and ensuring the development of safe and effective therapeutics. While NMR and computational methods are powerful complementary techniques, the definitive nature of X-ray crystallography provides the authoritative grounding necessary for making critical decisions in the drug discovery and development pipeline.
References
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Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]
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Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]
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Comparison of NMR and X-ray crystallography. (n.d.). Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides | Request PDF. Retrieved January 20, 2026, from [Link]
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EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved January 20, 2026, from [Link]
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Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
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Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti. [Link]
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A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 20, 2026, from [Link]
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Single Crystal X-ray Diffraction. (2021, October 5). YouTube. [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]
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Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved January 20, 2026, from [Link]
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Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Anzai, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842–852. [Link]
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8-oxa-1-azaspiro[4.5]decane (C8H15NO). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
This guide provides an in-depth comparison and procedural overview for the structural elucidation of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane using High-Resolution Mass Spectrometry (HRMS). As a novel spirocyclic compound, likely synthesized as a key intermediate in a drug discovery pipeline, its unambiguous characterization is paramount. HRMS offers the definitive mass accuracy required to confirm its elemental composition and provides fragmentation data to verify its complex three-dimensional structure.
The Analytical Imperative: Why HRMS is Essential
For novel chemical entities like our target molecule, nominal mass measurements from standard quadrupoles are insufficient. HRMS provides mass accuracy typically below 5 parts-per-million (ppm), which is crucial for building confidence in an assigned elemental formula.[1][2][3] This level of precision is indispensable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions—a common challenge in complex synthesis pathways.
The two leading HRMS technologies for this type of small molecule analysis are Orbitrap and Quadrupole Time-of-Flight (q-TOF) mass spectrometry.[4] While both deliver exceptional performance, they operate on different principles, leading to distinct advantages that a researcher must weigh based on their specific analytical goals.
-
Orbitrap Mass Analyzers trap ions in an electrostatic field and measure the frequency of their harmonic oscillations, which is inversely proportional to their mass-to-charge ratio (m/z). This technology is renowned for its exceptionally high resolving power (often >100,000 FWHM), which allows for the clear separation of ions with very similar masses.[5][6]
-
q-TOF Mass Analyzers combine a quadrupole for ion selection with a time-of-flight tube. Ions are accelerated with a fixed kinetic energy, and their m/z is determined by the time it takes them to travel to the detector. Modern q-TOF instruments offer high sensitivity, a wide dynamic range, and fast acquisition speeds.[4]
Experimental Design & Workflow
A robust analytical workflow is critical for achieving reliable and reproducible results. The following protocol outlines the key steps from sample preparation to data acquisition, highlighting the rationale behind each choice.
Experimental Workflow Diagram
Caption: Proposed ESI+ MS/MS fragmentation pathway for the target molecule.
-
Loss of the Boc Group: The tert-butoxycarbonyl (Boc) group is notoriously labile under CID conditions. [7]The most characteristic fragmentations will involve this group:
-
Loss of Isobutylene (-56.0626 Da): A primary neutral loss via a McLafferty-type rearrangement, leading to a carbamic acid intermediate at m/z 230.1387. [8] * Loss of CO₂ (-43.9898 Da): The carbamic acid intermediate readily loses carbon dioxide to yield the deprotected amine at m/z 186.1488.
-
Direct Loss of Boc Group (-100.0524 Da): A concerted loss of both isobutylene and CO₂ can also be observed, directly forming the ion at m/z 186.1488.
-
-
Spirocyclic Core Fragmentation: Following the loss of the protecting group, the exposed spirocyclic amine will fragment. These pathways are generally more complex but can involve characteristic cleavages of the piperidine and tetrahydrofuran rings, providing further structural confirmation. [9][10]
Performance Comparison: Orbitrap vs. q-TOF
Both platforms are capable of successfully analyzing this molecule. The choice often depends on the specific research question and available resources. The following table presents a realistic comparison of expected performance for this application.
| Parameter | Orbitrap (e.g., Q Exactive Series) | q-TOF (e.g., Agilent, Sciex, Waters) | Rationale & Advantage |
| Resolution | 70,000 - 140,000 | 40,000 - 60,000 | Orbitrap Advantage: Superior resolution provides greater confidence in resolving the target ion from potential isobaric interferences, especially in complex mixtures. [5][11] |
| Mass Accuracy (External Cal.) | < 3 ppm | < 5 ppm | Orbitrap Advantage: Generally offers slightly better mass accuracy, leading to higher confidence in elemental composition determination from a single measurement. |
| Mass Accuracy (Internal Cal.) | < 1 ppm | < 2 ppm | Comparable: With internal calibration (lock mass), both systems provide excellent mass accuracy sufficient for unambiguous formula assignment. |
| MS/MS Scan Speed | Slower | Faster | q-TOF Advantage: Faster MS/MS acquisition is beneficial for applications coupled with fast UHPLC, ensuring more data points across narrow chromatographic peaks. |
| Sensitivity | Excellent | Excellent | Comparable: Both technologies offer excellent sensitivity for small molecule analysis at typical concentrations. |
| Ease of Use & Robustness | Very Good | Very Good | Comparable: Modern instruments from both platforms are designed for routine use with high uptime. [6][12] |
Conclusion and Recommendation
For the definitive structural confirmation of a novel synthetic intermediate like This compound , both Orbitrap and q-TOF HRMS platforms are highly effective.
-
An Orbitrap-based instrument is recommended if the highest possible resolving power and mass accuracy are the primary concerns, for instance, to definitively rule out a closely related isobaric impurity.
-
A q-TOF instrument is an excellent choice for high-throughput environments where its rapid MS/MS acquisition speed can be leveraged, or when analyzing samples via fast chromatography.
Regardless of the platform, a successful analysis hinges on a well-designed experiment. By employing the ESI+ method detailed in this guide, researchers can confidently determine the elemental composition via accurate mass measurement of the [M+H]+ ion and verify the connectivity of the spirocyclic core and protecting group through a systematic analysis of the MS/MS fragmentation pattern.
References
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Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery. [Link]
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Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review. [Link]
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Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics. [Link]
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Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science. [Link]
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Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews. [Link]
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Makarov, A. (2000). Electrostatic Axially Harmonic Orbital Trapping: A High-Performance Technique of Mass Analysis. Analytical Chemistry. [Link]
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Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry. [Link]
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Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. [Link]
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Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase - the mechanism of electrospray mass spectrometry. Analytical Chemistry. [Link]
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de Hoffmann, E. (1996). Tandem mass spectrometry: a primer. Journal of Mass Spectrometry. [Link]
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Perry, R. H., Cooks, R. G., & Noll, R. J. (2008). Orbitrap mass spectrometry: instrumentation, ion motion and applications. Mass Spectrometry Reviews. [Link]
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Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a tutorial. Annual Review of Analytical Chemistry. [Link]
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McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
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Agilent Technologies. (2020). A New Era in Quadrupole Time-of-Flight LC/MS. Technical Overview. [Link]
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Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]
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A Comparative Guide to the Synthetic Routes of Substituted 1-Oxa-8-Azaspiro[4.5]decanes
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is often beneficial for achieving high-affinity and selective interactions with biological targets. Notably, derivatives of this spirocycle have shown significant promise as M1 muscarinic agonists for the potential treatment of Alzheimer's disease and as ligands for sigma-1 receptors, highlighting the therapeutic relevance of this structural class.[1][2]
This guide provides a comparative analysis of three distinct synthetic strategies for accessing substituted 1-oxa-8-azaspiro[4.5]decanes. Each route is evaluated based on its underlying chemical principles, operational complexity, substrate scope, and overall efficiency. Detailed experimental protocols are provided to enable researchers to assess the practical applicability of each method for their specific drug discovery and development programs.
Route 1: Alkylation of N-Boc-4-piperidone followed by Intramolecular Cyclization
This linear approach builds the spirocyclic core through a sequential alkylation and acid-catalyzed cyclization, offering a reliable and scalable method for the synthesis of 1-oxa-8-azaspiro[4.5]decan-3-ones. The use of readily available starting materials and well-established reaction conditions makes this route particularly attractive for producing foundational scaffolds.
Underlying Principles and Strategic Considerations
The synthesis commences with the deprotonation of N-Boc-4-piperidone using a strong base, typically lithium diisopropylamide (LDA), to form the corresponding enolate. This nucleophilic enolate is then alkylated with a suitable electrophile, such as ethyl 2-(bromomethyl)acrylate. The choice of a Boc protecting group for the piperidine nitrogen is strategic, as it is stable under the basic conditions of the alkylation and can be readily removed under acidic conditions, which also facilitates the subsequent intramolecular cyclization. The cyclization step proceeds via an acid-catalyzed intramolecular Michael addition, where the hydroxyl group attacks the α,β-unsaturated ester, leading to the formation of the tetrahydrofuran ring and the spirocyclic core.
Experimental Protocol: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
Step 1: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Intramolecular Cyclization and Deprotection
-
Dissolve the product from Step 1 in toluene and add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and water for 6 hours.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and dry the organic layer.
-
Concentrate the organic layer to yield the Boc-protected spiroketal lactone.
-
Dissolve the Boc-protected intermediate in a minimal amount of anhydrous dioxane.
-
Add a solution of 4M HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours.
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Michael Addition and Cyclization Strategy
This approach offers a convergent and efficient method for the synthesis of substituted 1-oxa-8-azaspiro[4.5]decanes, particularly those with variations at the 2- and 8-positions of the spirocycle. This strategy has been successfully employed in the synthesis of M1 muscarinic agonists.
Underlying Principles and Strategic Considerations
The core of this strategy involves the Michael addition of a nucleophile, such as hydroxyurea or a substituted hydrazine, to an α,β-unsaturated ester that is appended to a piperidine ring. This addition creates the necessary precursor for a subsequent intramolecular cyclization reaction, which forms the tetrahydrofuranone or related heterocyclic ring. The choice of the Michael donor and the α,β-unsaturated ester allows for the introduction of diverse substituents on both the piperidine and the newly formed five-membered ring. This method is particularly advantageous for creating libraries of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one
-
To a solution of the appropriate α,β-unsaturated ester precursor (derived from 1,8-dimethyl-4-piperidone) in a suitable solvent, add methylhydrazine.
-
The Michael addition is typically carried out at room temperature or with gentle heating.
-
Following the completion of the Michael addition, the reaction mixture is treated with a base to induce intramolecular cyclization.
-
The cyclization reaction leads to the formation of the 1-oxa-2,8-diazaspiro[4.5]decan-3-one ring system.
-
The final product is purified using standard chromatographic techniques.
Note: The specific α,β-unsaturated ester precursor is synthesized from 1,8-dimethyl-4-piperidone through a Horner-Wadsworth-Emmons or similar olefination reaction.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Route 3: Gold/Palladium Relay Catalyzed Tandem Cyclization
This modern and elegant approach utilizes a relay catalytic system to construct the 2-oxa-7-azaspiro[4.5]decane core in a diastereoselective manner under mild conditions.[3] This method showcases the power of tandem catalysis to build complex molecular architectures from relatively simple starting materials in a single step.
Underlying Principles and Strategic Considerations
This sophisticated strategy involves a gold- and palladium-catalyzed tandem cyclization. The reaction initiates with the generation of a furan-derived azadiene from an enynamide precursor. This is followed by a [4+2] cycloaddition with a Pd-π-allyl dipole, which is generated in situ from a vinyl benzoxazinanone. The relay action of the gold and palladium catalysts is crucial for the success of this transformation, enabling the sequential activation of the different components of the reaction. This method is notable for its high efficiency, diastereoselectivity, and the ability to generate a densely functionalized spirocyclic product.
Experimental Protocol: Diastereoselective Synthesis of Dearomatic 2-Oxa-7-azaspiro[4.5]decane Derivatives
-
To a solution of the enynamide and vinyl benzoxazinanone in a suitable solvent, add the gold and palladium catalysts.
-
The reaction is typically carried out under an inert atmosphere at room temperature or with mild heating.
-
The tandem cyclization proceeds to form the dearomatic 2-oxa-7-azaspiro[4.5]decane product.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product is isolated and purified by column chromatography.
Note: The specific catalysts and ligands are critical for the efficiency and selectivity of this reaction and should be chosen based on the specific substrates.
Workflow Diagram
Caption: Synthetic workflow for Route 3.
Performance Comparison of Synthetic Routes
| Feature | Route 1: Alkylation & Intramolecular Cyclization | Route 2: Michael Addition & Cyclization | Route 3: Gold/Palladium Relay Catalyzed Tandem Cyclization |
| Starting Materials | N-Boc-4-piperidone, ethyl 2-(bromomethyl)acrylate | Substituted 4-piperidones, α,β-unsaturated esters, hydrazines/hydroxyurea | Enynamides, vinyl benzoxazinanones |
| Key Reactions | Enolate alkylation, intramolecular Michael addition | Michael addition, intramolecular cyclization | Tandem cyclization, [4+2] cycloaddition |
| Catalysts/Reagents | LDA, p-TsOH, HCl | Base | Gold and Palladium catalysts |
| Overall Yield | Moderate to good | Good | High |
| Stereoselectivity | Generally produces racemates unless chiral auxiliaries are used | Can be diastereoselective depending on substrates and conditions | High diastereoselectivity |
| Substrate Scope | Good for variations on the piperidine ring | Good for variations on both rings | Broad functional group compatibility |
| Operational Complexity | Multi-step, requires cryogenic conditions | Multi-step, generally milder conditions | Single step, requires specialized catalysts |
| Key Advantages | Scalable, uses readily available starting materials | Convergent, good for library synthesis | High efficiency, high diastereoselectivity, mild conditions |
| Potential Disadvantages | Requires strong base and cryogenic temperatures | May require synthesis of specialized precursors | Requires expensive and sensitive catalysts |
Conclusion and Future Outlook
The choice of a synthetic route to substituted 1-oxa-8-azaspiro[4.5]decanes is contingent upon the specific goals of the research program.
-
Route 1 is a robust and reliable method for accessing the core scaffold, particularly when scalability and cost-effectiveness are primary considerations.
-
Route 2 provides a flexible and convergent approach that is well-suited for generating libraries of analogues for SAR studies, allowing for the systematic exploration of chemical space around the spirocyclic core.
-
Route 3 represents a state-of-the-art approach that offers high efficiency and stereocontrol, making it an excellent choice for the synthesis of complex and highly functionalized target molecules.
Future advancements in this field will likely focus on the development of more enantioselective and atom-economical methods. The exploration of organocatalytic and biocatalytic approaches could provide greener and more sustainable alternatives to the current synthetic strategies. Furthermore, the development of novel tandem reactions that can construct the 1-oxa-8-azaspiro[4.5]decane core with even greater complexity and control will undoubtedly accelerate the discovery of new therapeutic agents based on this important scaffold.
References
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Xu, J., Gao, Y., Gao, X., & Miao, Z. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 61(15), e202117329. [Link]
-
Onishi, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]
-
Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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A Comparative Guide to the Enantioselective Synthesis and Separation of 1-Oxa-8-azaspiro[4.5]decane Stereoisomers
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, forming the core of molecules with significant biological activity, including potent and selective ligands for sigma-1 receptors and M1 muscarinic agonists.[1][2] The precise three-dimensional arrangement of atoms—its stereochemistry—is often critical to a compound's therapeutic efficacy and safety profile. Consequently, the development of robust methods for the synthesis and separation of individual stereoisomers of this spirocyclic system is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of established and potential methodologies for obtaining enantiomerically pure 1-oxa-8-azaspiro[4.5]decane derivatives. We will explore the nuances of classical resolution of a racemic mixture and contrast it with two distinct enantioselective synthesis strategies: a chiral auxiliary-mediated approach and a modern organocatalytic pathway. Each method will be evaluated based on its efficiency, stereoselectivity, and practical applicability in a research and development setting.
Strategic Approaches to Enantiopurity: A Comparative Overview
The quest for enantiomerically pure compounds generally follows one of two major pathways: separating a mixture of stereoisomers (resolution) or directly synthesizing the desired stereoisomer (asymmetric synthesis). Below, we compare three distinct strategies applied to the 1-oxa-8-azaspiro[4.5]decane framework.
| Methodology | Core Principle | Typical Enantiomeric Excess (e.e.) | Key Advantages | Potential Challenges |
| Method A: Classical Resolution via Diastereomeric Salt Formation | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | >98% | Well-established, can provide high enantiopurity. | Theoretical maximum yield of 50% for the desired enantiomer, requires screening of resolving agents and solvents. |
| Method B: Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. | 90-99% | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral auxiliary. |
| Method C: Asymmetric Organocatalysis | A small chiral organic molecule (organocatalyst) is used in catalytic amounts to steer the reaction towards the formation of one enantiomer. | 85-95% | Catalytic use of the chiral source, often milder reaction conditions. | Catalyst development can be challenging, may require optimization for specific substrates. |
Method A: The Established Path - Classical Resolution
Classical resolution remains a widely practiced method for obtaining enantiopure compounds, particularly when a straightforward synthesis of the racemic mixture is available. This approach was successfully employed in the separation of a key M1 muscarinic agonist, 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane.[2]
Workflow for Classical Resolution
The process hinges on the formation of diastereomeric salts with distinct physical properties, allowing for their separation.
Caption: Workflow for Classical Resolution of 1-Oxa-8-azaspiro[4.5]decane.
Experimental Protocol: Optical Resolution of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane[2]
-
Salt Formation: A solution of racemic 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane in methanol is added to a solution of (+)-dibenzoyl-D-tartaric acid in methanol.
-
Crystallization: The mixture is allowed to stand, prompting the crystallization of one diastereomeric salt.
-
Isolation: The crystals are collected by filtration, washed with cold methanol, and dried. This yields the less soluble diastereomeric salt.
-
Liberation of the (-)-Enantiomer: The isolated salt is suspended in water and basified with an aqueous solution of sodium hydroxide. The liberated free base is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the enantiomerically enriched (-)-isomer.
-
Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Method B: A Proactive Strategy - Chiral Auxiliary-Mediated Synthesis
This approach introduces chirality early in the synthetic sequence by attaching a chiral auxiliary to a key precursor. Evans' oxazolidinone auxiliaries are a prime example, known for their high stereodirecting ability in alkylation and aldol reactions.[3] While a direct application to the 1-oxa-8-azaspiro[4.5]decane system is not prominently reported, a plausible route can be designed based on well-established transformations.
The strategy involves the asymmetric synthesis of a chiral γ-butyrolactone precursor, which can then be elaborated to the final spirocycle.
Proposed Synthetic Pathway Using an Evans Auxiliary
Caption: Proposed Chiral Auxiliary-Mediated Synthesis of 1-Oxa-8-azaspiro[4.5]decane.
Experimental Protocol: Asymmetric Synthesis of a γ-Butyrolactone Precursor[3]
-
Acylation: The chiral oxazolidinone (e.g., (S)-(-)-4-benzyl-2-oxazolidinone) is acylated with an appropriate acyl chloride in the presence of a base (e.g., triethylamine) to form the N-acyloxazolidinone.
-
Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a stereodefined lithium enolate.
-
Diastereoselective Alkylation: The enolate is reacted with a suitable electrophile (e.g., an allyl halide) to introduce a side chain with high diastereoselectivity. The bulky group on the auxiliary effectively shields one face of the enolate, directing the alkylation to the opposite face.
-
Auxiliary Cleavage: The chiral auxiliary is removed under mild conditions, for instance, by hydrolysis with lithium hydroxide, to yield the chiral carboxylic acid without racemization. Subsequent transformations can then lead to the desired γ-butyrolactone.
Method C: The Modern Approach - Asymmetric Organocatalysis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small, chiral organic molecules to catalyze enantioselective transformations.[4] For the synthesis of the 1-oxa-8-azaspiro[4.5]decane core, an organocatalytic approach could be envisioned through the asymmetric synthesis of a key chiral piperidine intermediate.
Proposed Organocatalytic Pathway
This hypothetical route employs a chiral amine catalyst to facilitate an enantioselective Michael addition, a cornerstone reaction in organocatalysis, to construct a functionalized chiral piperidine precursor.
Caption: Proposed Organocatalytic Route to 1-Oxa-8-azaspiro[4.5]decane.
Experimental Protocol: Organocatalytic Synthesis of a Chiral Piperidine Precursor
-
Reaction Setup: To a solution of the α,β-unsaturated aldehyde and the Michael donor in an appropriate solvent (e.g., chloroform), the chiral organocatalyst (e.g., a diarylprolinol silyl ether) is added.
-
Enantioselective Michael Addition: The reaction mixture is stirred at a controlled temperature until the starting materials are consumed. The catalyst forms a transient chiral iminium ion with the enal, which then undergoes a highly face-selective Michael addition.
-
Work-up and Purification: The reaction is quenched, and the product is purified by column chromatography to yield the enantiomerically enriched adduct.
-
Cyclization and Elaboration: The resulting product can then be subjected to a series of transformations, including intramolecular cyclization, to form the chiral piperidine ring, which is a key building block for the final spirocyclic product.
Separation and Analysis of Stereoisomers
Regardless of the synthetic strategy, a reliable method for the separation and analysis of the stereoisomers is crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages in terms of speed and reduced solvent consumption compared to traditional HPLC.
Chiral SFC for Enantiomeric Excess Determination
Chiral SFC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation.
Typical Chiral SFC Parameters:
-
Column: Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are commonly used.
-
Mobile Phase: A mixture of supercritical carbon dioxide and a polar organic modifier (e.g., methanol, ethanol, or isopropanol) is typically employed.
-
Detection: UV detection is standard, although mass spectrometry can be coupled for enhanced sensitivity and specificity.
Conclusion: Choosing the Right Path
The selection of an optimal strategy for obtaining enantiomerically pure 1-oxa-8-azaspiro[4.5]decane derivatives depends on several factors, including the scale of the synthesis, the availability of starting materials and catalysts, and the desired level of enantiopurity.
-
Classical resolution is a robust and reliable method, particularly for large-scale production where the 50% theoretical yield is acceptable.
-
Chiral auxiliary-mediated synthesis offers excellent stereocontrol and predictability, making it a valuable tool for accessing specific stereoisomers during lead optimization.
-
Asymmetric organocatalysis represents a more modern and atom-economical approach that is well-suited for the efficient construction of chiral libraries for early-stage drug discovery.
Ultimately, a thorough evaluation of the pros and cons of each method, guided by the specific goals of the research program, will enable the selection of the most appropriate and efficient route to these valuable chiral building blocks.
References
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. [Link]
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Sato, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851. [Link]
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Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
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Hayashi, Y., et al. (2009). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. Organic Letters, 11(20), 4568-4571. [Link]
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Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors. Angewandte Chemie International Edition, 45(10), 1520-1543. [Link]
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DeSimone, R. W., et al. (2013). Supercritical fluid chromatography for chiral separations. LCGC North America, 31(7), 534-543. [Link]
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Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009–3012. [Link]
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Barkov, A. Y., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Chemistry of Heterocyclic Compounds, 56(10), 1317-1319. [Link]
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Sato, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851. [Link]
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Evans, D. A., et al. (2002). A general method for the synthesis of enantiomerically pure β-substituted, β-amino acid derivatives. Journal of the American Chemical Society, 124(3), 392-393. [Link]
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MacMillan, D. W. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]
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BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
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Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. [Link]
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Mangelings, D., & Vander Heyden, Y. (2014). Generic approach for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 292-305. [Link]
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Davies, I. R., et al. (2009). Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. Organic letters, 11(13), 2896–2899. [Link]
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Mukherjee, U., et al. (2019). Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-Catalyzed Redox-Neutral Cascade Reaction. Organic Letters, 21(5), 1466-1470. [Link]
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A Comparative Guide to the Purity Assessment of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Spirocyclic Intermediates
In modern drug discovery and development, complex molecular scaffolds are essential for creating novel therapeutics with high specificity and efficacy. 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane is a key heterocyclic building block, valuable for its rigid spirocyclic core and versatile functional groups—a Boc-protected amine and a primary alcohol. These features make it an attractive intermediate for synthesizing compounds targeting a range of therapeutic areas.
The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the success of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities, which can arise from starting materials, by-products, or degradation, can have unintended pharmacological effects or interfere with downstream reactions, leading to lower yields and complex purification challenges.[2] Therefore, a robust, reliable, and accurate analytical method for purity assessment is indispensable.
This guide provides an in-depth evaluation of High-Performance Liquid Chromatography (HPLC) for determining the purity of this compound. We will detail a validated HPLC protocol, explain the scientific rationale behind the chosen parameters, and compare its performance against other common analytical techniques.
The Gold Standard: Purity Determination by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is ideally suited.
Principle of Separation
In RP-HPLC, the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (usually a mixture of water and a polar organic solvent like acetonitrile or methanol). Our target compound is moderately polar and will be retained on the C18 column. By gradually increasing the organic solvent concentration in the mobile phase (a gradient elution), we can effectively elute the main compound and separate it from both more polar and less polar impurities.
Visualizing the Analytical Workflow
The entire process, from sample preparation to final data analysis, follows a systematic and validated workflow to ensure data integrity.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
Hazard Assessment: Understanding the Risks
8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane belongs to a class of complex organic molecules that, while essential for research, must be handled with care. Based on the hazard profiles of similar Boc-protected amino alcohols and spirocyclic compounds, it is prudent to treat this chemical as hazardous.[1] Key potential hazards, extrapolated from related structures, include:
-
Skin Irritation: Can cause skin irritation upon contact.[2][4][5]
-
Serious Eye Irritation: May cause serious eye irritation.[2][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4][5][6]
Therefore, all waste containing this compound must be managed as hazardous chemical waste.[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling any waste materials containing this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against accidental splashes which could cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves.[8] | Prevents skin contact and potential irritation. Gloves should be inspected before use.[6] |
| Body Protection | A standard laboratory coat.[1][8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for small-scale lab use with adequate ventilation. Use a NIOSH-approved respirator if dusts or aerosols are generated or if working outside a fume hood.[9] | Minimizes the risk of inhaling airborne particles or aerosols that could cause respiratory irritation. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should never be released into the general waste stream or sanitary sewer system.[1][5][10][11] Adherence to a systematic collection and disposal process is essential.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[7][12]
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), should be placed in a designated, leak-proof container.[1][10]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, unless the compatibility is known and approved by your institution's Environmental Health and Safety (EHS) department.[7][10]
-
Halogenated vs. Non-Halogenated: If the waste is in a solvent, it should be segregated based on whether the solvent is halogenated or non-halogenated, as this often affects the final disposal method.[8][12]
Step 2: Container Management
-
Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[7][10] Include the date of initial waste addition.
-
Secure Closure: Keep the container tightly sealed at all times, except when adding waste.[10][12] This prevents the release of vapors and protects against spills.
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[10]
Step 3: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[11]
-
Ventilation: The storage area should be well-ventilated, such as within a fume hood or a designated chemical storage cabinet.[8]
-
Incompatible Materials: Ensure the storage location is away from incompatible materials.[10]
Step 4: Final Disposal
-
Licensed Waste Disposal Service: The primary and only acceptable route for the final disposal of this chemical waste is through a licensed and reputable hazardous waste disposal service.[1][5]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[10][11][13] Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved and documented laboratory procedure.
Emergency Procedures: Spill Management
In the event of an accidental spill, prompt and correct action is crucial to mitigate any potential hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in Section 2.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2]
-
Collect the Waste: Carefully collect the absorbent material and any contaminated debris, and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- Benchchem. Proper Disposal of Spiro[cyclohexane-1,3'-indolin]-2'-one: A Guide for Laboratory Professionals.
- Benchchem. Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.
- MedchemExpress.com. Safety Data Sheet - 8-Boc-2,8-Diazaspiro[4.5]decane.
- Benchchem. Safe Disposal of 1-Aminopentan-3-ol: A Procedural Guide for Laboratory Professionals.
- Fisher Scientific. Material Safety Data Sheet - Decane.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
- Fisher Scientific. SAFETY DATA SHEET - 1,4-Dioxa-8-azaspiro[4.5]decane.
- Thermo Fisher Scientific. SAFETY DATA SHEET - n-Decane.
- Capot Chemical. MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.
- Northwestern University Research Safety. Hazardous Waste Disposal Guide.
- University of Otago. Laboratory chemical waste disposal guidelines.
- PubChem. 1-Oxaspiro[4.5]decan-2-one. National Institutes of Health.
- PubChem. tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. National Institutes of Health.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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- 4. tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | C13H23NO4 | CID 22744549 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
